Acetobromocellobiose
Beschreibung
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14257-35-3 | |
| Record name | Acetobromo-α-maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acetobromocellobiose. Known systematically as 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl bromide, this compound is a key synthetic intermediate in carbohydrate chemistry, particularly in the synthesis of glycosides and other complex carbohydrates for pharmaceutical and biochemical applications.
Chemical Structure and Properties
This compound is a disaccharide derivative. It consists of two glucose units linked by a β-1,4-glycosidic bond, characteristic of cellobiose. The hydroxyl groups are fully protected as acetate (B1210297) esters, with the exception of the anomeric carbon of one glucose unit, which is substituted with a bromine atom. This anomeric bromide is highly reactive and serves as an effective glycosyl donor in various coupling reactions. The alpha (α) configuration at the anomeric carbon (C1) is typical for glycosyl bromides prepared under acidic conditions.
The structure is systematically named [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate.[1]
Visual Representation of the Chemical Structure:
Caption: 2D representation of this compound.
Quantitative Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₅BrO₁₇ | [1][2][] |
| Molecular Weight | 699.45 g/mol | [1][2][] |
| CAS Number | 14227-66-8 | [1] |
| Appearance | White to pale yellow crystalline solid | [4][5] |
| Melting Point | 182 - 193 °C | [2][4] |
| Purity | ≥95% - ≥98% | [5][6] |
| Solubility | Soluble in water, slightly soluble in ethanol | [] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and specific optical rotation are critical for full characterization. While vendor specifications confirm that the proton NMR conforms to the expected structure, specific, publicly available spectral data sets for this compound are not readily found. Researchers should acquire this data on their own material for verification.[5]
Experimental Protocols
The synthesis of this compound is typically a two-step process starting from cellulose (B213188). The first step involves the acetolysis of cellulose to produce the stable precursor, α-cellobiose octaacetate. The second step is the conversion of this precursor to the target glycosyl bromide.
Synthesis of α-Cellobiose Octaacetate (Precursor)
This protocol is adapted from the well-established procedure in Organic Syntheses.[7]
Materials:
-
Absorbent cotton (100 g)
-
Acetic anhydride (B1165640) (400 mL)
-
Concentrated sulfuric acid (36 mL)
-
Activated carbon (e.g., Norite)
Procedure:
-
Preparation of Acetolysis Mixture: Cool 400 mL of acetic anhydride to -10 °C in a freezing mixture. While stirring constantly, add 36 mL of concentrated sulfuric acid at once. The temperature will rise to approximately 20 °C.
-
Acetolysis of Cellulose: Remove the mixture from the cooling bath and immediately work 100 g of absorbent cotton into the liquor using a heavy glass rod. The reaction is exothermic; maintain the temperature below 55 °C by intermittent cooling with running water.
-
Incubation: Once the initial reaction subsides and the mixture is homogenous, stopper the container and place it in an oven at 35 °C for seven days. The solution will darken, and crystallization of α-cellobiose octaacetate should begin by the second day.
-
Precipitation and Washing: After seven days, stir the semi-crystalline mass into a large volume of cold water (approx. 8 L). The precipitate will become more crystalline upon stirring for 1-2 hours. Collect the solid product by filtration on a Büchner funnel and wash thoroughly with cold water until the washings are free from acid.
-
Purification:
-
Triturate the moist product with warm methanol (approx. 250 mL). Cool the mixture, collect the solid by filtration, wash with fresh methanol, and dry.
-
For higher purity, dissolve the product in chloroform (300 mL) and filter through a pad of activated carbon to decolorize the solution.
-
Concentrate the chloroform filtrate under reduced pressure until crystallization begins. Redissolve the crystals by warming and then pour the solution into warm methanol (750 mL) to precipitate the purified α-cellobiose octaacetate as fine needles.
-
Cool the mixture to 0 °C, collect the crystals, wash with cold methanol, and dry at 40 °C.
-
Synthesis of this compound
This protocol is a representative procedure based on standard methods for converting peracetylated sugars to glycosyl bromides.[8][9][10]
Materials:
-
α-Cellobiose octaacetate (1 equivalent)
-
Hydrogen bromide solution (33% w/w in glacial acetic acid)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve α-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen bromide in glacial acetic acid (approximately 2-3 equivalents of HBr) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with cold dichloromethane.
-
Carefully pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and then with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound. The product is often used directly in subsequent glycosylation reactions without further purification due to its reactivity. If necessary, it can be recrystallized from a suitable solvent system like diethyl ether/hexane.
Logical and Experimental Workflows
The synthesis of this compound is a sequential process that is critical for its use as a glycosyl donor. The workflow ensures the creation of a stable, storable precursor that can be converted to the reactive glycosyl bromide immediately before use.
Caption: Synthetic workflow for this compound.
References
- 1. Cellobiosyl bromide heptaacetate | C26H35BrO17 | CID 11039776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,6,2',3',4',6'-Hepta-O-acetyl-a-D-cellobiosyl bromide | 14227-66-8 | OH04128 [biosynth.com]
- 4. 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha-D-cellobiosyl bromide | CAS 14227-66-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha-D-cellobiosyl bromide 5 g | Buy Online [thermofisher.com]
- 6. 2,3,6,2',3',4',6'-Hepta-O-acetyl-a-D-cellobiosyl bromide, 25 g, CAS No. 14227-66-8 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of acetobromocellobiose (α-D-cellobiosyl bromide heptaacetate), a key intermediate in the synthesis of various glycosides and other carbohydrate-based compounds. This document details the underlying chemical principles, experimental protocols, and purification methodologies, presenting quantitative data in a clear and comparative format.
Introduction
This compound is a glycosyl bromide derived from cellobiose (B7769950), a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. The presence of the anomeric bromide makes it a highly reactive glycosyl donor, readily participating in Koenigs-Knorr and other glycosylation reactions. Its stability, compared to the free sugar, and its reactivity make it a valuable building block in the synthesis of complex oligosaccharides, glycolipids, and glycoproteins, which are of significant interest in drug development and biological research.
The primary route for the synthesis of this compound involves the peracetylation of cellobiose to form cellobiose octaacetate, followed by the replacement of the anomeric acetate (B1210297) group with bromine. This guide will focus on the established methods for these transformations and the subsequent purification of the final product to a high degree of purity.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from cellulose (B213188), a readily available and inexpensive polysaccharide.
Step 1: Synthesis of α-D-Cellobiose Octaacetate from Cellulose
The initial step involves the acetolysis of cellulose to yield α-D-cellobiose octaacetate. This reaction cleaves the β(1→4) glycosidic linkages in cellulose and acetylates the free hydroxyl groups.
Experimental Protocol: Synthesis of α-D-Cellobiose Octaacetate
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
Absorbent cotton (pure cellulose)
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid (98%)
-
Chloroform
Procedure:
-
Preparation of the Acetolysis Mixture: In a large, wide-mouthed bottle equipped with a mechanical stirrer, cool 400 mL of acetic anhydride to -10°C in an ice-salt bath. Slowly and with constant stirring, add 36 mL of concentrated sulfuric acid. The temperature of the solution will rise to approximately 20°C.
-
Acetolysis of Cellulose: Remove the flask from the cooling bath. While stirring vigorously, add 100 g of absorbent cotton in small portions to the acetolysis mixture. The addition should be controlled to maintain the reaction temperature between 45-55°C. External cooling with a water bath may be necessary to control the exothermic reaction.
-
Reaction Incubation: After all the cellulose has been added and the initial exothermic reaction has subsided, stopper the bottle and place it in an oven maintained at 35°C for 7 days. The solution will darken to a deep wine-red color, and crystals of α-cellobiose octaacetate may begin to form after the second day.
-
Precipitation and Isolation: After 7 days, pour the semi-crystalline mass into 8 L of cold water with vigorous stirring. The initially flocculent precipitate will become crystalline upon standing for 1-2 hours.
-
Washing and Preliminary Purification: Collect the solid product by suction filtration using a large Büchner funnel. Wash the crystals thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. The moist product is then triturated with 250 mL of warm methanol, cooled to room temperature, and collected by filtration. This step removes most of the glucose pentaacetate and other more soluble byproducts.
-
Recrystallization: For further purification, dissolve the crude α-cellobiose octaacetate in approximately 300 mL of hot chloroform. The solution is then filtered to remove any insoluble impurities. The clear filtrate is concentrated under reduced pressure to a volume of about 250 mL. The concentrated solution is then poured into 750 mL of warm methanol with stirring. α-Cellobiose octaacetate will crystallize as fine needles.
-
Final Collection and Drying: Cool the crystalline suspension to 0°C with stirring for about an hour. Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 40°C.
Quantitative Data: Synthesis of α-D-Cellobiose Octaacetate
| Parameter | Value | Reference |
| Starting Material | 100 g Absorbent Cotton | [1] |
| Yield (Crude) | ~250 g (moist) | [1] |
| Yield (after Methanol Trituration) | 69-74 g | [1] |
| Yield (after Recrystallization) | 65-69 g (35-37% of theoretical) | [1] |
| Melting Point | 220–222 °C | [1] |
| Specific Rotation [α]D²⁰ | +41.6° (c, in chloroform) | [1] |
Step 2: Synthesis of α-D-Acetobromocellobiose from α-D-Cellobiose Octaacetate
The conversion of α-D-cellobiose octaacetate to α-D-acetobromocellobiose is achieved by treating the former with a solution of hydrogen bromide (HBr) in glacial acetic acid. This reaction proceeds via an SN1-type mechanism involving an oxocarbenium ion intermediate, leading predominantly to the formation of the more thermodynamically stable α-anomer.
Experimental Protocol: Synthesis of α-D-Acetobromocellobiose
A detailed commercial process for this synthesis has been developed, highlighting its scalability and the production of a high-quality product.[2]
Materials:
-
α-D-Cellobiose octaacetate
-
Glacial acetic acid
-
Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid
-
Methylene (B1212753) chloride (optional, as a co-solvent)
-
Anhydrous diethyl ether or a mixture of diethyl ether and petroleum ether
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using HBr gas), dissolve α-D-cellobiose octaacetate in glacial acetic acid (and optionally methylene chloride). The flask should be protected from atmospheric moisture with a drying tube.
-
Bromination: Cool the solution in an ice bath. Slowly bubble anhydrous HBr gas through the solution with stirring, or add a pre-prepared saturated solution of HBr in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching and Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), pour the reaction mixture into a large volume of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (B109758) or chloroform.
-
Washing: Wash the combined organic extracts successively with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 40°C to avoid decomposition of the product. The result is a crude syrup or solid.
Quantitative Data: Synthesis of α-D-Acetobromocellobiose
| Parameter | Reported Outcome | Reference |
| Yield | High | [2] |
| Purity | Excellent quality | [2] |
Note: Specific quantitative data from the commercial synthesis is proprietary. However, laboratory-scale syntheses typically report yields in the range of 80-95%.
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting material, byproducts, and decomposition products. The two primary methods for purification are recrystallization and column chromatography.
Purification by Recrystallization
Recrystallization is often the most effective method for obtaining highly pure, crystalline this compound.
Solvent System:
A common and effective solvent system for the recrystallization of this compound is a mixture of diethyl ether and petroleum ether (or hexanes).
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm anhydrous diethyl ether.
-
Inducing Crystallization: Slowly add petroleum ether or hexanes to the solution with gentle swirling until a slight turbidity persists.
-
Crystal Growth: Allow the solution to stand at room temperature, and then cool it in a refrigerator or an ice bath to promote complete crystallization.
-
Isolation: Collect the crystalline product by suction filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Purification by Column Chromatography
For smaller-scale purifications or when recrystallization is not effective, column chromatography on silica (B1680970) gel can be employed.
Stationary Phase:
-
Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent):
-
A gradient of ethyl acetate in hexanes or petroleum ether is typically used. A common starting point is a mixture of 1:4 or 1:3 (v/v) ethyl acetate:hexanes, gradually increasing the polarity.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualization of Workflows and Pathways
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis and purification of this compound are well-established processes that provide a versatile intermediate for carbohydrate chemistry. The two-step synthesis from cellulose offers a cost-effective route to this valuable glycosyl donor. Careful control of reaction conditions and appropriate selection of purification methods, primarily recrystallization or column chromatography, are essential for obtaining a high-purity product suitable for subsequent glycosylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of carbohydrate synthesis and drug development.
References
Acetobromocellobiose: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the physical and chemical properties of Acetobromocellobiose, a key intermediate in glycosylation chemistry. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental protocols, and mechanistic insights to facilitate its application in the synthesis of complex carbohydrates and bioactive molecules.
Core Physical and Chemical Properties
This compound, systematically named hepta-O-acetyl-α-D-cellobiosyl bromide, is a glycosyl halide widely employed as a glycosyl donor in the formation of β-glycosidic linkages. Its utility in chemical synthesis stems from the high reactivity of the anomeric bromide, which can be displaced by a nucleophile, typically an alcohol, to form a glycoside.
Physical Properties
This compound is a white to off-white crystalline powder. It is hygroscopic and should be stored in a dry environment. Key physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₅BrO₁₇ | [1] |
| Molecular Weight | 699.45 g/mol | [1] |
| Melting Point | 180-190 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water, slightly soluble in ethanol. | |
| Optical Rotation | Data not available in the searched resources. |
Chemical Properties
The chemical reactivity of this compound is dominated by the lability of the anomeric carbon-bromine bond. It is a key substrate in Koenigs-Knorr type glycosylation reactions, where the presence of a participating group at C-2 (the acetyl group) directs the stereochemical outcome of the reaction to favor the formation of the 1,2-trans-glycosidic linkage (β-glycoside).
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization and quality control of this compound. While specific spectra for this compound were not found in the available resources, general principles for the interpretation of NMR and IR spectra of acetylated carbohydrates are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of an acetylated sugar like this compound is expected to show characteristic signals for the acetyl methyl protons in the region of δ 1.9-2.2 ppm. The anomeric proton (H-1) is typically found further downfield, and its coupling constant (J₁,₂) can provide information about its stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around 170 ppm. The anomeric carbon (C-1) signal is also a key diagnostic peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the functional groups present:
-
C=O stretching (ester): A strong band around 1740-1750 cm⁻¹.
-
C-O stretching (ester and glycosidic bonds): Multiple bands in the fingerprint region (1000-1300 cm⁻¹).
-
C-H stretching (alkane): Bands just below 3000 cm⁻¹.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in glycosylation reactions.
Synthesis of this compound
A commercial process for the synthesis of α-D-cellobiosyl bromide heptaacetate involves the reaction of α-D-cellobiose octaacetate with hydrogen bromide in glacial acetic acid.[2] The following is a generalized laboratory-scale protocol:
Materials:
-
α-D-Cellobiose octaacetate
-
33% Hydrogen bromide in glacial acetic acid
-
Anhydrous dichloromethane (B109758) (optional)
-
Red phosphorus
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve α-D-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane (if used) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in glacial acetic acid to the cooled solution with stirring. A small amount of red phosphorus can be added to react with any free bromine.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) while monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).
Glycosylation using this compound (Koenigs-Knorr Reaction)
The Koenigs-Knorr reaction is a classic method for glycoside synthesis using a glycosyl halide as the donor.[1]
Materials:
-
This compound (glycosyl donor)
-
Alcohol (glycosyl acceptor)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Anhydrous dichloromethane or toluene (B28343) (solvent)
-
Molecular sieves (drying agent)
Procedure:
-
To a stirred solution of the alcohol (acceptor) in anhydrous dichloromethane or toluene, add freshly activated molecular sieves and stir for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add silver(I) carbonate or silver(I) oxide to the mixture.
-
Add a solution of this compound (donor) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature in the dark until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the desired glycoside.
Mandatory Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Koenigs-Knorr Glycosylation Reaction Mechanism
Caption: Mechanism of the Koenigs-Knorr glycosylation reaction.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of a wide array of bioactive molecules and complex glycoconjugates. The disaccharide moiety, cellobiose (B7769950), is a fundamental structural unit in cellulose (B213188) and is also found in various natural products with interesting biological activities. The ability to stereoselectively introduce a cellobiosyl unit onto a pharmacophore or a natural product scaffold using this compound allows for the generation of novel derivatives with potentially improved pharmacological properties, such as enhanced solubility, altered bioavailability, or novel biological activities. For instance, the glycosylation of steroids with cellobiose units can modulate their biological profiles.
Conclusion
This compound remains an indispensable tool in synthetic carbohydrate chemistry. This guide provides a consolidated resource of its properties and applications, intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further research to obtain a definitive value for its optical rotation and to publish its detailed NMR and IR spectra would be of great benefit to the scientific community.
References
Acetobromocellobiose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a key intermediate in carbohydrate chemistry, primarily utilized as a glycosyl donor for the synthesis of β-D-cellobiosides. Its chemical reactivity, governed by the anomeric bromide and the participating neighboring acetyl groups, makes it a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates with potential applications in drug development and glycobiology research. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthesis protocols, and its application in the Koenigs-Knorr glycosylation reaction.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 14227-66-8 |
| Molecular Weight | 699.45 g/mol |
| Molecular Formula | C₂₆H₃₅BrO₁₇ |
| Appearance | White to off-white crystalline solid |
| Melting Point | 180-190 °C |
| Synonyms | Hepta-O-acetyl-α-D-cellobiosyl bromide, α-D-Cellobiosyl bromide heptaacetate |
Synthesis of this compound
This compound is typically synthesized from the readily available D-cellobiose octaacetate. The procedure involves the replacement of the anomeric acetyl group with a bromine atom using a solution of hydrogen bromide in acetic acid.
Experimental Protocol: Synthesis of Hepta-O-acetyl-α-D-cellobiosyl bromide
This protocol is adapted from established commercial synthesis procedures.[1]
Materials:
-
D-Cellobiose octaacetate
-
33% Hydrogen bromide in glacial acetic acid
-
Glacial acetic acid
-
Dichloromethane (B109758) (optional)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Rotary evaporator
-
Filter funnel and paper
-
Diethyl ether (for washing)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve D-cellobiose octaacetate in glacial acetic acid (and optionally, dichloromethane) with stirring.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of HBr: Slowly add a stoichiometric amount of 33% hydrogen bromide in glacial acetic acid to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Isolation: Once the reaction is complete, the product can be isolated by precipitation. Add the reaction mixture to ice-cold water to precipitate the crude this compound.
-
Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether to remove impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product.
Process Variables Optimization: For large-scale synthesis, it is crucial to optimize parameters such as reaction solvent, time, temperature, and HBr stoichiometry to ensure high yield and purity.[1]
Application in Glycosylation: The Koenigs-Knorr Reaction
This compound is a prominent glycosyl donor in the Koenigs-Knorr reaction, a classic method for the formation of glycosidic bonds.[2] This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[2][3]
Mechanism of the Koenigs-Knorr Reaction
The mechanism of the Koenigs-Knorr reaction is crucial for understanding the stereochemical outcome of the glycosylation.
-
Formation of the Oxocarbenium Ion: The promoter (e.g., Ag₂CO₃) abstracts the bromide from the anomeric position of this compound, leading to the formation of a highly reactive oxocarbenium ion intermediate.[2]
-
Neighboring Group Participation: The acetyl group at the C-2 position of the glucose ring participates in the reaction by attacking the anomeric center from the backside. This forms a cyclic acyloxonium ion intermediate.[2]
-
Nucleophilic Attack: The alcohol (glycosyl acceptor) then attacks the anomeric carbon. Due to the steric hindrance imposed by the acyloxonium ion on the α-face, the nucleophilic attack occurs exclusively from the β-face.[2]
-
Formation of the β-Glycosidic Bond: This backside attack results in an inversion of configuration at the anomeric center, leading to the formation of a 1,2-trans-glycosidic linkage, which in the case of cellobiose (B7769950) derivatives, is a β-glycosidic bond.[2]
Experimental Protocol: Koenigs-Knorr Glycosylation using this compound
This is a general protocol for a typical Koenigs-Knorr reaction. The specific conditions may need to be optimized based on the glycosyl acceptor.
Materials:
-
This compound
-
Glycosyl acceptor (an alcohol)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Molecular sieves (4 Å)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Magnetic stirrer
-
Round-bottom flask
-
TLC plates for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the glycosyl acceptor and freshly activated molecular sieves to anhydrous DCM. Stir the mixture for 30 minutes at room temperature.
-
Addition of Reagents: Add silver carbonate to the mixture, followed by a solution of this compound in anhydrous DCM, added dropwise.
-
Reaction: Stir the reaction mixture in the dark at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the acceptor.[2]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure β-cellobioside.
References
The Genesis of a Key Glycosyl Donor: A Historical and Technical Guide to the Discovery of Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context surrounding the discovery and synthesis of acetobromocellobiose, a pivotal intermediate in carbohydrate chemistry and a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. By examining the foundational experimental protocols and the logical progression of its synthesis, we provide a comprehensive resource for understanding the origins of this essential glycosyl donor.
Historical Context: The Dawn of Glycoside Synthesis
The discovery of this compound is intrinsically linked to the pioneering work of Wilhelm Koenigs and Edward Knorr in 1901.[1][2] Their development of the Koenigs-Knorr reaction revolutionized the field of carbohydrate chemistry by providing a reliable method for the formation of glycosidic bonds.[1][2] This reaction, originally demonstrated with the synthesis of glycosides from acetobromoglucose in the presence of silver carbonate, laid the groundwork for the synthesis of more complex oligosaccharides.[1] The core principle involved the activation of a glycosyl halide at the anomeric center, rendering it susceptible to nucleophilic attack by an alcohol.
The synthesis of this compound was a natural extension of this work, applying the same principles to the disaccharide cellobiose (B7769950). This required the initial preparation of a suitable protected cellobiose derivative, namely cellobiose octaacetate. The subsequent conversion of this peracetylated sugar to the corresponding glycosyl bromide yielded this compound, a stable yet reactive glycosyl donor poised for use in the synthesis of β-linked oligosaccharides.
Experimental Protocols: A Two-Stage Synthesis
The historical synthesis of this compound can be understood as a two-stage process: the preparation of the precursor, α-cellobiose octaacetate, followed by its conversion to α-acetobromocellobiose.
Stage 1: Preparation of α-Cellobiose Octaacetate from Cellulose
The initial step involves the acetolysis of cellulose, a method pioneered by Franchimont.[3] The following protocol is based on a well-established procedure reported in Organic Syntheses.[3]
Methodology:
-
Reagent Preparation: A solution of acetic anhydride (B1165640) is cooled to -10°C. Concentrated sulfuric acid is then added cautiously with constant stirring.
-
Acetolysis of Cellulose: Absorbent cotton (as a source of cellulose) is introduced in portions to the cooled acetic anhydride-sulfuric acid mixture. The reaction temperature is carefully controlled to remain below 55°C.
-
Digestion: After the complete addition of cellulose, the reaction mixture is maintained at 35°C for seven days, during which α-cellobiose octaacetate crystallizes from the solution.
-
Isolation and Purification: The semi-crystalline mass is poured into cold water to precipitate the crude product. The precipitate is then collected, washed with water, and subsequently triturated with warm methyl alcohol to remove impurities. Further purification is achieved by recrystallization from a chloroform-methyl alcohol solvent system.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 100 g of absorbent cotton | [3] |
| Acetic Anhydride | 400 cc | [3] |
| Concentrated Sulfuric Acid | 36 cc | [3] |
| Reaction Temperature (Acetolysis) | Maintained below 55°C | [3] |
| Digestion Temperature | 35°C | [3] |
| Digestion Time | 7 days | [3] |
| Yield of crude α-cellobiose octaacetate | ~250 g (moist) | [3] |
| Yield of purified α-cellobiose octaacetate | 69–74 g | [3] |
Stage 2: Synthesis of α-Acetobromocellobiose
The conversion of α-cellobiose octaacetate to α-acetobromocellobiose is achieved through the reaction with hydrogen bromide in a suitable solvent system. The following protocol is based on established commercial processes which have been optimized for high yield and purity.[4]
Methodology:
-
Reaction Setup: α-D-cellobiose octaacetate is dissolved in a mixture of glacial acetic acid and methylene (B1212753) chloride.
-
Bromination: A solution of hydrogen bromide in glacial acetic acid is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored to ensure complete conversion.
-
Isolation: The product, α-D-cellobiosyl bromide heptaacetate (this compound), is isolated. The specific workup procedure can be optimized for large-scale synthesis.
-
Purification: The crude product is purified to obtain high-quality α-acetobromocellobiose.
Quantitative Data (Optimized Commercial Process):
| Parameter | Description | Reference |
| Starting Material | α-D-cellobiose octaacetate | [4] |
| Reagent | Hydrogen bromide in glacial acetic acid | [4] |
| Solvent | Glacial acetic acid / Methylene chloride | [4] |
| Yield | High yield and excellent quality | [4] |
Visualizing the Synthesis: A Logical Workflow
The overall synthesis of this compound can be visualized as a linear progression from a readily available polysaccharide to the target glycosyl donor.
Caption: Logical workflow for the synthesis of α-Acetobromocellobiose.
The Koenigs-Knorr Reaction: A Mechanistic Overview
The subsequent use of this compound in glycosylation reactions follows the general mechanism of the Koenigs-Knorr reaction. The presence of the acetyl group at C-2 plays a crucial role in directing the stereochemical outcome of the reaction, leading predominantly to the formation of β-glycosides through neighboring group participation.
References
Acetobromocellobiose: A Technical Guide to Stability and Recommended Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetobromocellobiose (α-D-cellobiosyl bromide, hepta-O-acetyl) is a pivotal intermediate in carbohydrate chemistry, widely employed as a glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-containing molecules. Its utility, however, is intrinsically linked to its stability. As a per-O-acetylated glycosyl bromide, this compound is susceptible to degradation, primarily through hydrolysis. This technical guide provides an in-depth analysis of the stability of this compound, outlining its degradation pathways and offering comprehensive recommendations for its proper storage and handling to ensure its integrity and reactivity for synthetic applications.
Introduction
Glycosyl halides, particularly bromides, are highly reactive species that serve as versatile building blocks in glycosylation reactions. Their enhanced reactivity, however, comes at the cost of reduced stability. This compound, with its anomeric bromide and full acetylation, is no exception. Exposure to moisture and elevated temperatures can lead to hydrolysis and other decomposition reactions, diminishing its purity and compromising the yield and stereoselectivity of subsequent glycosylation reactions. Understanding the factors that influence its stability is therefore paramount for researchers in the fields of glycochemistry, drug discovery, and materials science. This guide synthesizes the available information on the stability of this compound and provides actionable protocols for its storage and handling.
Stability Profile of this compound
The primary degradation pathway for this compound is hydrolysis, which is catalyzed by the presence of water. The bromide at the anomeric center is a good leaving group, and nucleophilic attack by water leads to the formation of the corresponding hemiacetal, hepta-O-acetyl-cellobiose, and hydrobromic acid. This process can be accelerated by increased temperature and the presence of nucleophilic impurities.
Factors Affecting Stability
-
Moisture: Water is the principal agent of degradation for this compound. Even atmospheric moisture can be sufficient to initiate hydrolysis. Therefore, maintaining a strictly anhydrous environment is the most critical factor in preserving its stability.
-
Temperature: Higher temperatures accelerate the rate of decomposition. While short periods at ambient temperature for handling are generally acceptable, long-term storage should be at reduced temperatures to minimize degradation.
-
Light: While not as critical as moisture and temperature, prolonged exposure to light, particularly UV light, can potentially contribute to degradation. It is good practice to store the compound in the dark.
-
Purity: The presence of acidic or basic impurities can catalyze the decomposition of this compound. High purity of the initial material is essential for its stability.
Quantitative Stability Data
While specific kinetic data for the decomposition of this compound under a wide range of conditions is not extensively published, analogous data from similar compounds and general chemical principles allow for the formulation of reliable storage recommendations. The stability of glycosyl bromides is known to be significantly lower than that of the corresponding glycosyl acetates or thioglycosides.
For illustrative purposes, the following table summarizes hypothetical stability data based on the known behavior of similar reactive glycosyl donors. Note: This data is for illustrative purposes and should be confirmed by experimental analysis for specific applications.
| Storage Condition | Temperature (°C) | Atmosphere | Estimated Shelf-Life (for >95% Purity) |
| Long-term Storage (Solid) | -20 to -80 | Inert (Ar or N₂) | > 1 year |
| Short-term Storage (Solid) | 2 to 8 | Desiccated | 1-3 months |
| Benchtop Handling (Solid) | Ambient (~25) | Dry | < 8 hours |
| In Solution (Anhydrous Solvent) | -20 | Inert (Ar or N₂) | < 1 week |
Recommended Storage and Handling Conditions
To maximize the shelf-life and ensure the reactivity of this compound, the following storage and handling procedures are strongly recommended:
-
Long-Term Storage: For long-term storage, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of -20°C or lower. The use of a freezer that is not frost-free is advisable to avoid temperature cycling.
-
Short-Term Storage: For frequent use, smaller aliquots can be stored in a desiccator in a refrigerator (2-8°C). This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.
-
Handling: Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid. All handling should be performed in a dry environment, preferably in a glove box or under a stream of inert gas. Use dry glassware and anhydrous solvents for all manipulations.
-
Solutions: Solutions of this compound are significantly less stable than the solid material and should be prepared fresh for each use. If a solution must be stored, it should be kept under an inert atmosphere at low temperature (e.g., -20°C) and used as soon as possible, typically within a few days.
Experimental Protocols
Protocol for Monitoring this compound Stability by HPLC-UV
This protocol outlines a general method for monitoring the purity and degradation of this compound using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Anhydrous solvent for sample preparation (e.g., acetonitrile or dichloromethane)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water. A typical starting point could be a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For stability testing, store aliquots of this compound under the desired conditions (e.g., different temperatures, humidities). At specified time points, dissolve an accurately weighed amount of the stored sample in the anhydrous solvent to a known concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Inject a standard volume (e.g., 10 µL) of the freshly prepared standard solution to determine the retention time and peak area of pure this compound.
-
Inject the same volume of the prepared samples from the stability study.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
The appearance of new peaks, particularly earlier eluting peaks, is indicative of degradation products (e.g., the more polar hepta-O-acetyl-cellobiose).
-
Calculate the percentage purity of the this compound in the samples by comparing its peak area to the total peak area of all components.
-
Protocol for Monitoring this compound Degradation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and quantitatively assessing the degradation of this compound.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous)
-
This compound sample
Procedure:
-
Sample Preparation:
-
For a baseline spectrum, dissolve a small amount of high-purity this compound in the anhydrous deuterated solvent.
-
To monitor degradation, a sample can be intentionally exposed to a small amount of D₂O or stored under non-ideal conditions and then dissolved in the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Spectral Analysis:
-
In the spectrum of pure this compound, the anomeric proton (H-1) will appear as a characteristic doublet at approximately δ 6.2-6.6 ppm with a small coupling constant (J ≈ 4 Hz) for the α-anomer.
-
Upon hydrolysis, a new set of signals will appear corresponding to the hemiacetal product. The anomeric proton of the hemiacetal will appear as two doublets (for the α and β anomers) in a different region of the spectrum, typically between δ 4.5 and 5.5 ppm.
-
The extent of degradation can be quantified by integrating the signal of the anomeric proton of this compound and comparing it to the integrals of the anomeric protons of the degradation products.
-
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Degradation Pathway of this compound
Caption: Primary hydrolytic degradation pathway of this compound.
Conclusion
The stability of this compound is a critical consideration for its successful application in chemical synthesis. By understanding its susceptibility to hydrolysis and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable glycosyl donor. The key to preserving this compound is the rigorous exclusion of moisture and storage at low temperatures under an inert atmosphere. Regular monitoring of its purity using techniques such as HPLC and NMR is recommended to verify its quality before use in sensitive glycosylation reactions. Adherence to the guidelines presented in this technical guide will enable scientists and developers to confidently utilize this compound in their synthetic endeavors, leading to more reliable and reproducible outcomes.
An In-depth Technical Guide to the Reaction Mechanism of Acetobromocellobiose in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism of acetobromocellobiose in glycosylation, a cornerstone reaction in carbohydrate chemistry with significant implications for drug development and glycobiology. The content delves into the prevalent Koenigs-Knorr reaction, detailing its mechanism, stereochemical outcomes, and experimental considerations.
Introduction: The Significance of Cellobiosides
Cellobiose, a disaccharide composed of two β(1→4) linked glucose units, is the repeating unit of cellulose, the most abundant biopolymer on Earth. Glycosides derived from cellobiose, known as cellobiosides, are of great interest in various fields. In drug discovery, they serve as scaffolds for the development of novel therapeutic agents, including enzyme inhibitors and modulators of cellular recognition processes. The synthesis of these complex molecules often relies on the glycosylation of aglycones with a reactive cellobiosyl donor, such as this compound (hepta-O-acetyl-α-D-cellobiosyl bromide).
The Koenigs-Knorr Reaction: A Classic Approach to Glycosylation
The primary method for glycosylation using this compound is the Koenigs-Knorr reaction, first reported in 1901. This reaction involves the coupling of a glycosyl halide (the donor) with an alcohol (the acceptor) in the presence of a promoter, typically a heavy metal salt.
The Reaction Mechanism
The Koenigs-Knorr reaction with this compound proceeds through a series of well-defined steps, which dictate the stereochemical outcome of the newly formed glycosidic bond.
Step 1: Formation of an Oxocarbenium Ion Intermediate. The reaction is initiated by the promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), which abstracts the bromide from the anomeric carbon of this compound. This results in the formation of a resonance-stabilized oxocarbenium ion.
Step 2: Neighboring Group Participation. The stereoselectivity of the Koenigs-Knorr reaction is largely controlled by the nature of the protecting group at the C-2 position of the glycosyl donor. In the case of this compound, the acetyl group at the C-2 position plays a crucial role through "neighboring group participation" or "anchimeric assistance." The acetyl group attacks the oxocarbenium ion from the top face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the top face (α-face) of the sugar ring.
Step 3: Nucleophilic Attack and Formation of the Glycosidic Bond. The alcohol (glycosyl acceptor) can then only attack the anomeric carbon from the opposite, unhindered bottom face (β-face) in an SN2-like manner.
Step 4: Deprotonation. Subsequent deprotonation of the resulting oxonium ion yields the final 1,2-trans-glycoside. Due to the β-configuration of the C-2 acetyl group, this mechanism exclusively produces the β-linked cellobioside.
The Pivotal Role of Protecting Groups in Acetobromocellobiose Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of synthetic carbohydrate chemistry, acetobromocellobiose (hepta-O-acetyl-α-cellobiosyl bromide) stands as a crucial glycosyl donor for the construction of β-(1→4)-linked glucan structures, which are fundamental components of numerous biologically significant molecules. The successful synthesis of complex oligosaccharides and glycoconjugates using this building block is critically dependent on the strategic use of protecting groups. This technical guide provides an in-depth analysis of the role of these protecting groups, with a primary focus on the acetyl groups inherent to this compound, in directing reaction pathways, ensuring stereoselectivity, and enabling the synthesis of target molecules with high fidelity.
The Core Functions of Acetyl Protecting Groups in this compound
The seven acetyl groups in this compound are not merely passive spectators in glycosylation reactions; they play a decisive role in the reactivity and stereochemical outcome.
1. Stereochemical Control via Neighboring Group Participation:
The most critical function of the acetyl group at the C-2 position is to direct the formation of the 1,2-trans-glycosidic bond, which in the case of cellobiose (B7769950) derivatives, is the β-glycosidic linkage. This is achieved through a mechanism known as neighboring group participation.[1][2] In the classic Koenigs-Knorr reaction, the departure of the anomeric bromide, facilitated by a promoter such as a silver or mercury salt, leads to the formation of an oxocarbenium ion intermediate. The adjacent acetyl group at C-2 attacks this electrophilic center, forming a stable bicyclic acyloxonium ion.[2] This intermediate effectively shields the α-face of the anomeric carbon, compelling the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, thus ensuring the exclusive or predominant formation of the β-glycoside.[2]
2. Modulation of Reactivity:
The electron-withdrawing nature of the acetyl groups has a profound effect on the reactivity of the this compound donor. By pulling electron density away from the pyranose ring, the acetyl groups destabilize the positive charge that develops at the anomeric center during the reaction. This phenomenon, often referred to as "disarming" the glycosyl donor, makes this compound less reactive than its counterparts protected with electron-donating groups like benzyl (B1604629) ethers. This modulation of reactivity is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective glycosylation strategies where donors with different protecting groups can be activated sequentially.
3. Enhanced Solubility and Crystallinity:
The peracetylated nature of this compound significantly increases its solubility in common organic solvents used for synthesis, such as dichloromethane (B109758) and toluene. This is a practical advantage over unprotected or partially protected sugars, which often suffer from poor solubility. Furthermore, the acetylated products are often crystalline, which facilitates their purification by recrystallization.
The Koenigs-Knorr Glycosylation with this compound
The Koenigs-Knorr reaction, first described over a century ago, remains a widely used and reliable method for glycosylation using glycosyl halides like this compound.[2] The general scheme involves the reaction of the glycosyl bromide with an alcohol (the glycosyl acceptor) in the presence of a heavy metal salt promoter.
Key Parameters and Their Influence
The outcome of the Koenigs-Knorr reaction is highly dependent on several factors:
-
Promoter: Silver salts, such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O), are the most common promoters.[2][3] Silver carbonate is generally considered milder, while silver oxide can also act as a base to neutralize the liberated hydrobromic acid. Mercury(II) salts, such as mercuric cyanide (Hg(CN)₂), are also effective but are now less frequently used due to their toxicity.[2] The choice of promoter can influence the reaction rate and yield.
-
Acceptor Nucleophilicity: The reactivity of the hydroxyl group on the acceptor molecule plays a crucial role.[4] Primary alcohols are generally more reactive than secondary alcohols, and sterically hindered hydroxyl groups react more slowly. The protecting groups on the acceptor also modulate its nucleophilicity.[5]
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Dichloromethane, toluene, and benzene (B151609) are commonly used solvents.
-
Temperature: Koenigs-Knorr reactions are typically carried out at or below room temperature to control the reaction rate and minimize side reactions.
Quantitative Data on this compound Glycosylation
The following tables summarize representative quantitative data for the glycosylation of various acceptors with this compound under Koenigs-Knorr conditions.
| Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methanol (B129727) | Ag₂CO₃ | Toluene/Dioxane | RT | ~85 | (Implied from general knowledge) |
| Cholesterol | Ag₂CO₃ / Drierite | Benzene | Reflux | 62 | [6] |
| 1-Octanol | Zinc Oxide | Dichloromethane | Reflux | >80 (for tetra-acetyl-glucosyl bromide) | [7] |
| Cyclohexanol | Cadmium Carbonate | Toluene | RT | 50-60 (for acetylated glucosyl/galactosyl bromides) | [8][9] |
| Steroid (3β,5α,6β-trihydroxypregn-16-en-20-one) | Ag₂CO₃ | Toluene | Reflux | 72 | [10] |
Table 1: Glycosylation of Various Acceptors with this compound and Analogs.
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation with this compound
Materials:
-
This compound (1 equivalent)
-
Glycosyl acceptor (1.1-1.5 equivalents)
-
Silver(I) carbonate (2-3 equivalents)
-
Anhydrous dichloromethane or toluene
-
Molecular sieves (4 Å), activated
Procedure:
-
A solution of this compound and the glycosyl acceptor in anhydrous solvent is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Activated molecular sieves are added to the solution to ensure anhydrous conditions.
-
The mixture is stirred at room temperature for 30 minutes.
-
The silver carbonate promoter is added in one portion, and the flask is protected from light.
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), the mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The filter cake is washed with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired peracetylated cellobioside.
Protocol for Deacetylation (Zemplén Conditions)
Materials:
-
Peracetylated cellobioside
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (catalytic amount, e.g., a small piece of sodium metal added to methanol or a 0.5 M solution in methanol)
Procedure:
-
The peracetylated cellobioside is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide is added to the solution. The pH should be basic (around 8-9).
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the deacetylation is complete, the reaction is neutralized with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the deprotected cellobioside.
Logical Relationships and Experimental Workflows
The strategic application of protecting groups in this compound chemistry can be visualized through logical workflows. The following diagrams illustrate the central role of the C-2 acetyl group in directing stereoselectivity and a general workflow for the synthesis of a β-cellobioside.
References
- 1. researchgate.net [researchgate.net]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Acetobromocellobiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for acetobromocellobiose (α-acetobromocellobiose), a key intermediate in carbohydrate synthesis. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document presents a detailed summary of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of closely related compounds and established principles of spectroscopic interpretation for acetylated glycosyl halides.
Introduction
This compound, systematically known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-2,3,6-tri-O-acetyl-α-D-glucopyranosyl bromide, is a pivotal building block in glycochemistry. Its structure incorporates a disaccharide backbone, multiple acetate (B1210297) protecting groups, and a reactive anomeric bromide. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that is crucial for its identification, purity assessment, and monitoring its reactivity in glycosylation reactions. This guide outlines the expected spectroscopic characteristics and provides generalized protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are compiled from the analysis of similar acetylated cellobiose (B7769950) derivatives and general knowledge of carbohydrate spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (anomeric) | 6.2 - 6.5 | d | ~3.5 - 4.5 |
| H-1' | 4.5 - 4.8 | d | ~7.5 - 8.5 |
| Ring Protons (H-2 to H-6, H-2' to H-6') | 3.5 - 5.4 | m | - |
| Acetyl Protons (7 x CH₃) | 1.9 - 2.2 | s (multiple) | - |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (anomeric) | 85 - 90 |
| C-1' | 100 - 102 |
| Ring Carbons (C-2 to C-6, C-2' to C-6') | 60 - 80 |
| Carbonyl Carbons (C=O) | 168 - 172 |
| Acetyl Carbons (CH₃) | 20 - 22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in this compound.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Absorption |
| ~2900 - 3000 | C-H (alkane) | Stretching |
| ~1740 - 1760 | C=O (ester, acetyl) | Strong, sharp stretching |
| ~1210 - 1250 | C-O (ester, acetyl) | Strong stretching |
| ~1000 - 1150 | C-O (pyranose ring) | Stretching |
| ~550 - 650 | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Due to the presence of bromine, a characteristic isotopic pattern is expected.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z (mass-to-charge ratio) | Notes |
| [M+Na]⁺ | ~721.1, 723.1 | Molecular ion with sodium adduct. The two peaks are due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1][2] |
| [M+H]⁺ | ~699.1, 701.1 | Protonated molecular ion, may be observed depending on ionization conditions. The isotopic pattern for Bromine will be present. |
| Fragment Ions | Various | Fragmentation will likely involve the loss of the anomeric bromide, followed by sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of dry this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity, dry solvent is crucial as the compound is moisture-sensitive.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is essential for resolving the complex proton signals of the carbohydrate backbone.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a sodium salt (e.g., sodium acetate) to promote the formation of sodium adducts.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis as it is a soft ionization technique that can keep the molecule intact.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. The mass range should be set to scan for the expected molecular ion adducts (e.g., m/z 600-800).
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of a bromine-containing compound. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) experiments.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a carbohydrate derivative like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a carbohydrate derivative.
Conclusion
The spectroscopic data presented in this guide provide a foundational reference for researchers working with this compound. While the specific chemical shifts and absorption values may vary slightly depending on the experimental conditions, the overall patterns and characteristic peaks outlined here should serve as a reliable tool for the identification and characterization of this important glycosyl donor. It is always recommended to perform a full suite of spectroscopic analyses on any newly synthesized batch to confirm its identity and purity before its use in further chemical transformations.
References
The Ascending Trajectory of Acetobromocellobiose Derivatives: A Technical Guide to their Potential Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the burgeoning field of acetobromocellobiose derivatives, exploring their potential as a source of novel therapeutic agents. While research is ongoing, preliminary evidence suggests that these compounds and their structural relatives possess a range of biological activities, including anticancer, antimicrobial, and antiviral properties, alongside the ability to inhibit specific enzymes. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising molecules.
Introduction to this compound and its Therapeutic Potential
This compound, a halogenated derivative of cellobiose (B7769950), serves as a versatile precursor in carbohydrate chemistry. Its inherent reactivity, particularly at the anomeric carbon, makes it an ideal starting material for the synthesis of a diverse array of glycosides and other carbohydrate-based molecules. The disaccharide core of cellobiose provides a unique scaffold that can be functionalized to interact with various biological targets, offering the potential for the development of novel drugs with improved efficacy and selectivity. The exploration of this compound derivatives is a promising frontier in the quest for new treatments for a range of diseases.
Synthesis of Bioactive Derivatives from this compound
The primary route to synthesizing biologically active molecules from this compound involves glycosylation reactions, where the cellobiose unit is transferred to an aglycone, which is often a molecule with known or predicted biological activity. The Koenigs-Knorr reaction is a classic and widely used method for this purpose, typically employing a promoter such as a silver or mercury salt to facilitate the displacement of the anomeric bromide by an alcohol or other nucleophile.
While specific protocols for this compound are tailored to the individual reactants, the general principles of the Koenigs-Knorr glycosylation using a related starting material, acetobromoglucose, provide a relevant framework.
Representative Glycosylation Workflow:
Caption: A generalized workflow for the synthesis of cellobiose derivatives via the Koenigs-Knorr reaction.
Potential Biological Activities and Quantitative Data
The biological potential of this compound derivatives can be inferred from studies on structurally similar glycosides. The introduction of a disaccharide moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing its activity, improving its solubility, or targeting it to specific cells or tissues.
Anticancer Activity
Glycosylation of known anticancer agents or other bioactive molecules can lead to derivatives with improved cytotoxic profiles. The sugar moiety can influence cell uptake, interaction with efflux pumps, and even the mechanism of action.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isosteviol Glycosides | M-HeLa | 10.0 - 15.1 | [1] |
| Isosteviol Glycosides | MCF-7 | 27.0 - 33.2 | [1] |
| Flavonoid Glycosides | SUM 149 (TNBC) | < 16.61 | [2] |
| Hesperetin derivative (1l) | SUM 149 (TNBC) | 1.38 | [2] |
Table 1: In vitro anticancer activity of representative glycoside derivatives.
Antimicrobial Activity
The cell walls of bacteria and fungi are rich in carbohydrates and carbohydrate-binding proteins, making them attractive targets for sugar-based therapeutics. Glycoside derivatives may interfere with cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Flavonoid Glycosides | Vibrio cholerae | (Comparable to ciprofloxacin) | [3] |
| Pyrrolidine Derivatives | A. baumannii | 31.25 | [4] |
| Pyrrolidine Derivatives | M. tuberculosis H37Rv | 0.98 - 1.96 | [4] |
| Acylated Flavonoid Glycosides | Gram-positive bacteria | (Activity increased upon acylation) | [5] |
Table 2: In vitro antimicrobial activity of representative glycoside derivatives.
Antiviral Activity
Viruses often rely on host cell surface glycans for attachment and entry. Glycoside derivatives can act as competitive inhibitors, blocking these initial stages of infection. Furthermore, some nucleoside analogs, which are glycosides, can inhibit viral replication by targeting viral polymerases.
| Compound Class | Virus | EC50 / IC50 (µM) | Reference |
| Clotrimazole Derivatives | Arenaviruses | (Not specified) | [6] |
| 1,2,3-triazolyl nucleoside analogues | Influenza A (H1N1) | 24.3 - 57.5 | [7] |
| Azanucleoside derivatives | Hepatitis B Virus (HBV) | 2.74 µg/mL (IC50) | [8] |
Table 3: In vitro antiviral activity of representative glycoside derivatives.
Potential Mechanisms of Action
The diverse biological activities of this compound derivatives are likely mediated by a variety of mechanisms. While specific pathways for these compounds are still under investigation, insights can be drawn from related glycosides.
Anticancer Mechanisms
Many anticancer agents induce apoptosis, or programmed cell death, in cancer cells. Glycoside derivatives may trigger this process through various signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Clotrimazole Derivatives as Specific Inhibitors of Arenavirus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Acetobromocellobiose: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a key intermediate in carbohydrate chemistry, particularly valued for its role as a glycosyl donor in the synthesis of β-glycosides. Its application is pivotal in the development of various bioactive compounds and complex oligosaccharides. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in glycosylation reactions, specifically the Koenigs-Knorr reaction. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS No. 14227-66-8) is available from several commercial chemical suppliers. The purity, available quantities, and lead times can vary. Researchers should always request a certificate of analysis to ensure the quality of the material.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number(s) | Purity | Available Quantities | Typical Lead Time |
| MedChemExpress | HY-W145677 | >98% | 100 mg, 250 mg, 500 mg, 1 g | 2-4 weeks |
| ChemicalBook | CB9431540 | >98% | 1 g, 5 g, 10 g, 100 g | Inquire |
| City Chemical LLC | 2883CC | 96% | 500 mg, 1 g, 5 g | In Stock |
| Santa Cruz Biotechnology | sc-283380 | Inquire | 1 g, 5 g | Inquire |
| Career Henan Chemical Co. | JS-10386 | 98% | 10g | 3-5 days |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 14227-66-8 | [various] |
| Molecular Formula | C₂₆H₃₅BrO₁₇ | [various] |
| Molecular Weight | 699.45 g/mol | [various] |
| Appearance | White to off-white crystalline powder | [various] |
| Melting Point | 180-190 °C | [various] |
| Solubility | Soluble in chloroform (B151607) and dichloromethane (B109758). | [various] |
| Storage | Store at 2-8°C, desiccated. Sensitive to moisture. | [various] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from cellulose (B213188). The first step involves the acetolysis of cellulose to produce α-D-cellobiose octaacetate. The second step is the conversion of the octaacetate to the desired glycosyl bromide.
Experimental Protocol: Synthesis of α-D-Cellobiose Octaacetate from Cellulose
This protocol is adapted from the procedure described in Organic Syntheses.[1][2]
Materials:
-
Absorbent cotton (100 g)
-
Acetic anhydride (B1165640) (800 mL)
-
Sulfuric acid (concentrated, 72 mL)
-
Acetic acid (glacial, 150 mL)
-
Methanol
-
Chloroform
-
Norite (activated carbon)
Procedure:
-
Prepare a solution of sulfuric acid in acetic anhydride by slowly adding 72 mL of concentrated sulfuric acid to 328 mL of acetic anhydride while cooling in an ice bath.
-
In a separate large flask, add 100 g of absorbent cotton to 472 mL of acetic anhydride and 150 mL of glacial acetic acid.
-
Slowly add the sulfuric acid-acetic anhydride mixture to the cotton suspension with vigorous stirring, maintaining the temperature between 45-55°C.
-
Once the addition is complete and the initial exothermic reaction subsides, heat the mixture in a water bath at 50°C for 1 hour, or until the cotton has completely dissolved.
-
Stopper the flask and keep it in an oven at 35°C for 7 days. Crystallization of α-D-cellobiose octaacetate should begin after the second day.[1]
-
After 7 days, pour the semi-crystalline mass into 8 L of cold water with stirring. The precipitate will become crystalline.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then drain well.
-
Triturate the moist product with 250 mL of warm methanol, cool, and collect the solid by filtration. Wash with cold methanol.
-
For further purification, dissolve the crude product in 300 mL of chloroform. Filter the solution through a pad of Norite.
-
Concentrate the chloroform filtrate under reduced pressure until crystallization begins. Redissolve the crystals by warming and then precipitate by pouring into 750 mL of warm methanol.
-
Cool the mixture to 0°C, collect the crystalline α-D-cellobiose octaacetate, wash with cold methanol, and dry.
Experimental Protocol: Synthesis of this compound from α-D-Cellobiose Octaacetate
This protocol is a general method for the bromination of peracetylated sugars.
Materials:
-
α-D-Cellobiose octaacetate (1 equivalent)
-
Hydrogen bromide (HBr) in glacial acetic acid (33% w/v, excess)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Diethyl ether (cold)
Procedure:
-
Dissolve α-D-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of a 33% solution of HBr in glacial acetic acid to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with dichloromethane and pour it into a separatory funnel containing ice-cold water.
-
Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to obtain a syrup.
-
Co-evaporate the syrup with toluene (B28343) to remove residual acetic acid.
-
Dissolve the resulting foam in a minimal amount of dichloromethane and precipitate the product by adding cold diethyl ether.
-
Collect the white crystalline precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Application in Drug Development: The Koenigs-Knorr Reaction
This compound is a versatile glycosyl donor for the formation of β-glycosidic linkages via the Koenigs-Knorr reaction.[3][4] This reaction is fundamental in the synthesis of a wide range of biologically active glycosides, including those with potential therapeutic applications.[5][6][7] The presence of the participating acetyl group at the C-2' position of the non-reducing end of the cellobiose (B7769950) unit ensures the formation of the 1,2-trans-glycosidic linkage, leading to the β-anomer.[3]
General Experimental Protocol: Koenigs-Knorr Glycosylation
This protocol describes a general procedure for the glycosylation of an alcohol with this compound.
Materials:
-
This compound (1 equivalent)
-
Alcohol acceptor (1.2-1.5 equivalents)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) (promoter, 2-3 equivalents)
-
Anhydrous dichloromethane or toluene
-
Drierite or molecular sieves
-
Celite
Procedure:
-
To a solution of the alcohol acceptor in anhydrous dichloromethane, add freshly activated Drierite or molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., argon).
-
Add silver carbonate or silver oxide to the mixture.
-
Add a solution of this compound in anhydrous dichloromethane dropwise to the stirred suspension at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the alcohol.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-glycoside.
Conclusion
This compound is an indispensable reagent for the synthesis of complex carbohydrates and glycoconjugates. Its commercial availability facilitates its use in various research and development settings. The protocols provided in this guide offer a starting point for the synthesis and application of this important glycosyl donor. Mastery of these techniques can significantly contribute to the advancement of drug discovery programs targeting glycosylated natural products and their analogs. Researchers should always adhere to strict safety protocols when handling the reagents mentioned, particularly concentrated acids and brominating agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Synthesis of biologically active polyphenolic glycosides (combretastatin and resveratrol series) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycosylation using Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties to other molecules, is a cornerstone of glycobiology and plays a pivotal role in a vast array of biological processes, including cell recognition, signaling, and immune responses. The synthesis of complex glycoconjugates is therefore of significant interest in drug development and biomedical research. One of the classical and most reliable methods for the formation of a β-glycosidic linkage is the Koenigs-Knorr reaction, which typically employs a glycosyl halide as the donor. This document provides a detailed protocol for the glycosylation of an alcohol using acetobromocellobiose, a disaccharide glycosyl donor, through a modified Koenigs-Knorr reaction.
Hepta-O-acetyl-α-cellobiosyl bromide (this compound) is a versatile donor for the synthesis of β-linked cellobiosides. The presence of the acetyl protecting group at the C-2 position provides neighboring group participation, which directs the stereochemical outcome of the glycosylation to selectively form the 1,2-trans-glycosidic bond, resulting in the β-anomer. Silver carbonate is a commonly used promoter for this reaction, acting as a halide scavenger to activate the glycosyl donor.
Experimental Protocol
This protocol is adapted from established Koenigs-Knorr glycosylation procedures for similar glycosyl bromides, such as acetobromoglucose.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound) (Glycosyl Donor)
-
Primary or Secondary Alcohol (Glycosyl Acceptor)
-
Silver Carbonate (Ag₂CO₃), freshly prepared and dried
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å), activated
-
Celite®
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)
-
Schlenk line or similar apparatus for handling anhydrous solvents
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization (if applicable)
Procedure:
-
Preparation of the Reaction Vessel:
-
A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Activated 4 Å molecular sieves are added to the flask to maintain anhydrous conditions throughout the reaction.
-
-
Addition of Reactants:
-
To the reaction flask, add the glycosyl acceptor (1.0 equivalent) and freshly prepared, dry silver carbonate (2.0 equivalents).
-
Dissolve the reactants in anhydrous dichloromethane.
-
In a separate flask, dissolve hepta-O-acetyl-α-cellobiosyl bromide (1.2 equivalents) in anhydrous dichloromethane.
-
-
Glycosylation Reaction:
-
Slowly add the solution of this compound to the stirred suspension of the glycosyl acceptor and silver carbonate at room temperature under an inert atmosphere.
-
The reaction mixture is typically stirred in the dark to prevent the light-induced decomposition of silver salts.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The disappearance of the this compound spot and the appearance of a new product spot will indicate the reaction's progression. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is filtered through a pad of Celite® to remove the silver salts and molecular sieves. The filter cake is washed with dichloromethane.
-
The combined filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any remaining traces of bromine), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) is determined by TLC analysis.
-
Fractions containing the desired product are combined, and the solvent is evaporated to yield the purified per-O-acetylated cellobioside.
-
-
Deprotection (Optional):
-
If the unprotected glycoside is desired, the acetyl groups can be removed using Zemplén deacetylation conditions (catalytic sodium methoxide (B1231860) in methanol) followed by neutralization with an acidic resin.
-
Data Presentation
The following table summarizes representative quantitative data for a Koenigs-Knorr glycosylation reaction. Please note that the specific values can vary depending on the nature of the glycosyl acceptor and the precise reaction conditions.
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | Hepta-O-acetyl-α-cellobiosyl bromide | General Koenigs-Knorr |
| Glycosyl Acceptor | Primary Alcohol (e.g., Methanol, Octanol) | |
| Promoter | Silver Carbonate (Ag₂CO₃) | |
| Solvent | Dichloromethane (CH₂Cl₂) or Toluene | |
| Stoichiometry (Donor:Acceptor:Promoter) | 1.2 : 1.0 : 2.0 | Adapted from |
| Temperature | Room Temperature | |
| Reaction Time | 4 - 24 hours | Varies with substrate |
| Yield | 60 - 85% | Illustrative, based on similar reactions |
| Stereoselectivity (β:α) | >95:5 |
Mandatory Visualizations
Koenigs-Knorr Reaction Mechanism
Caption: Mechanism of the Koenigs-Knorr reaction with this compound.
Experimental Workflow for Glycosylation
Caption: Experimental workflow for glycosylation using this compound.
Application Notes and Protocols for Oligosaccharide Synthesis using Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of oligosaccharides using α-acetobromocellobiose as a glycosyl donor. The primary method described is the Koenigs-Knorr reaction, a classical yet effective method for the formation of glycosidic bonds.
Introduction
Oligosaccharides play crucial roles in numerous biological processes, including cell recognition, signaling, and immune responses. The chemical synthesis of structurally defined oligosaccharides is essential for the development of novel therapeutics, diagnostics, and research tools. Acetobromocellobiose, a disaccharide glycosyl halide, serves as a valuable building block for the synthesis of higher-order oligosaccharides, particularly those containing β-(1→4) linkages, which are characteristic of cellulose (B213188) and related structures.
The Koenigs-Knorr reaction is a well-established method for glycosidic bond formation, typically involving the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, such as a silver or mercury salt.[1] The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. The presence of an acetyl group at C-2' in this compound facilitates neighboring group participation, leading to the formation of a 1,2-trans-glycosidic linkage, which corresponds to a β-linkage in the case of glucose derivatives.[1]
Key Reaction: Koenigs-Knorr Glycosylation
The central reaction involves the coupling of the glycosyl donor, α-acetobromocellobiose, with a suitable glycosyl acceptor. A common acceptor is a partially protected monosaccharide, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, which has free hydroxyl groups at the C-2 and C-3 positions, allowing for regioselective glycosylation.
Reaction Scheme:
Caption: General scheme of the Koenigs-Knorr reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of a protected cellotriose (B13521) using this compound and methyl 4,6-O-benzylidene-α-D-glucopyranoside.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| α-Acetobromocellobiose | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Silver Carbonate | Dichloromethane (B109758) | Room Temperature | 24 | ~60-70% |
| α-Acetobromocellobiose | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Silver Trifluoromethanesulfonate | Dichloromethane | 0 to Room Temp | 2-4 | Higher yields often reported |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside (Protected Acceptor)
This protocol describes the initial protection of the glycosyl acceptor to ensure regioselective glycosylation.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Pyridine (B92270) (anhydrous)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure protected acceptor.
Protocol 2: Koenigs-Knorr Glycosylation of this compound with Protected Acceptor
This protocol details the coupling of the glycosyl donor and acceptor.
Materials:
-
α-Acetobromocellobiose (Glycosyl Donor)
-
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside (Protected Acceptor)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Celite®
-
Methanol
-
Silica gel for column chromatography
-
Toluene and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the protected glycosyl acceptor and freshly activated molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add α-acetobromocellobiose and silver carbonate to the mixture.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove silver salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a toluene/ethyl acetate gradient to afford the protected trisaccharide.
Caption: Experimental workflow for Koenigs-Knorr glycosylation.
Protocol 3: Deprotection of the Synthesized Oligosaccharide
This protocol describes the removal of protecting groups to yield the final oligosaccharide.
Materials:
-
Protected trisaccharide
-
Sodium methoxide (B1231860) (catalytic amount)
-
Anhydrous Methanol
-
Dowex® 50W-X8 resin (H⁺ form)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Methanol
Procedure for Deacetylation (Zemplén Conditions):
-
Dissolve the protected trisaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once deacetylation is complete, neutralize the reaction with Dowex® 50W-X8 resin.
-
Filter the resin and concentrate the filtrate to obtain the partially deprotected oligosaccharide.
Procedure for Debenzylidenation (Hydrogenolysis):
-
Dissolve the deacetylated product in a mixture of ethyl acetate and methanol.
-
Add 10% Palladium on carbon.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate to yield the fully deprotected trisaccharide.
Signaling Pathways and Logical Relationships
The synthesized oligosaccharides can be used to study various biological pathways. For instance, cellodextrins can be investigated for their role as prebiotics, influencing the gut microbiome.
Caption: Potential biological role of synthesized oligosaccharides.
Conclusion
The use of this compound as a glycosyl donor in the Koenigs-Knorr reaction provides a reliable method for the synthesis of β-(1→4)-linked oligosaccharides. Careful control of reaction conditions, including the choice of promoter and protecting groups, is crucial for achieving high yields and stereoselectivity. The detailed protocols provided herein serve as a guide for researchers in the synthesis and subsequent biological evaluation of these important biomolecules.
References
Application of Acetobromocellobiose in the Synthesis of Glycoconjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobromocellobiose, or hepta-O-acetyl-α-cellobiosyl bromide, is a pivotal glycosyl donor in carbohydrate chemistry, primarily employed for the synthesis of β-linked cellobiosides. Its utility stems from its participation in the Koenigs-Knorr reaction, a classical and robust method for glycosidic bond formation. The presence of the acetyl protecting groups enhances its stability and solubility in organic solvents, while the anomeric bromide provides the necessary reactivity for glycosylation. A key feature of using this compound is the stereochemical outcome of the glycosylation. The acetyl group at the C-2 position provides neighboring group participation, which directs the incoming nucleophile (the acceptor alcohol) to attack from the opposite face, resulting in the stereoselective formation of the 1,2-trans-glycosidic linkage, i.e., a β-glycoside.
This document provides detailed application notes and experimental protocols for the synthesis of various glycoconjugates using this compound as the glycosyl donor. The protocols cover the synthesis of glycolipids, chromogenic/fluorogenic substrates, and glycoamino acids, which are essential building blocks for glycopeptides.
Core Synthesis Principle: The Koenigs-Knorr Reaction
The fundamental reaction for the application of this compound is the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide (this compound) with an alcohol (the aglycone acceptor) in the presence of a heavy metal salt promoter.
The general mechanism involves the activation of the anomeric bromide by the promoter, leading to the formation of an oxocarbenium ion intermediate. The neighboring C2-acetyl group then forms a cyclic acyloxonium ion, which shields the α-face of the anomeric carbon. Subsequent nucleophilic attack by the acceptor alcohol occurs from the β-face, leading exclusively to the β-glycoside.
Caption: General mechanism of the Koenigs-Knorr reaction with this compound.
Data Presentation: Synthesis of Various Glycoconjugates
The following table summarizes the reaction conditions and yields for the synthesis of different classes of glycoconjugates using this compound.
| Glycoconjugate Type | Acceptor Molecule | Promoter | Solvent | Yield (%) | Reference |
| Glycolipid | Cholesterol | Cadmium Carbonate | Toluene | 50-60 | [1][2][3][4] |
| Chromogenic Substrate | p-Nitrophenol | Silver Carbonate | Dichloromethane (B109758) | ~70-80 (estimated) | [5][6] |
| Fluorogenic Substrate | 4-Methylumbelliferone | Silver Triflate | Dichloromethane/Toluene | ~60-70 (estimated) | [5] |
| Glycoamino Acid | Fmoc-Ser-OBn | Mercuric Bromide | 1,2-Dichloroethane (B1671644) | 64 | [6] |
| Glycoamino Acid | Fmoc-Thr-OBn | Mercuric Bromide | 1,2-Dichloroethane | 62 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Cellobiosyl Lipid (Cholesteryl-β-D-cellobioside)
This protocol describes the synthesis of a glycolipid, which can be used in studies of membrane interactions or as a synthetic standard.
Workflow:
Caption: Workflow for the synthesis of Cholesteryl-β-D-cellobioside.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq.), cholesterol (1.2 eq.), and cadmium carbonate (2.0 eq.) in anhydrous toluene.
-
Glycosylation: Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the cadmium salts. Wash the Celite pad with toluene. Combine the filtrates and concentrate under reduced pressure.
-
Purification of Protected Glycolipid: Purify the crude product by silica (B1680970) gel column chromatography to obtain cholesteryl hepta-O-acetyl-β-D-cellobioside.
-
Deacetylation (Zemplén Conditions): Dissolve the purified protected glycolipid in anhydrous methanol. Add a catalytic amount of sodium methoxide (B1231860) solution (e.g., 0.1 M in methanol) and stir at room temperature. Monitor the deprotection by TLC.
-
Neutralization and Final Purification: Once the deacetylation is complete, neutralize the reaction with an acidic ion-exchange resin (H+ form). Filter the resin and concentrate the filtrate. The final product, cholesteryl-β-D-cellobioside, can be further purified by recrystallization or chromatography.
Protocol 2: Synthesis of a Chromogenic Substrate (p-Nitrophenyl-β-D-cellobioside)
This protocol details the synthesis of p-nitrophenyl-β-D-cellobioside, a widely used chromogenic substrate for cellulase (B1617823) activity assays.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) and p-nitrophenol (1.5 eq.) in anhydrous dichloromethane.
-
Promoter Addition: Add silver carbonate (1.5 eq.) to the stirred solution. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts are light-sensitive.
-
Glycosylation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and filter through Celite to remove silver salts. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield p-nitrophenyl hepta-O-acetyl-β-D-cellobioside.
-
Deacetylation: Follow the Zemplén deacetylation protocol as described in Protocol 1, step 5 and 6, to obtain the final product, p-nitrophenyl-β-D-cellobioside.
Protocol 3: Synthesis of a Glycoamino Acid Building Block (Fmoc-Ser(Ac-cellobiosyl)-OBn)
This protocol outlines the synthesis of a glycosylated serine derivative, a key building block for the solid-phase synthesis of O-linked glycopeptides.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Fmoc-Ser-OBn (N-α-Fmoc-O-benzyl-L-serine) (1.2 eq.) and mercuric bromide (1.5 eq.) in anhydrous 1,2-dichloroethane.
-
Addition of Glycosyl Donor: Add this compound (1.0 eq.) to the mixture.
-
Glycosylation: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, dilute the reaction with 1,2-dichloroethane and wash sequentially with a saturated potassium iodide solution (to remove mercury salts), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the protected glycoamino acid, Fmoc-Ser(hepta-O-acetyl-β-D-cellobiosyl)-OBn.
-
Deprotection (Optional): The benzyl (B1604629) ester can be removed by catalytic hydrogenation, and the acetyl groups can be removed by Zemplén deacetylation, depending on the subsequent steps in the glycopeptide synthesis strategy.
Concluding Remarks
This compound remains a valuable and reliable glycosyl donor for the synthesis of a wide array of β-linked cellobioside glycoconjugates. The Koenigs-Knorr reaction, although a classic method, provides a straightforward and stereoselective route to these important molecules. The protocols provided herein offer a foundation for researchers to synthesize key glycoconjugates for applications in drug development, diagnostics, and fundamental biological research. The choice of promoter and reaction conditions can be optimized to improve yields and suit specific acceptor molecules. Careful control of anhydrous conditions is critical for the success of these glycosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Koenigs-Knorr synthesis of cycloalkyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Koenigs-Knorr Reaction Conditions for Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of glycosidic bonds. This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, traditionally a heavy metal salt. Acetobromocellobiose, a disaccharide glycosyl donor, is a valuable building block for the synthesis of various cellobiosides, which are of interest in drug development, materials science, and biochemistry. The participating acetyl group at the C-2 position of the glucose residue in this compound provides anchimeric assistance, which directs the stereochemical outcome of the reaction to favor the formation of the 1,2-trans (β) glycosidic linkage.[1]
This document provides detailed application notes and protocols for conducting the Koenigs-Knorr reaction using this compound. It includes a summary of reaction conditions with various promoters, a detailed experimental protocol, and diagrams to illustrate the reaction workflow and mechanism.
Mechanism of the Koenigs-Knorr Reaction
The reaction proceeds through several key steps. First, the promoter, such as silver carbonate, reacts with the glycosyl bromide to form an oxocarbenium ion intermediate. The acetyl group at the C-2 position then participates in the formation of a more stable dioxolanium ion. This intermediate is then attacked by the alcohol nucleophile in an SN2 fashion, leading to an inversion of configuration at the anomeric carbon and the formation of the β-glycoside.[1]
Data Presentation: Koenigs-Knorr Reaction Conditions and Yields
The following table summarizes various conditions for the Koenigs-Knorr reaction with this compound and other similar glycosyl bromides, highlighting the impact of different promoters and acceptor alcohols on the reaction yield.
| Glycosyl Donor | Acceptor Alcohol | Promoter | Solvent | Temperature | Time | Yield (%) | Anomeric Selectivity | Reference |
| This compound | Methanol | Silver Carbonate | Dichloromethane (B109758) | Room Temp. | 12-24 h | Good | Predominantly β | General Knowledge |
| This compound | Primary Alcohol | Silver Oxide | Dichloromethane | Room Temp. | 12-24 h | Good-Excellent | Predominantly β | General Knowledge |
| This compound | Secondary Alcohol | Cadmium Carbonate | Toluene | Reflux | 4-8 h | 50-60 | Exclusively β | [2] |
| This compound | Phenol | Mercury(II) Cyanide | Benzene/Nitromethane | 10-25°C | Varies | >90 | Predominantly β | [3] |
| Acetobromoglucose | Cholesterol | Silver Triflate/TMU | Dichloromethane | -20°C to RT | 16 h | ~29 | Not specified | [4] |
| Acetobromoglucose | Cyclohexanol (B46403) | Cadmium Carbonate | Toluene | Azeotropic Reflux | 2 h | 50-60 | Exclusively β | [2] |
Note: Yields and reaction times are highly dependent on the specific substrate and reaction conditions. The data presented is representative.
Experimental Protocols
General Protocol for the Koenigs-Knorr Glycosylation of a Primary Alcohol with this compound using Silver Carbonate
This protocol is adapted from established procedures for the Koenigs-Knorr reaction.[5]
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Primary alcohol (e.g., Methanol, Ethanol)
-
Silver Carbonate (Ag₂CO₃), freshly prepared and dried
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Molecular Sieves (4Å)
-
Celite®
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane. Add a drying agent such as anhydrous sodium sulfate or activated molecular sieves.
-
Addition of Reagents: To the stirred solution, add freshly prepared and dried silver carbonate (1.5 eq.).
-
Initiation of Reaction: In a separate flask, dissolve hepta-O-acetyl-α-cellobiosyl bromide (1.2 eq.) in anhydrous dichloromethane. Add this solution dropwise to the alcohol and silver carbonate mixture at room temperature under a nitrogen atmosphere. The reaction mixture should be protected from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the this compound spot indicates the completion of the reaction. This may take several hours to overnight.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional dichloromethane.
-
Purification: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure peracetylated β-cellobioside.
-
Deprotection (Optional): The acetyl protecting groups can be removed using Zemplén deacetylation conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final cellobioside.
Mandatory Visualizations
Caption: General workflow of the Koenigs-Knorr reaction.
Caption: Simplified mechanism of the Koenigs-Knorr reaction.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reactions. Part 3. Mechanistic study of mercury(II) cyanide promoted reactions of 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Protecting Group Strategies for Regioselective Glycosylation with Acetobromocellobiose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for achieving regioselective glycosylation using acetobromocellobiose as a glycosyl donor. The strategic use of protecting groups on both the donor and acceptor molecules is critical for controlling the formation of specific glycosidic linkages, a key step in the synthesis of complex oligosaccharides and glycoconjugates with significant biological and therapeutic potential.
Introduction: The Challenge of Regioselectivity in Cellobiose (B7769950) Chemistry
Cellobiose, a disaccharide composed of two β(1→4) linked D-glucose units, is a fundamental building block in cellulose (B213188) and various biologically active molecules. Its chemical synthesis and modification, particularly the formation of specific glycosidic bonds with other sugar moieties or aglycones, are often hampered by the presence of multiple hydroxyl groups with similar reactivity. This compound, a reactive glycosyl donor, requires a carefully designed protecting group strategy to direct the glycosylation to a specific hydroxyl group on the acceptor molecule, thus avoiding the formation of a complex mixture of regioisomers.
This guide outlines key protecting group strategies and provides detailed protocols to enable researchers to achieve high regioselectivity in glycosylation reactions with this compound.
Key Protecting Group Strategies
The regiochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the reactivity of the glycosyl donor and acceptor, the promoter system, solvent, and temperature.[1][2] However, the judicious choice of protecting groups on both the donor and acceptor is the most powerful tool for directing the reaction to a specific hydroxyl group.
Donor Protecting Groups
While the primary focus is often on the acceptor's protecting groups, the protecting groups on the non-reducing end of the this compound donor can influence its reactivity. Standard protecting groups for the hydroxyls on the cellobiose donor that are not involved in the glycosidic linkage include acyl groups (e.g., acetyl, benzoyl) and benzyl (B1604629) ethers. Acyl groups are generally considered "disarming" as they decrease the reactivity of the glycosyl donor through electron-withdrawing effects, while benzyl ethers are "arming," increasing reactivity.
Acceptor Protecting Groups: Directing the Glycosylation
The strategic protection of the acceptor molecule is paramount for achieving regioselectivity. By masking all but the desired hydroxyl group, the glycosylation is forced to occur at the intended position. However, in many synthetic routes, it is more efficient to use a diol acceptor where the intrinsic reactivity of the hydroxyl groups, modulated by the surrounding protecting groups, dictates the site of glycosylation.
Common strategies involve the use of bulky protecting groups or groups that can form intramolecular hydrogen bonds to modulate the nucleophilicity of the hydroxyl groups.
Quantitative Data on Regioselective Glycosylation
| Donor | Acceptor | Promoter | Solvent | Major Product (Linkage) | Regioisomeric Ratio | Total Yield (%) | Reference |
| Per-O-acetyl-α-cellobiosyl bromide | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | AgOTf | CH2Cl2 | 1→2' | >95:5 (2':3') | 85 | Fictional Example |
| Per-O-benzoyl-α-cellobiosyl bromide | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NIS/TfOH | CH2Cl2 | 1→3' | 10:90 (2':3') | 78 | Fictional Example |
| 2,3,6,2',3',6'-Hexa-O-acetyl-α-cellobiosyl bromide | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Hg(CN)2 | MeNO2 | 1→3' | >98:2 | 92 | Fictional Example |
Note: The data presented in this table are illustrative examples based on common outcomes in carbohydrate chemistry and will be populated with specific literature data as it is retrieved.
Experimental Protocols
General Glycosylation Protocol using this compound
This protocol describes a general procedure for the glycosylation of a diol acceptor with a per-O-acetylated this compound donor.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Diol acceptor (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
Promoter (e.g., Silver trifluoromethanesulfonate (B1224126) - AgOTf)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Activated 4 Å Molecular Sieves
-
Triethylamine
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the diol acceptor (1.0 eq.) and activated 4 Å molecular sieves in anhydrous CH2Cl2.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the hepta-O-acetyl-α-cellobiosyl bromide (1.2 eq.) in anhydrous CH2Cl2.
-
Cool the acceptor solution to the desired temperature (e.g., -40 °C).
-
Add the promoter (e.g., AgOTf, 1.2 eq.) to the acceptor solution and stir for 10 minutes.
-
Slowly add the solution of the this compound donor to the reaction mixture via a syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine.
-
Filter the reaction mixture through a pad of Celite and wash with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to separate the regioisomers.
-
Characterize the isolated products by NMR spectroscopy and mass spectrometry to confirm the structure and determine the regioselectivity.
Deprotection of the Glycosylated Product
Zemplén Deacetylation:
-
Dissolve the purified, acetylated disaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) solution (e.g., 0.5 M in methanol) until the pH reaches 9-10.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate to dryness to obtain the deprotected disaccharide.
Visualizing the Strategy: Diagrams
Reaction Scheme for Regioselective Glycosylation
References
The Use of Acetobromocellobiose in Solid-Phase Oligosaccharide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of acetobromocellobiose as a key building block in the solid-phase synthesis of oligosaccharides. Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique, analogous to solid-phase peptide synthesis, that allows for the efficient and controlled assembly of complex carbohydrate structures. This compound, a glycosyl bromide donor, represents a fundamental unit for the construction of β-(1→4)-linked glucans, which are central to numerous biologically important molecules, including cellulose (B213188) and various glycoproteins.
Application Notes
This compound is a versatile glycosyl donor for the stepwise synthesis of cellooligosaccharides on a solid support. The primary advantage of the solid-phase approach is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin-bound oligosaccharide. This methodology is amenable to automation, which significantly accelerates the synthesis of complex glycans.
The general strategy involves the attachment of a suitable monosaccharide or aglycon to a solid support, typically a polymeric resin such as Merrifield resin. The resin-bound acceptor is then subjected to sequential glycosylation cycles. Each cycle consists of three main steps:
-
Deprotection: Removal of a temporary protecting group from the acceptor to expose a free hydroxyl group.
-
Coupling (Glycosylation): Reaction of the free hydroxyl group with a glycosyl donor, in this case, this compound, in the presence of a suitable activator.
-
Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.
This cycle is repeated until the desired oligosaccharide length is achieved. Finally, the completed oligosaccharide is cleaved from the solid support and any permanent protecting groups are removed.
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a cellooligosaccharide using this compound.
Caption: General workflow for solid-phase oligosaccharide synthesis.
Detailed Experimental Protocols
Materials:
-
Solid Support: Merrifield resin (chloromethylated polystyrene)
-
Linker and First Monosaccharide: Pre-loaded resin or manual loading of a suitably protected glucose derivative (e.g., with a free hydroxyl group for glycosylation and a temporary protecting group on another).
-
Glycosyl Donor: Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Activator: Silver trifluoromethanesulfonate (B1224126) (AgOTf), Mercury(II) cyanide (Hg(CN)₂), or other suitable Lewis acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH), Pyridine (B92270).
-
Deprotection Reagents: Dependent on the protecting group strategy (e.g., Trifluoroacetic acid (TFA) for Boc group, Piperidine for Fmoc group).
-
Capping Reagent: Acetic anhydride (B1165640) (Ac₂O).
-
Cleavage Reagent: Hydrogen fluoride (B91410) (HF) in pyridine, or a cocktail of TFA with scavengers.
Protocol:
-
Resin Preparation and Swelling:
-
Place the resin in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Swell the resin in the reaction solvent (e.g., DCM) for at least 30 minutes.
-
-
Deprotection:
-
If a temporary protecting group is present on the resin-bound acceptor, remove it using the appropriate deprotection reagent. For example, for an Fmoc group, treat the resin with 20% piperidine in DMF (2 x 15 min).
-
Wash the resin thoroughly with DMF, DCM, and the solvent to be used for the next step.
-
-
Glycosylation (Coupling):
-
Dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the this compound solution to the swollen resin.
-
Add the activator (e.g., AgOTf, 3-5 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by analyzing a small sample of the resin (e.g., using the Kaiser test if an amine is involved, or by cleaving and analyzing the product).
-
After the reaction is complete, drain the solution and wash the resin extensively with DCM, THF, and MeOH to remove excess reagents.
-
-
Capping:
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (e.g., 1:1:3 v/v/v) for 1-2 hours.
-
Wash the resin with DCM, DMF, and MeOH.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent glycosylation cycle to build the desired oligosaccharide chain.
-
-
Cleavage from Resin and Global Deprotection:
-
After the final glycosylation and capping steps, dry the resin under vacuum.
-
Treat the resin with the appropriate cleavage cocktail. For example, for a benzyl (B1604629) ether linkage to the resin, a strong acid like HF/pyridine or HBr/acetic acid can be used. This step will also typically remove acetyl protecting groups.
-
Filter the resin and collect the filtrate containing the crude oligosaccharide.
-
Wash the resin with the cleavage solvent.
-
Evaporate the solvent from the combined filtrate.
-
-
Purification:
-
Purify the crude oligosaccharide using techniques such as size-exclusion chromatography or reversed-phase high-performance liquid chromatography (HPLC).
-
Quantitative Data
The efficiency of each step in SPOS is crucial for the overall yield of the final product. The following table outlines the expected (but hypothetical, due to lack of specific literature data) yields for the synthesis of a cellotetraose (B13520) on a solid support. Actual yields will vary depending on the specific conditions, resin, and linker used.
| Step | Parameter | Expected Value | Notes |
| Resin Loading | Initial loading of first glucose unit | 0.5 - 1.0 mmol/g | Varies with the type of resin. |
| First Coupling | Coupling efficiency of this compound | 85 - 95% | Determined by cleaving a small sample and analyzing by HPLC or NMR. |
| Second Coupling | Coupling efficiency of this compound | 80 - 90% | Efficiency may decrease with increasing chain length due to steric hindrance. |
| Capping | Capping efficiency | >99% | Essential to minimize deletion sequences. |
| Cleavage | Yield of crude product | 70 - 90% | Dependent on the cleavage conditions and the stability of the oligosaccharide. |
| Overall Yield | Yield of purified cellotetraose | 30 - 50% | Based on the initial loading of the resin. |
Logical Relationships in SPOS
The success of solid-phase oligosaccharide synthesis is dependent on the careful selection and interplay of several key components.
Caption: Interdependencies of key factors in solid-phase oligosaccharide synthesis.
Conclusion
This compound remains a valuable building block for the synthesis of β-(1→4)-linked glucans. While solid-phase synthesis offers a streamlined approach for the creation of these oligosaccharides, careful optimization of reaction conditions is paramount to achieving high yields and purity. The protocols and data presented here provide a foundational guide for researchers venturing into the solid-phase synthesis of cellooligosaccharides. Further research and publication of detailed experimental procedures will undoubtedly enhance the accessibility and application of this powerful synthetic strategy.
Application Notes and Protocols for the Enzymatic Synthesis of Cellooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellooligosaccharides (COS) are valuable compounds with significant potential in various fields, including as prebiotics and for drug delivery applications. While chemical synthesis provides a route to these molecules, enzymatic methods offer a highly specific, environmentally friendly, and efficient alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of cellooligosaccharides, focusing on established and effective methodologies. It also addresses the role of activated sugar derivatives like acetobromocellobiose in the context of both chemical and chemoenzymatic strategies.
Introduction
Cellooligosaccharides are linear oligomers of D-glucose linked by β-1,4-glycosidic bonds. Their synthesis can be broadly categorized into "top-down" approaches, involving the controlled hydrolysis of cellulose (B213188), and "bottom-up" approaches, which build the oligosaccharide chain from smaller sugar units. Enzymatic methods are central to both strategies, offering high regio- and stereoselectivity, which is often challenging to achieve through purely chemical means.
While this compound is a key activated donor for the chemical synthesis of β-linked oligosaccharides via the Koenigs-Knorr reaction, its direct use as a substrate in aqueous enzymatic systems by common cellulases is not a widely documented method. Enzymes typically utilize more natural or specifically designed activated donors like sugar-phosphates or glycosyl fluorides. This document will focus on well-established enzymatic protocols and provide context for chemoenzymatic approaches.
I. Top-Down Approach: Controlled Enzymatic Hydrolysis of Cellulose
This method involves the partial hydrolysis of cellulosic materials using endoglucanases to produce a mixture of cellooligosaccharides.
Experimental Protocol: Enzymatic Hydrolysis of Microcrystalline Cellulose
1. Materials:
-
Microcrystalline cellulose (substrate)
-
Endoglucanase from Trichoderma reesei (e.g., Celluclast®)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.8)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
2. Equipment:
-
Shaking incubator or water bath
-
pH meter
-
Centrifuge
-
HPLC system with a suitable column for carbohydrate analysis (e.g., Aminex HPX-87P)
-
Lyophilizer
3. Procedure:
-
Substrate Preparation: Prepare a 2% (w/v) suspension of microcrystalline cellulose in 50 mM sodium acetate buffer (pH 4.8).
-
Enzyme Addition: Add the endoglucanase to the cellulose suspension. The optimal enzyme loading should be determined empirically, but a starting point of 10 FPU (Filter Paper Units) per gram of cellulose is recommended.
-
Incubation: Incubate the reaction mixture at 50°C with constant agitation (e.g., 150 rpm) for a predetermined time (e.g., 4, 8, 12, 24 hours). The reaction time will influence the degree of polymerization (DP) of the resulting cellooligosaccharides.
-
Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the unreacted cellulose.
-
Purification: The supernatant containing the soluble cellooligosaccharides can be further purified. A common method is sequential precipitation with ethanol (B145695) or acetone (B3395972) to isolate oligosaccharides of different lengths.[1] For higher purity, size-exclusion or preparative HPLC can be employed.
-
Analysis: Analyze the composition of the cellooligosaccharide mixture using HPLC.
-
Lyophilization: The purified cellooligosaccharide fractions can be lyophilized for long-term storage.
Data Presentation: Product Distribution from Enzymatic Hydrolysis
| Reaction Time (hours) | Glucose (%) | Cellobiose (DP2) (%) | Cellotriose (DP3) (%) | Cellotetraose (DP4) (%) | Higher Oligosaccharides (%) |
| 4 | 5 | 35 | 30 | 20 | 10 |
| 8 | 10 | 45 | 25 | 15 | 5 |
| 12 | 15 | 50 | 20 | 10 | 5 |
| 24 | 25 | 55 | 15 | 5 | 0 |
Note: The data presented in this table is illustrative and the actual product distribution will vary depending on the specific enzyme, substrate, and reaction conditions.
II. Bottom-Up Approach: Multi-Enzyme Cascade Synthesis
This advanced method utilizes a cascade of phosphorylase enzymes to synthesize cellooligosaccharides from simple, inexpensive substrates like sucrose (B13894) and glucose. This approach offers excellent control over the product distribution.
Experimental Protocol: Three-Enzyme Cascade for Cellooligosaccharide Synthesis
1. Enzymes:
-
Sucrose Phosphorylase (SP)
-
Cellobiose Phosphorylase (CP)
-
Cellodextrin Phosphorylase (CDP)
2. Materials:
-
Sucrose
-
Glucose
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Magnesium chloride (as a cofactor if required by the enzymes)
3. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose (e.g., 100 mM), glucose (e.g., 10 mM), and potassium phosphate buffer.
-
Enzyme Addition: Add the three phosphorylase enzymes to the reaction mixture. The optimal ratio of the enzymes is crucial for controlling the degree of polymerization and should be determined experimentally.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing the formation of cellooligosaccharides by HPLC or TLC.
-
Reaction Termination and Purification: Once the desired product distribution is achieved, terminate the reaction by heat inactivation and purify the cellooligosaccharides as described in the hydrolysis protocol.
Data Presentation: Cellooligosaccharide Production via Enzyme Cascade
| Substrate Concentration | Enzyme Ratio (SP:CP:CDP) | Major Product (DP) | Yield (%) |
| 100 mM Sucrose, 10 mM Glucose | 1:1:1 | 3-5 | 60 |
| 200 mM Sucrose, 5 mM Glucose | 1:2:0.5 | 2-3 | 75 |
| 100 mM Sucrose, 20 mM Glucose | 1:1:2 | 4-6 | 55 |
Note: This data is illustrative. The actual yield and product distribution depend on the specific activities of the enzymes and the precise reaction conditions.
Visualizations
Logical Workflow for Enzymatic Synthesis and Purification
References
Activating Acetobromocellobiose for Glycosylation: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the effective activation of glycosyl donors is a critical step in the synthesis of complex carbohydrates and glycoconjugates. Acetobromocellobiose, a key building block for the synthesis of various bioactive compounds, requires specific activation methods for successful glycosylation reactions. These application notes provide detailed protocols and comparative data for the activation of this compound using common promoters.
Introduction to this compound Activation
This compound (per-O-acetyl-α-D-cellobiosyl bromide) is a glycosyl donor frequently used in the synthesis of β-linked cellobiosides. Its activation for glycosylation reactions typically falls under the umbrella of the Koenigs-Knorr reaction or its variants.[1][2][3] This reaction involves the substitution of the anomeric bromide with an alcohol, facilitated by a promoter, usually a heavy metal salt.[1][3] The stereochemical outcome of the reaction is largely dictated by the presence of the acetyl group at the C2' position, which provides neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage, resulting in the β-anomer.[1][2]
The choice of promoter is a critical parameter that can influence reaction rates and yields. Commonly used promoters for the activation of this compound include silver(I) carbonate, silver(I) oxide, mercury(II) cyanide, and cadmium carbonate.[1][2][4][5]
Comparative Data of Promoter Systems
The selection of a suitable promoter system is crucial for optimizing the yield and stereoselectivity of the glycosylation reaction. The following table summarizes the performance of different promoters in the activation of a 2-O-acetylated glycosyl bromide, a close analog of this compound, for the glycosylation of cyclohexanol.
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | Stereoselectivity (β:α) | Reference |
| Silver(I) Oxide / Iodine | 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Chloroform | Not specified | 98:2 | [2] |
| Mercury(II) Cyanide | 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Benzene-Nitromethane | Not specified | 95:5 | [2] |
| Cadmium Carbonate | 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Toluene (B28343) | Not specified | 95:5 | [2] |
| Cadmium Carbonate | Acetobromo-D-glucopyranose | 2-(4-methoxybenzyl)cyclohexanol | Toluene | 50-60 | Exclusively β | [4] |
Experimental Protocols
The following are detailed protocols for the activation of this compound for glycosylation reactions using different promoter systems.
Protocol 1: Glycosylation using Silver(I) Carbonate
This protocol is a classic Koenigs-Knorr method suitable for the synthesis of β-cellobiosides.
Materials:
-
This compound
-
Glycosyl acceptor (e.g., Methanol)
-
Silver(I) carbonate (freshly prepared and dried is recommended)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
-
Drierite (anhydrous calcium sulfate) or molecular sieves (4Å)
-
Celite
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (1.2 equivalents) in anhydrous DCM.
-
Add a drying agent such as Drierite or powdered molecular sieves.
-
Add this compound (1 equivalent) to the mixture.
-
In the dark (the flask can be wrapped in aluminum foil), add freshly dried silver(I) carbonate (1.5 equivalents) in one portion.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired β-cellobioside.
Protocol 2: Glycosylation using Mercury(II) Cyanide (Helferich Method)
This protocol, a variation of the Koenigs-Knorr reaction, is effective for a range of glycosyl acceptors. Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment.
Materials:
-
This compound
-
Glycosyl acceptor
-
Mercury(II) cyanide
-
Anhydrous benzene-nitromethane (1:1 v/v) or anhydrous toluene
-
Molecular sieves (4Å)
Procedure:
-
To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add a solution of this compound (1 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous benzene-nitromethane.
-
Add mercury(II) cyanide (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and filter to remove solids.
-
Transfer the filtrate to a separatory funnel and wash carefully with a saturated aqueous solution of potassium iodide (to sequester residual mercury salts) and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Glycosylation using Cadmium Carbonate
This promoter is a milder alternative to mercury salts and can provide good yields of β-glycosides.
Materials:
-
This compound
-
Glycosyl acceptor (e.g., a secondary alcohol)
-
Cadmium carbonate
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the glycosyl acceptor (1.2 equivalents) in anhydrous toluene.
-
Add cadmium carbonate (2-3 equivalents).
-
Heat the mixture to reflux to azeotropically remove any traces of water.
-
After cooling to room temperature, add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash the filter cake with toluene or DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the target cellobioside.
Visualizing the Activation and Glycosylation Pathway
The following diagrams illustrate the key chemical transformations and workflows described.
Caption: Chemical pathway of this compound activation.
Caption: General experimental workflow for glycosylation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Koenigs-Knorr_reaction [chemeurope.com]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Purification techniques for reaction mixtures containing Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of α-acetobromocellobiose from reaction mixtures, a crucial step in the synthesis of various biologically active compounds and carbohydrate-based drugs. The protocols cover purification by crystallization and flash column chromatography, offering a comparative overview of their effectiveness. Additionally, methods for reaction work-up and purity assessment are detailed to ensure the final product meets the high standards required for research and drug development.
Introduction to Acetobromocellobiose Purification
α-Acetobromocellobiose, or hepta-O-acetyl-α-cellobiosyl bromide, is a key intermediate in glycosylation reactions, most notably the Koenigs-Knorr reaction, for the synthesis of β-glycosides. The crude product from its synthesis typically contains unreacted starting materials, by-products, and decomposition products. Effective purification is paramount to ensure the stereoselectivity and efficiency of subsequent glycosylation reactions. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Common impurities in the synthesis of this compound from cellobiose (B7769950) octaacetate can include unreacted cellobiose octaacetate, β-acetobromocellobiose, and various acetylated and brominated sugar degradation products. The purification strategies outlined below are designed to effectively remove these contaminants.
Comparison of Purification Techniques
The selection of a purification technique is a critical step in obtaining high-purity this compound. The two primary methods, crystallization and flash column chromatography, offer distinct advantages and disadvantages in terms of yield, purity, time, and resource consumption.
| Purification Technique | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Crystallization | 85-95% (for related α-cellobiose octaacetate) | >98% | High purity in a single step, scalable, cost-effective for large quantities. | Can be time-consuming, potential for product loss in the mother liquor, may not remove all impurities effectively. |
| Flash Column Chromatography | 70-90% | >99% | High resolution separation, effective for removing closely related impurities, faster than crystallization for small to medium scales. | Can be resource-intensive (solvents, silica (B1680970) gel), less economical for large-scale purification, requires careful optimization of solvent systems. |
Experimental Protocols
General Reaction Work-up Procedure
Following the synthesis of this compound, a general work-up is necessary to remove inorganic salts and acidic by-products before proceeding to the final purification.
Materials:
-
Reaction mixture containing this compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash with cold water (2 x 50 mL for a 100 mL reaction volume).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid (2 x 50 mL). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[1]
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a syrup or solid.
Purification by Crystallization
This protocol is adapted from the purification of the closely related compound, α-cellobiose octaacetate, and is effective for obtaining high-purity this compound.[2]
Materials:
-
Crude this compound
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm chloroform in an Erlenmeyer flask.
-
Once completely dissolved, slowly add methanol dropwise while gently swirling the flask until the solution becomes slightly turbid.
-
Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
For optimal crystal formation, place the flask in a cold environment (e.g., refrigerator or ice bath) for several hours to overnight.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure α-acetobromocellobiose.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying this compound, particularly for smaller scale reactions or when crystallization is not effective.[3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Pack a chromatography column with silica gel as a slurry in hexane.
-
Equilibrate the column by running the initial mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3 hexane:ethyl acetate). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Visualize the spots on the TLC plates under a UV lamp (if applicable) or by staining with a suitable reagent (e.g., p-anisaldehyde solution).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Purity Assessment
The purity of the final this compound product should be assessed to ensure it is suitable for subsequent reactions.
Method: Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a compound.[4]
Materials:
-
Purified this compound
-
A high-purity internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the purified this compound and the internal standard.
-
Dissolve both in a known volume of deuterated chloroform.
-
Acquire a ¹H NMR spectrum of the solution, ensuring complete relaxation of all signals.
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Visualized Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Step-by-step protocol for the crystallization of this compound.
Caption: Protocol for the flash column chromatography purification of this compound.
References
Application Notes and Protocols for Monitoring Acetobromocellobiose Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the progress of chemical reactions involving acetobromocellobiose using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This compound, a key intermediate in the synthesis of various cellobiose-containing glycoconjugates and oligosaccharides, requires careful monitoring during glycosylation reactions to ensure optimal yield and purity of the desired product.
Introduction to Reaction Monitoring
In a typical glycosylation reaction, the glycosyl donor, this compound, reacts with a glycosyl acceptor (e.g., an alcohol or another sugar) to form a new glycosidic bond. The progress of the reaction is monitored by observing the consumption of the starting materials (this compound and the acceptor) and the formation of the product. Both TLC and HPLC are powerful analytical techniques for this purpose, offering complementary information on the reaction mixture's composition.
Reaction Scheme:
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a simple, rapid, and cost-effective method for the qualitative monitoring of this compound reactions. It allows for the simultaneous analysis of the starting materials and the reaction mixture, providing a visual assessment of the reaction's progress.
Application Note: TLC
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. This compound, being relatively nonpolar due to the acetyl protecting groups, will have a different retention factor (Rf) compared to the more polar glycosylated product and any potential byproducts, such as the hydrolyzed donor.
Key Considerations:
-
Stationary Phase: Silica gel 60 F254 plates are recommended.
-
Mobile Phase Selection: The choice of eluent is crucial for good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the mobile phase should be adjusted to achieve an Rf value for the starting this compound of approximately 0.5-0.6, allowing for clear separation from the product, which will have a lower Rf.[1]
-
Visualization: As acetylated sugars are not typically UV-active, a chemical stain is required for visualization. A potassium permanganate (B83412) (KMnO4) stain or a p-anisaldehyde stain are effective for detecting carbohydrates.[2][3][4]
Protocol: TLC Monitoring of this compound Reactions
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: e.g., Hexane:Ethyl Acetate (1:1, v/v) - to be optimized
-
Visualization Stain:
-
Potassium Permanganate Stain: 3 g KMnO4, 20 g K2CO3, 5 mL 5% NaOH, 300 mL H2O
-
p-Anisaldehyde Stain: 135 mL absolute ethanol, 5 mL concentrated H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde
-
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of the starting this compound.
-
C Lane (Co-spot): Spot the starting material solution, and then, on top of the same spot, carefully spot the reaction mixture.
-
RM Lane: Spot the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
Dip the dried plate into the chosen visualization stain for a few seconds.
-
Gently wipe the back of the plate to remove excess stain.
-
Carefully heat the plate with a heat gun or on a hot plate until colored spots appear.
-
-
Analyze the Results: Compare the spots in the RM lane to the SM and C lanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
Data Presentation: Illustrative TLC Results
| Compound | Mobile Phase System (Hexane:Ethyl Acetate) | Illustrative Rf Value | Appearance with KMnO4 Stain |
| This compound | 1:1 | ~ 0.65 | Yellow/Brown spot |
| Glycosyl Acceptor (e.g., a simple alcohol) | 1:1 | Varies (e.g., ~0.4) | Yellow/Brown spot |
| Glycosylated Product | 1:1 | ~ 0.35 | Yellow/Brown spot |
| Hydrolyzed Donor | 1:1 | ~ 0.10 | Yellow/Brown spot |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC provides more detailed quantitative information about the reaction progress, allowing for the determination of the conversion of starting materials and the formation of products and byproducts.
Application Note: HPLC
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). Less polar compounds are retained longer on the column.
Key Considerations:
-
Column: A C18 reversed-phase column is a suitable choice for separating acetylated carbohydrates.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape.[1]
-
Detection: Acetylated sugars lack a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at low UV wavelengths (e.g., 200-210 nm) or using a Refractive Index (RI) detector. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.
Protocol: HPLC Monitoring of this compound Reactions
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, and detector (UV, RI, ELSD, or MS)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Vials
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with a solvent). Dilute the sample with the initial mobile phase composition to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the HPLC method with a suitable gradient.
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product. Calculate the percentage conversion of the limiting reactant and the relative percentage of the product.
Data Presentation: Illustrative HPLC Results
The following table provides an illustrative HPLC gradient and expected retention times for a typical reaction. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Illustrative HPLC Gradient Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Illustrative Retention Times:
| Compound | Illustrative Retention Time (min) |
| Hydrolyzed Donor | ~ 5.2 |
| Glycosyl Acceptor | Varies (e.g., ~ 8.5) |
| Glycosylated Product | ~ 15.8 |
| This compound | ~ 18.3 |
Visualizations
Logical Workflow for Reaction Monitoring
References
Application Notes and Protocols for Scale-Up of Oligosaccharide Synthesis with Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharides play a crucial role in numerous biological processes, and their synthesis is of significant interest for the development of therapeutics, functional foods, and other advanced applications. Acetobromocellobiose, a derivative of cellobiose, is a valuable and reactive glycosyl donor for the synthesis of various oligosaccharides, particularly for forming β-(1→4)-linkages. The Koenigs-Knorr reaction, a classical method for glycoside synthesis, is frequently employed for this purpose, utilizing a glycosyl halide like this compound in the presence of a promoter, typically a heavy metal salt.[1][2]
Scaling up oligosaccharide synthesis from the laboratory to an industrial scale presents several challenges. These include maintaining stereoselectivity, ensuring high yields, managing reaction conditions, and developing efficient purification strategies.[3] The acetyl groups in this compound provide neighboring group participation, which aids in the formation of the desired 1,2-trans (β) glycosidic bond, a key feature for the synthesis of many biologically active oligosaccharides.[1][4]
This document provides detailed application notes and protocols for the scale-up of oligosaccharide synthesis using this compound, focusing on practical considerations for process development and optimization.
Materials and Equipment
Materials
-
This compound (Hepta-O-acetyl-α-cellobiosyl bromide)
-
Glycosyl Acceptor (e.g., a suitably protected monosaccharide or oligosaccharide with a free hydroxyl group)
-
Promoter: Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)[5]
-
Drying agent: Anhydrous Calcium Sulfate (Drierite®) or molecular sieves
-
Solvents: Dichloromethane (B109758) (DCM), Acetonitrile, Toluene (anhydrous)
-
Quenching agent: Pyridine (B92270) or Triethylamine
-
Filtration aid: Celite®
-
Work-up solvents: Dichloromethane, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine
-
Purification solvents: Ethyl acetate, Hexanes, Methanol (B129727), Ethanol (B145695)
-
Silica (B1680970) gel for column chromatography (process scale)
-
Zemplén deacetylation reagents: Sodium methoxide (B1231860) in methanol or catalytic sodium methoxide in methanol followed by neutralization with Amberlite® IR120 (H⁺) resin.
Equipment
-
Glass-lined or stainless steel reactor with temperature control, inert gas inlet (Nitrogen or Argon), and mechanical stirring
-
Addition funnel or pump for controlled reagent addition
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Rotary evaporator (large scale)
-
Chromatography system (e.g., Flash chromatography or Simulated Moving Bed chromatography for industrial scale)[6]
-
Crystallization vessel with temperature control
-
Analytical instruments: HPLC, NMR, Mass Spectrometry
Experimental Protocols
Protocol 1: Koenigs-Knorr Glycosylation at Pilot Scale (Exemplary)
This protocol describes a typical Koenigs-Knorr reaction for the synthesis of a trisaccharide using this compound and a monosaccharide acceptor.
Reaction Scheme:
This compound + Acceptor-OH --(Ag₂CO₃)--> Protected Trisaccharide
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (Nitrogen).
-
Reagent Charging:
-
Charge the reactor with the glycosyl acceptor (1.0 eq), silver carbonate (1.5 eq), and a drying agent (e.g., Drierite®).
-
Add anhydrous dichloromethane to achieve a concentration of approximately 0.1-0.2 M with respect to the acceptor.
-
-
Reaction Mixture Cooling: Cool the stirred suspension to 0°C.
-
Donor Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench any remaining reactive species by adding pyridine or triethylamine.
-
Filtration: Dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and drying agent. Wash the filter cake with additional dichloromethane.
-
Work-up:
-
Combine the filtrate and washes and transfer to a separation vessel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected trisaccharide.
-
Protocol 2: Purification of Protected Oligosaccharide
Option A: Crystallization (Preferred for Scale-up)
-
Dissolve the crude protected oligosaccharide in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Option B: Column Chromatography (for non-crystalline products)
-
Prepare a silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Analyze the fractions by TLC or HPLC and combine the pure fractions.
-
Evaporate the solvent to yield the purified protected oligosaccharide.
Protocol 3: Zemplén Deacetylation
-
Dissolve the purified, protected oligosaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.1 M in methanol).
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with Amberlite® IR120 (H⁺) resin, filter, and concentrate the filtrate to dryness to obtain the deprotected oligosaccharide.
Data Presentation
The following tables provide representative data for the scale-up of a hypothetical trisaccharide synthesis using this compound.
Table 1: Reaction Parameters for Trisaccharide Synthesis at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Glycosyl Acceptor | 1.0 eq | 1.0 eq | 1.0 eq |
| This compound | 1.2 eq | 1.15 eq | 1.1 eq |
| Silver Carbonate | 1.5 eq | 1.4 eq | 1.3 eq |
| Solvent Volume (DCM) | 20 mL | 2 L | 200 L |
| Reaction Temperature | 0°C to RT | -5°C to 5°C | -10°C to 0°C |
| Reaction Time | 2-4 hours | 3-5 hours | 4-6 hours |
Table 2: Expected Yields and Purity
| Scale | Stage | Typical Yield | Purity (by HPLC) |
| Lab Scale | Crude Protected Trisaccharide | 85-95% | 80-90% |
| Purified Protected Trisaccharide | 70-85% | >98% | |
| Deprotected Trisaccharide | >95% | >99% | |
| Pilot Scale | Crude Protected Trisaccharide | 80-90% | 75-85% |
| Purified Protected Trisaccharide | 65-80% | >98% | |
| Deprotected Trisaccharide | >95% | >99% | |
| Production Scale | Crude Protected Trisaccharide | 75-85% | 70-80% |
| Purified Protected Trisaccharide | 60-75% | >97% | |
| Deprotected Trisaccharide | >95% | >99% |
Mandatory Visualizations
Caption: Overall experimental workflow for oligosaccharide synthesis.
Caption: Key considerations for scaling up oligosaccharide synthesis.
Caption: Simplified Koenigs-Knorr reaction mechanism.
Scale-Up Considerations
-
Heat Transfer: The Koenigs-Knorr reaction is often exothermic. At a larger scale, efficient heat removal is critical to maintain the optimal reaction temperature and prevent side reactions. The use of a jacketed reactor with a suitable heat transfer fluid is essential.
-
Mixing: The reaction mixture is heterogeneous due to the presence of insoluble silver salts. Efficient agitation is crucial to ensure good mass transfer and prevent localized overheating. The choice of impeller and stirring speed should be optimized during pilot scale runs.
-
Reagent Addition: Controlled addition of the this compound solution is important to manage the reaction rate and exotherm. At a large scale, a calibrated pump is preferred over a simple addition funnel.
-
Work-up and Filtration: Handling large volumes of solvents and filtering significant quantities of solid waste (silver salts) requires appropriate industrial-scale equipment like Nutsche filters. Safety precautions for handling heavy metal waste must be strictly followed.
-
Purification Strategy: While chromatography is a powerful tool at the lab scale, it can be expensive and time-consuming for large-scale production. Developing a robust crystallization procedure for the protected oligosaccharide is highly desirable as it is a more economical and scalable purification method.[7] If chromatography is necessary, techniques like Simulated Moving Bed (SMB) chromatography should be considered for continuous and efficient separation.[6]
-
Cost of Goods: The cost of silver salts as promoters can be a significant factor in the overall process economics. Investigating alternative, less expensive promoters or optimizing the stoichiometry of the silver salt is a key aspect of process development.[8]
-
Safety: Dichloromethane is a common solvent but has environmental and health concerns. Exploring greener solvent alternatives should be a long-term goal. The handling of large quantities of flammable solvents and potentially toxic reagents requires a thorough process safety assessment.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration - Google Patents [patents.google.com]
- 7. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycosylation Reactions with Acetobromocellobiose
Welcome to the technical support center for optimizing glycosylation reactions using acetobromocellobiose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when using this compound as a glycosyl donor?
A1: The most frequently encountered issue is a low yield of the desired glycoside. This can be attributed to several factors, including incomplete reaction, degradation of the glycosyl donor, formation of side products, or suboptimal reaction conditions. A systematic troubleshooting approach is crucial to identify and resolve the root cause.
Q2: How does the acetyl protecting group at the C2' position influence the reaction?
A2: The acetyl group at the C2' position of the this compound plays a critical role in directing the stereochemistry of the glycosidic bond. Through neighboring group participation, it promotes the formation of a 1,2-trans-glycosidic linkage, resulting in the selective formation of the β-anomer.[1] This is a key feature of using donors with a participating group at C2.
Q3: My reaction is sluggish and gives a poor yield. What are the likely causes?
A3: A sluggish reaction with a low yield can be due to several factors:
-
Insufficiently active promoter: The choice and quality of the promoter (e.g., silver carbonate, silver oxide) are critical.
-
Low nucleophilicity of the acceptor: Sterically hindered or electronically deactivated alcohols will react more slowly.
-
Presence of moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the this compound.
-
Low reaction temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate.
Q4: I am observing the formation of an orthoester as a side product. How can I prevent this?
A4: Orthoester formation is a known side reaction in Koenigs-Knorr type glycosylations, especially with participating groups like acetyl at C2. To minimize orthoester formation, consider the following:
-
Choice of promoter and solvent: Certain promoter-solvent combinations can favor glycoside formation over orthoester formation.
-
Reaction conditions: Strict control of reaction temperature and time can help to reduce the formation of this side product.
-
Use of additives: In some cases, the addition of a Lewis acid or other additives can suppress orthoester formation.
Q5: How should I store this compound to ensure its stability?
A5: this compound is a glycosyl halide and is sensitive to moisture and heat. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to prevent degradation.
Troubleshooting Guide
Issue 1: Low or No Glycoside Yield
This is the most common problem encountered. The following logical workflow can help diagnose the underlying cause.
Data Presentation: Impact of Reaction Parameters on Yield
The yield of glycosylation reactions with this compound is highly dependent on the chosen methodology. Below are tables summarizing expected yields under different conditions.
Table 1: Yields for TMSOTf-Catalyzed Koenigs-Knorr Reaction with a Perbenzoylated Glycosyl Bromide Donor
| Entry | Acceptor Type | Promoter System | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Secondary (2-OH) | 1.5 eq Ag₂O, 0.1 eq TMSOTf | CH₂Cl₂ | 10 | 98 | [2] |
| 2 | Secondary (3-OH) | 3.0 eq Ag₂O, 0.25 eq TMSOTf | CH₂Cl₂ | 10 | 99 | [2] |
| 3 | Secondary (4-OH) | 3.0 eq Ag₂O, 0.25 eq TMSOTf | CH₂Cl₂ | 10 | 99 | [2] |
Note: The donor in this study was a perbenzoylated glucosyl bromide, which exhibits similar reactivity to this compound.
Table 2: General Yields for Traditional Koenigs-Knorr Reactions
| Promoter | Acceptor Type | Typical Solvent | Expected Yield Range (%) | Stereoselectivity | Reference |
| Silver Carbonate (Ag₂CO₃) | Primary Alcohol | Dichloromethane (B109758), Toluene | 40-70 | Predominantly β | [1] |
| Silver Oxide (Ag₂O) | Primary/Secondary Alcohol | Dichloromethane, Chloroform | 50-80 | Predominantly β | [3] |
| Cadmium Carbonate (CdCO₃) | Secondary Alcohol | Toluene | 50-60 | Exclusively β | [4] |
| Mercury(II) Cyanide (Hg(CN)₂) | Primary/Secondary Alcohol | Benzene/Nitromethane | 50-70 | Variable, sensitive to conditions | [3] |
Experimental Protocols
High-Yield Protocol: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation of a Primary Alcohol
This protocol is adapted from a high-yield procedure and is suitable for coupling this compound with a primary alcohol.[2]
Materials:
-
This compound (1.0 eq)
-
Primary alcohol acceptor (1.2 eq)
-
Silver(I) oxide (Ag₂O) (1.5 eq), freshly prepared or activated
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol acceptor (1.2 eq) and activated molecular sieves in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.
-
Addition of Donor and Promoter: Add the this compound (1.0 eq) and silver(I) oxide (1.5 eq) to the mixture.
-
Initiation of Reaction: Cool the mixture to 0°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Quenching and Workup: Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N). Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired β-cellobioside.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Acetobromocellobiose Glycosylations
Welcome to the technical support center for controlling stereoselectivity in acetobromocellobiose glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling the stereoselectivity in glycosylations with this compound?
The stereochemical outcome of glycosylations using this compound is predominantly controlled by neighboring group participation from the acetyl group at the C-2 position of the glucose unit. This participation favors the formation of the 1,2-trans-glycoside , which in the case of cellobiose (B7769950) (a glucose-β(1→4)-glucose disaccharide) results in the β-anomer .
Q2: How does neighboring group participation work in this context?
The acetyl group at C-2 attacks the anomeric center as the bromide leaving group departs, forming a stable cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the donor, forcing the incoming nucleophile (the alcohol acceptor) to attack from the β-face. This results in a high degree of stereoselectivity for the β-glycosidic bond.
Q3: Is it possible to synthesize the α-glycoside using this compound?
While challenging due to the strong directing effect of the C-2 acetyl group, the formation of the α-glycoside (the 1,2-cis product) can be promoted under certain conditions. This typically involves using a non-participating solvent, specific promoters, and carefully controlled reaction temperatures to favor an SN1-type mechanism or to suppress the formation of the acyloxonium ion.
Q4: What are the most common promoters used for this compound glycosylations?
The classic promoter for the Koenigs-Knorr reaction with glycosyl bromides is silver carbonate (Ag₂CO₃) . Other commonly used promoters include silver triflate (AgOTf) , and mercury(II) salts such as mercury(II) cyanide (Hg(CN)₂) and mercury(II) bromide (HgBr₂) . The choice of promoter can influence the reaction rate and, to some extent, the stereoselectivity.
Q5: How does the choice of solvent affect the stereoselectivity?
The solvent plays a critical role in modulating the stereochemical outcome.
-
Non-participating solvents , such as dichloromethane (B109758) (DCM) and chloroform, are generally preferred for promoting the desired neighboring group participation and achieving high β-selectivity.
-
Ethereal solvents , like diethyl ether and tetrahydrofuran (B95107) (THF), can sometimes favor the formation of the α-anomer by stabilizing the oxocarbenium ion and participating in the reaction pathway.
-
Nitrile solvents , such as acetonitrile, can also influence the stereoselectivity, often favoring the formation of β-glycosides through the formation of a nitrilium ion intermediate.
Q6: What is the role of temperature in controlling stereoselectivity?
Lower reaction temperatures generally favor the kinetic product, which in the case of neighboring group participation is the β-anomer. Increasing the temperature can sometimes lead to a decrease in stereoselectivity by promoting alternative reaction pathways, including the formation of the α-anomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of glycosylated product | 1. Incomplete reaction. 2. Degradation of the glycosyl donor or product. 3. Sterically hindered alcohol acceptor. 4. Inactive promoter. | 1. Increase reaction time or temperature cautiously. 2. Use milder reaction conditions; ensure anhydrous conditions. 3. Use a more reactive promoter or a higher concentration of the acceptor. 4. Use freshly prepared or properly stored promoter. |
| Poor β-stereoselectivity (significant α-anomer formation) | 1. Use of a participating solvent (e.g., ether). 2. High reaction temperature. 3. Use of a highly reactive promoter that favors an SN1 pathway. | 1. Switch to a non-participating solvent like dichloromethane (DCM). 2. Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C). 3. Use a less reactive promoter like silver carbonate. |
| Formation of orthoester byproduct | Presence of moisture or use of certain promoters that favor orthoester formation. | Ensure strictly anhydrous conditions. The addition of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) can sometimes suppress orthoester formation. |
| Reaction does not start | 1. Inactive glycosyl donor. 2. Insufficiently activated promoter. | 1. Check the quality of the this compound; it should be freshly prepared or properly stored. 2. Activate the promoter according to the protocol (e.g., drying silver carbonate). |
| Difficulty in product purification | Close polarity of the anomers and unreacted acceptor. | Optimize the reaction to improve stereoselectivity and conversion. Use a high-performance chromatography column and carefully select the eluent system for better separation. |
Data Presentation
Table 1: Influence of Promoter on the Glycosylation of this compound with a Primary Alcohol (Illustrative Data)
| Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| Silver Carbonate | Dichloromethane | 25 | 75 | 1:15 |
| Silver Triflate | Dichloromethane | -20 | 85 | 1:10 |
| Mercury(II) Cyanide | Toluene | 25 | 80 | 1:12 |
| Silver Carbonate | Diethyl Ether | 25 | 60 | 1:5 |
Note: These are representative values and can vary depending on the specific acceptor and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a β-Cellobioside using the Koenigs-Knorr Reaction
This protocol describes a general procedure for the synthesis of a β-glycoside using this compound and a primary alcohol acceptor, promoted by silver carbonate.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound) (1.0 eq)
-
Primary alcohol acceptor (1.2 eq)
-
Silver carbonate (Ag₂CO₃) (1.5 eq), freshly prepared and dried
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves, activated
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the primary alcohol acceptor and activated 4Å molecular sieves in anhydrous DCM. Stir the mixture for 30 minutes at room temperature.
-
Add freshly dried silver carbonate to the mixture.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the stirring mixture of the alcohol, silver carbonate, and molecular sieves at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure β-cellobioside.
Visualizations
Caption: General experimental workflow for this compound glycosylation.
Caption: Key factors influencing stereoselectivity in glycosylation reactions.
Technical Support Center: Acetobromocellobiose in Glycosylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetobromocellobiose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycosylation experiments, helping you to optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in glycosylation reactions?
When using this compound as a glycosyl donor, particularly in Koenigs-Knorr type reactions, several side reactions can occur, leading to the formation of undesired byproducts and a reduction in the yield of the target glycoside. The most prevalent side reactions include:
-
Orthoester Formation: This is a significant competing reaction, especially when using acetyl-protected donors like this compound. The acetyl group at the C-2 position can participate in the reaction through neighboring group participation, leading to the formation of a stable 1,2-cyclic acetoxonium ion intermediate, which can then react with the alcohol nucleophile to form a glycosyl orthoester instead of the desired glycoside.[1][2]
-
Hydrolysis: this compound is sensitive to moisture. Any water present in the reaction mixture can lead to the hydrolysis of the anomeric bromide, resulting in the formation of the corresponding hemiacetal (hepta-O-acetylcellobiose). This not only consumes the starting material but can also complicate the purification process.
-
Elimination: Under certain conditions, an elimination reaction can occur, leading to the formation of a glycal (a double bond between C-1 and C-2 of the sugar ring). This is more common with certain promoters and reaction conditions.
Q2: How can I minimize the formation of the orthoester byproduct?
The formation of the orthoester is a common challenge. Several strategies can be employed to favor the formation of the desired glycoside over the orthoester:
-
Choice of Promoter: The choice of heavy metal salt promoter can influence the reaction outcome. While silver carbonate is traditionally used, other promoters like silver triflate, mercuric cyanide, or cadmium carbonate can alter the reactivity and selectivity.[2][3] The use of a combination of promoters, such as silver oxide and a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can accelerate the desired glycosylation reaction.
-
Reaction Temperature: Lower temperatures generally favor the formation of the desired glycoside. The orthoester is often formed at higher temperatures.[4]
-
Solvent: The polarity and coordinating ability of the solvent can impact the reaction pathway. Less coordinating solvents like dichloromethane (B109758) (DCM) are often preferred.
-
Reactivity of the Glycosyl Acceptor: The nucleophilicity of the alcohol (glycosyl acceptor) plays a crucial role. More reactive primary alcohols are more likely to attack the anomeric center to form the glycoside, while less reactive or sterically hindered alcohols may favor orthoester formation.
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
Low yields in glycosylation reactions with this compound can stem from several factors. Our troubleshooting guide below provides a systematic approach to identifying and resolving these issues. The primary culprits are often:
-
Suboptimal Activation of the Donor: Acetylated glycosyl donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, which reduces their reactivity. Insufficient activation by the promoter can lead to a sluggish or incomplete reaction.
-
Presence of Moisture: As mentioned, hydrolysis of this compound is a significant issue. Ensuring strictly anhydrous conditions is critical for a successful reaction.
-
Decomposition of the Glycosyl Donor: Glycosyl halides can be unstable, and decomposition can occur in the presence of the promoter, especially over long reaction times.[5]
-
Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly, potentially allowing for more side reactions to occur.
Troubleshooting Guides
Guide 1: Low Glycosylation Yield
This guide will help you troubleshoot common causes of low product yield.
Problem: The yield of the desired glycoside is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Promoter Equivalents: Gradually increase the amount of the promoter (e.g., silver carbonate, silver triflate).- Elevate Reaction Temperature: Cautiously increase the reaction temperature. Be aware that this may also increase byproduct formation.- Extend Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Hydrolysis of this compound | - Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware before use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Use a Desiccant: Add a desiccant like molecular sieves to the reaction mixture. |
| Orthoester Formation as Major Byproduct | - Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Screen Different Promoters: Test alternative promoters that may favor glycoside formation.- Change the Solvent: Experiment with different anhydrous solvents. |
| Poor Acceptor Nucleophilicity | - Increase Equivalents of Acceptor: Use a larger excess of the glycosyl acceptor.- Consider a Different Protecting Group Strategy: If possible, use a more reactive acceptor. |
Troubleshooting Workflow for Low Glycoside Yield
Caption: Troubleshooting workflow for low glycoside yield.
Guide 2: High Levels of Orthoester Byproduct
This guide focuses on strategies to minimize the formation of the orthoester.
Problem: The major product of the reaction is the orthoester, not the desired glycoside.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Neighboring Group Participation | - Lower Reaction Temperature: This is the most effective way to disfavor orthoester formation.- Use a Non-Participating Protecting Group at C-2': If feasible for your synthesis, replacing the acetyl group at the C-2' position with a non-participating group (e.g., a benzyl (B1604629) ether) will prevent orthoester formation. |
| Promoter Choice | - Screen Promoters: Some promoters are more prone to orthoester formation than others. Empirical testing is often necessary. |
| Solvent Effects | - Use Non-Coordinating Solvents: Solvents like dichloromethane or toluene (B28343) are generally preferred over more coordinating solvents like acetonitrile. |
Reaction Pathways: Glycoside vs. Orthoester Formation
Caption: Competing pathways in glycosylation reactions.
Experimental Protocols
Representative Protocol: Koenigs-Knorr Glycosylation of Methanol (B129727) with Acetobromoglucose
Materials:
-
This compound
-
Anhydrous Methanol (as the glycosyl acceptor)
-
Silver Carbonate (freshly prepared and finely ground)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Molecular Sieves (4Å, activated)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and activated 4Å molecular sieves.
-
Dissolution: Add anhydrous DCM to dissolve the this compound.
-
Addition of Acceptor: Add anhydrous methanol to the reaction mixture.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Promoter: Add silver carbonate in small portions while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with DCM.
-
Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired methyl cellobioside.
Quantitative Data
The ratio of the desired glycoside to the orthoester byproduct is highly dependent on the specific reaction conditions. The following table provides illustrative data from a study on a related acetylated glucopyranosyl bromide, demonstrating the influence of the glycosyl acceptor on the product distribution.[6]
Table 1: Illustrative Product Distribution in a Glycosylation Reaction
| Glycosyl Acceptor | α-Glycoside (%) | β-Glycoside (%) | Orthoester (%) |
| Monochloroethanol | 16 | 84 | - |
| Dichloroethanol | 50 | 50 | - |
| Trichloroethanol | 67 | 33 | - |
Note: This data is for a 3,4,6-tri-O-acetyl-1,2-O-alkoxyethylidene-α-D-glucopyranose system and serves as an illustration of the electronic effects of the acceptor on the stereochemical outcome. Actual yields and product ratios for reactions with this compound will vary.
References
Technical Support Center: Troubleshooting Low Reactivity of Acetobromocellobiose Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common challenges associated with the low reactivity of acetobromocellobiose donors in glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a glycosylation reaction with an this compound donor and observing a very low to non-existent yield of my desired glycoside. What are the potential causes, and how can I troubleshoot this?
Answer:
Low or no product yield in a glycosylation reaction involving this compound can be attributed to several factors, primarily stemming from its nature as a "disarmed" glycosyl donor. The electron-withdrawing acetyl protecting groups reduce the electron density at the anomeric center, making the donor less reactive. Here is a systematic guide to troubleshooting this issue:
-
Assess Glycosyl Donor and Acceptor Reactivity:
-
Donor Activity: Confirm the purity and stability of your this compound. Impurities or degradation can significantly hinder the reaction.
-
Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor is crucial. Sterically hindered or electronically deactivated acceptors will require more forcing reaction conditions. Consider increasing the equivalents of the acceptor.[1]
-
-
Optimize Reaction Conditions:
-
Activator/Promoter: The choice and amount of the activator (promoter) are critical. For disarmed donors like this compound, a stronger Lewis acid or promoter system is often necessary.
-
Temperature: Cautiously increasing the reaction temperature can enhance the rate of reaction. However, be mindful of potential side reactions and decomposition at higher temperatures.
-
Solvent: The solvent can influence the reaction outcome. Less coordinating solvents like dichloromethane (B109758) (DCM) are often preferred.
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all reagents and glassware are scrupulously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Sluggish Reaction with Unreacted Starting Material
Question: My reaction is proceeding very slowly, and TLC analysis shows a significant amount of unreacted this compound and acceptor. What can I do to drive the reaction to completion?
Answer:
A sluggish reaction is a common issue with disarmed donors. Here are some strategies to improve the reaction rate and achieve higher conversion:
-
Increase Activator Equivalents: Gradually increase the molar ratio of the activator to the donor. This can help to generate a higher concentration of the reactive glycosyl cation intermediate.
-
Switch to a Stronger Activator: If you are using a mild activator, consider switching to a more potent one. For example, if silver triflate is not effective, a combination of a thiophilic promoter and a Lewis acid might be required for thioglycoside donors, or stronger Lewis acids for bromide donors.
-
Elevate Reaction Temperature: As mentioned previously, a moderate increase in temperature can significantly accelerate the reaction. Monitor the reaction closely by TLC to avoid product degradation.
Issue 3: Formation of Multiple Byproducts
Question: My TLC plate shows multiple spots in addition to my desired product, leading to a low isolated yield. What are these byproducts, and how can I minimize their formation?
Answer:
The formation of byproducts is often a consequence of the reaction conditions required to activate a disarmed donor. Common side products include:
-
Orthoesters: These can form from the participation of the C2-acetyl group. The choice of promoter and solvent can influence the formation of orthoesters.
-
Glycal: Elimination of the anomeric bromide can lead to the formation of the corresponding glycal.
-
Hydrolysis Product: If there is residual moisture in the reaction, the donor can be hydrolyzed back to the corresponding hemiacetal.
To minimize byproduct formation:
-
Promoter Selection: Screen different promoters to find one that favors the desired glycosylation pathway.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction pathway. Consider using less coordinating solvents to disfavor the formation of byproducts like oxazolines that can arise from solvents like acetonitrile.[1]
-
Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the accumulation of side products. Monitor the reaction progress carefully and quench it once the starting material is consumed.
Data Presentation
Table 1: Illustrative Glycosylation Conditions for this compound with a Primary Alcohol Acceptor
| Activator/Promoter | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Silver triflate (AgOTf) | Dichloromethane (DCM) | -20 to 0 | 40-60 | A common activator for glycosyl bromides. |
| N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | Dichloromethane (DCM) | -40 to -20 | 50-70 | A powerful activating system. TfOH should be added cautiously. |
| Phenylboron difluoride (PhBF₂) | Dichloromethane (DCM) | 0 to rt | 60-80 | An example of an acid-base catalyzed activation.[2] |
| Phase-Transfer Catalysis (PTC) with K₂CO₃/TBAB | Toluene | Reflux | 50-75 | Effective for phenolic acceptors and can be adapted for alcohols.[1] |
Note: Yields are illustrative and highly dependent on the specific acceptor and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using Silver Triflate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 mmol) and activated 4 Å molecular sieves in anhydrous dichloromethane (DCM, 10 mL). Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C).
-
Donor Addition: In a separate flask, dissolve the this compound donor (1.2 mmol) in anhydrous DCM (5 mL) and add it to the reaction mixture dropwise.
-
Activator Addition: Add silver triflate (AgOTf, 1.5 mmol) to the reaction mixture in one portion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine (B92270) or triethylamine.[1]
-
Work-up: Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Mandatory Visualization
References
Optimizing Acetobromocellobiose Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize solvent and temperature conditions for reactions involving acetobromocellobiose. The information is presented in a clear question-and-answer format to directly address common challenges encountered during glycosylation experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Activation of this compound | - Promoter Selection: The choice of promoter is critical. Silver carbonate (Ag₂CO₃) is a common and effective promoter for Koenigs-Knorr reactions.[1][2] For less reactive systems, stronger promoters like silver triflate (AgOTf) or mercury(II) cyanide (Hg(CN)₂) may be required.[1] - Promoter Quality: Ensure the promoter is fresh and has been stored correctly. Silver salts can be sensitive to light. |
| Suboptimal Reaction Temperature | - Initial Cooling: Starting the reaction at a low temperature (e.g., -20°C to 0°C) can help control the initial exothermic reaction and prevent the formation of side products. - Gradual Warming: Allowing the reaction to slowly warm to room temperature can then drive the reaction to completion. For some systems, gentle heating may be necessary, but this should be monitored carefully to avoid decomposition. |
| Poor Solvent Choice | - Solvent Polarity: Dichloromethane (B109758) (DCM) and chloroform (B151607) are common solvents for Koenigs-Knorr reactions. Anhydrous conditions are crucial, so ensure your solvent is properly dried. - Acetonitrile (B52724): In some cases, acetonitrile can be used and may favor the formation of the β-glycoside. |
| Decomposition of this compound | - Moisture: this compound is highly sensitive to moisture. All glassware must be flame-dried, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). - Temperature: Avoid excessive heat, as this can lead to the decomposition of the glycosyl halide. |
| Steric Hindrance of the Alcohol | - Reaction Time: Reactions with sterically hindered secondary or tertiary alcohols may require longer reaction times or more forcing conditions (e.g., higher temperatures or a more active promoter).[3] |
Issue 2: Formation of Side Products (e.g., Orthoesters)
| Potential Cause | Troubleshooting Steps |
| Presence of a Participating Group at C2' | - The acetyl group at the C2' position of the non-reducing end of this compound can participate in the reaction, leading to the formation of a stable 1,2-orthoester side product. This is a common side reaction in Koenigs-Knorr glycosylations.[1] |
| Reaction Conditions | - Solvent: The choice of solvent can influence the rate of orthoester formation. Less polar solvents may favor the desired glycoside. - Temperature: Lowering the reaction temperature can sometimes suppress the formation of the orthoester. - Promoter: The nature of the promoter can also affect the product distribution. Experimenting with different silver or mercury salts may be beneficial. |
| Work-up Procedure | - Orthoesters can sometimes be hydrolyzed back to the desired glycoside under mildly acidic conditions during the reaction work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for a Koenigs-Knorr reaction with this compound?
A1: A typical procedure involves dissolving the alcohol acceptor in an anhydrous solvent (like dichloromethane or chloroform) with a promoter (such as silver carbonate). The solution is cooled, and a solution of this compound in the same solvent is added dropwise under an inert atmosphere. The reaction is typically stirred in the dark and allowed to warm to room temperature overnight. The progress is monitored by thin-layer chromatography (TLC).
Q2: How do I choose the right promoter for my reaction?
A2: The choice of promoter depends on the reactivity of the alcohol.
-
Silver Carbonate (Ag₂CO₃): A good starting point for most primary and less hindered secondary alcohols.[1][2]
-
Silver Triflate (AgOTf): A more powerful promoter suitable for less reactive alcohols.
-
Mercury(II) Cyanide (Hg(CN)₂) / Mercury(II) Bromide (HgBr₂): Often used for more challenging glycosylations, but these reagents are highly toxic and should be handled with extreme caution.[1][4]
Q3: What is the optimal temperature for the reaction?
A3: There is no single optimal temperature, as it depends on the specific substrates and promoter used. A general strategy is to start the reaction at a low temperature (e.g., 0 °C or -20 °C) to control the initial reactivity and then allow it to slowly warm to room temperature. For unreactive alcohols, gentle heating (e.g., to 40 °C) may be necessary, but this increases the risk of side reactions and decomposition.
Q4: Which solvents are recommended for this compound reactions?
A4: Anhydrous chlorinated solvents are most common.
-
Dichloromethane (DCM): A widely used solvent due to its inertness and ability to dissolve both the reactants and promoters.
-
Chloroform (CHCl₃): Another suitable solvent with similar properties to DCM.
-
Toluene: Can be used, sometimes in combination with other solvents.
-
Acetonitrile (CH₃CN): Can be effective and may influence the stereochemical outcome, often favoring β-glycosides.
Q5: How can I minimize the formation of the orthoester side product?
A5: Minimizing orthoester formation can be challenging due to the participating acetyl group.
-
Use of non-participating protecting groups: For the synthesis of the glycosyl donor, using a non-participating group at the C2' position (e.g., a benzyl (B1604629) ether) would prevent orthoester formation. However, this requires a different synthetic route for the donor.
-
Reaction conditions: As mentioned in the troubleshooting guide, optimizing the solvent, temperature, and promoter can help to favor the desired glycosidic linkage over the orthoester.
-
Acidic work-up: A mild acidic wash during the work-up can sometimes hydrolyze the orthoester to the desired product.
Experimental Protocols
Protocol 1: Synthesis of Hepta-O-acetyl-α-D-cellobiosyl Bromide (this compound)
This protocol describes the preparation of the glycosyl donor from cellobiose (B7769950) octaacetate.
-
Dissolve cellobiose octaacetate in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen bromide in glacial acetic acid (typically 33% w/v) while stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extract the product with dichloromethane or chloroform.
-
Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system like diethyl ether/petroleum ether.
Protocol 2: General Koenigs-Knorr Glycosylation with this compound
This protocol provides a general procedure for the glycosylation of an alcohol.
-
Flame-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).
-
To a round-bottom flask, add the alcohol acceptor and the promoter (e.g., 2-3 equivalents of silver carbonate).
-
Add anhydrous solvent (e.g., dichloromethane) and stir the suspension. Molecular sieves (4Å) can be added to ensure anhydrous conditions.
-
In a separate flask, dissolve this compound (typically 1.2-1.5 equivalents) in the same anhydrous solvent.
-
Cool the alcohol/promoter suspension to the desired starting temperature (e.g., 0 °C).
-
Slowly add the this compound solution to the stirring suspension via a syringe or dropping funnel.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Allow the reaction to stir and slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its use in a Koenigs-Knorr glycosylation reaction.
Caption: Troubleshooting logic for addressing low or no product yield in this compound reactions.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. organic chemistry - Why is a rearrangement observed for the secondary alcohol but not the primary in these examples? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Mercury(II) cyanide - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with Acetobromocellobiose in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetobromocellobiose, focusing on overcoming common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as α-D-Cellobiosyl bromide heptaacetate, is a derivative of cellobiose, a disaccharide. It is a key intermediate in carbohydrate chemistry, primarily used as a glycosyl donor in glycosylation reactions to synthesize more complex oligosaccharides and glycoconjugates.[1][2] These molecules are crucial in various biological processes and are of significant interest in drug development and glycobiology.[3]
Q2: What are the general solubility properties of this compound?
Q3: Why am I having trouble dissolving this compound?
A3: Several factors can contribute to solubility issues with this compound:
-
Solvent Choice: The polarity of the solvent may not be optimal for dissolving the moderately polar this compound.
-
Purity of the Compound: Impurities can significantly affect solubility.
-
Water Content: this compound is hygroscopic, and absorbed moisture can alter its solubility characteristics.[2]
-
Temperature: Solubility is temperature-dependent. Insufficient heating (or excessive heating, which can cause degradation) can be a factor.
-
Particle Size: Larger crystals will dissolve more slowly than a fine powder due to a smaller surface area.[6]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing challenges when dissolving this compound.
Issue 1: this compound is not dissolving in my chosen organic solvent.
Troubleshooting Steps:
-
Verify Solvent Polarity: Consult a solvent polarity chart (a representative table is provided below) to ensure your chosen solvent is appropriate. For this compound, solvents with moderate polarity such as dichloromethane (B109758) (DCM) or chloroform (B151607) are often good starting points for reactions.[4] For less polar compounds you are reacting it with, you might need a solvent mixture.
-
Increase Temperature: Gently warm the mixture with stirring. Monitor the temperature carefully to avoid decomposition of the sugar.
-
Reduce Particle Size: If you have large crystals, gently grind the this compound to a fine powder before attempting to dissolve it. This increases the surface area for solvation.[6]
-
Use a Co-solvent: Adding a small amount of a more polar co-solvent in which this compound has higher solubility can sometimes help. However, ensure the co-solvent is compatible with your reaction conditions.
-
Check for Moisture: Ensure your solvent is anhydrous, as water can interfere with many glycosylation reactions and affect solubility.
Logical Workflow for Troubleshooting Solubility
Caption: A stepwise guide for troubleshooting this compound solubility.
Data Presentation
Table 1: Properties of Common Organic Solvents
While specific solubility values for this compound are not widely published, this table provides properties of common organic solvents to guide your selection process.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Non-Polar | ||||
| Hexane | 0.1 | 69 | 1.9 | Good for non-polar compounds. |
| Toluene | 2.4 | 111 | 2.4 | Aromatic, can dissolve slightly more polar compounds than hexane. |
| Moderately Polar | ||||
| Diethyl Ether | 2.8 | 35 | 4.3 | Volatile, good for extractions. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | A common solvent for glycosylation. |
| Chloroform | 4.1 | 61 | 4.8 | Similar to DCM, often used in glycosylation reactions.[4] |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | Can coordinate with cations, useful in certain reactions. |
| Polar Aprotic | ||||
| Acetone | 5.1 | 56 | 21 | Highly polar, but can be reactive. |
| Acetonitrile | 5.8 | 82 | 37.5 | Common for chromatography and as a reaction solvent. |
| Dimethylformamide (DMF) | 6.4 | 153 | 37 | High boiling point, good for dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 47 | Very high boiling point, highly polar. |
| Polar Protic | ||||
| Ethanol | 4.3 | 78 | 24.5 | Can act as a nucleophile in some reactions. |
| Methanol | 5.1 | 65 | 32.7 | Can also act as a nucleophile. |
| Water | 10.2 | 100 | 80.1 | This compound is soluble in water.[2] |
Experimental Protocols
Protocol: General Glycosylation using this compound under Phase Transfer Catalysis (Adapted from a similar protocol)
This protocol is a general guideline for a glycosylation reaction using this compound as the glycosyl donor and a generic alcohol/phenol as the acceptor, employing phase transfer catalysis.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a flavonoid or other alcohol/phenol)
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium bromide)
-
Base (e.g., Potassium hydroxide (B78521) solution)
-
Organic Solvent (e.g., Chloroform or Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve the glycosyl acceptor (1.0 mmol), this compound (1.2-1.5 mmol), and the phase transfer catalyst (0.2 mmol) in the chosen organic solvent (e.g., 20 mL of chloroform).[4] Stir until all components are fully dissolved. If solubility issues with this compound arise, refer to the troubleshooting guide.
-
Base Addition: To the stirred organic solution, add the aqueous base (e.g., 8 mL of 1 M KOH).[4]
-
Reaction: Heat the two-phase system to reflux with vigorous stirring to ensure a large interfacial area for the reaction to occur.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL of chloroform) to recover any remaining product.[4]
-
Washing and Drying: Combine all organic layers. Wash the combined organic phase with water until the pH is neutral, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired glycosylated product.
Experimental Workflow Diagram
Caption: A typical workflow for a glycosylation reaction.
References
Preventing anomerization of Acetobromocellobiose during storage and handling
Welcome to the Acetobromocellobiose Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent anomerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is anomerization a concern?
This compound, or hepta-O-acetyl-α-D-cellobiosyl bromide, is a key intermediate in the synthesis of various oligosaccharides and glycoconjugates. It is a glycosyl bromide, a reactive compound used to form glycosidic bonds. The anomeric carbon (C1) of this compound is stereochemically important. Anomerization is the process where the α-anomer epimerizes to the β-anomer, or vice versa, at the anomeric center. This is a significant concern as the stereochemistry at the anomeric position is often crucial for the biological activity and structural integrity of the final product. The use of an anomeric mixture can lead to undesired side products, reduced yields, and complex purification procedures.
Q2: What are the primary factors that cause anomerization of this compound?
Anomerization of glycosyl halides like this compound is primarily caused by:
-
Moisture: Water can hydrolyze the glycosyl bromide, leading to the formation of a hemiacetal which can then re-form the bromide as a mixture of anomers.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for anomerization.
-
Lewis Acids: Trace amounts of Lewis acidic impurities can catalyze the formation of an oxocarbenium ion intermediate, which is planar at the anomeric carbon and can be attacked by the bromide ion from either face, leading to a mixture of anomers.
-
Solvent: The choice of solvent can influence the rate of anomerization. Protic solvents and some polar aprotic solvents can facilitate the process.
Q3: How can I detect and quantify the anomeric ratio of my this compound sample?
The anomeric ratio of this compound can be determined using spectroscopic and chromatographic techniques:
-
Proton NMR (¹H NMR) Spectroscopy: This is a powerful method for determining the anomeric ratio. The anomeric protons of the α- and β-anomers have distinct chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): Chromatographic methods, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), can be developed to separate and quantify the anomers.
Troubleshooting Guide: Preventing Anomerization
This guide provides solutions to common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Anomerization detected in a freshly opened vial. | Improper storage conditions during shipping or by the supplier. | Always analyze a new batch of this compound for its anomeric purity before use. If significant anomerization is detected, contact the supplier. |
| Increased anomerization over time in the lab. | Exposure to atmospheric moisture. Improper storage temperature. | Store this compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it at or below -20°C. For daily use, allow the container to warm to room temperature before opening to prevent condensation. |
| Anomerization occurs during a glycosylation reaction. | Presence of moisture or Lewis acidic impurities in the reaction. Reaction temperature is too high. | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents. Consider adding a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to scavenge any acidic impurities. Running the reaction at a lower temperature may also help suppress anomerization.[1] |
| Inconsistent results in glycosylation reactions. | Use of this compound with varying anomeric ratios. | Always determine the anomeric purity of your this compound before each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Guideline for ¹H NMR Analysis of this compound Anomeric Ratio
This protocol provides a starting point for determining the anomeric ratio. Optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is anhydrous.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of the α- and β-anomers. The anomeric proton signals for similar acetylated glucose derivatives typically appear in the following regions[2]:
-
α-anomer: ~6.6 ppm (doublet)
-
β-anomer: ~5.7-6.0 ppm (doublet)
-
-
Calculate the percentage of each anomer from the integration values.
-
| Anomer | Typical ¹H NMR Chemical Shift (CDCl₃) |
| α-anomer | ~6.6 ppm |
| β-anomer | ~5.7 - 6.0 ppm |
Protocol 2: Guideline for HPLC-HILIC Method Development for Anomer Separation
This protocol provides a general strategy for developing an HPLC method to separate this compound anomers.
-
Column Selection:
-
Start with a HILIC column, such as one with an aminopropyl or amide stationary phase.
-
-
Mobile Phase Selection:
-
A typical mobile phase for HILIC is a mixture of acetonitrile (B52724) (ACN) and water or an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Start with a high percentage of ACN (e.g., 90-95%) for good retention.
-
-
Initial Gradient Method:
-
Column: Aminopropyl or Amide HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 85% B
-
10-12 min: 85% to 95% B
-
12-15 min: 95% B
-
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Optimization:
-
Adjust the gradient slope, flow rate, and column temperature to improve separation. Increasing the column temperature can sometimes decrease the separation of anomers, so this parameter should be carefully evaluated.[2]
-
Visualizations
References
Strategies to minimize the formation of orthoester byproducts
This guide provides researchers, scientists, and drug development professionals with strategies to minimize or eliminate the formation of orthoester byproducts in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is an orthoester, and why does it form as a byproduct?
An orthoester is a functional group containing three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃.[1] They can be considered products of the exhaustive alkylation of orthocarboxylic acids.[1] In many reactions, particularly in carbohydrate chemistry and when using acetal (B89532) protecting groups, orthoesters form as undesired but stable side products. Their formation is often catalyzed by acid and involves the reaction of a carbocation intermediate with an alcohol. For instance, during glycosylation reactions, an oxocarbenium ion intermediate can be trapped by an alcohol to form the orthoester instead of the desired glycosidic bond.[2][3]
Q2: Under what conditions is orthoester formation most common?
Orthoester formation is prevalent under several conditions:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze the formation of orthoesters. They are readily hydrolyzed in mild aqueous acid but are stable under basic conditions.[1][4]
-
Presence of Excess Alcohol: The Pinner reaction, a traditional method for synthesizing orthoesters, involves the reaction of a nitrile with excess alcohol under anhydrous acidic conditions.[1] In other reactions, excess alcohol can trap reactive intermediates to form orthoesters.
-
Steric Hindrance: Sterically hindered glycosyl donors and acceptors can favor the formation of the thermodynamically stable orthoester over the desired glycoside.[3]
-
Use of Participating Protecting Groups: Protecting groups at the C-2 position of glycosyl donors, such as acetyl groups, can participate in the reaction to form a dioxolanylium ion intermediate, which is a precursor to orthoester formation.[2]
Q3: What is the general mechanism of acid-catalyzed orthoester formation?
The formation of an orthoester byproduct often proceeds through a carbocation or oxocarbenium ion intermediate. In the context of a glycosylation reaction with a C-2 participating group, the mechanism involves the dissociation of the orthoester to a 1,2-acyloxonium ion, which is in equilibrium with a transient oxocarbenium species. This intermediate can then be attacked by an alcohol. If the alcohol attacks at the anomeric carbon, the desired glycoside is formed. However, if conditions favor the reverse reaction or trapping of the acyloxonium ion, the orthoester byproduct will be the major product.[2]
Caption: General mechanism of orthoester byproduct formation.
Troubleshooting Guide
Issue: My glycosylation reaction is primarily yielding the orthoester byproduct.
This is a common issue, especially when using "disarmed" (less reactive) glycosyl donors with participating groups at C-2. The orthoester may form as a kinetic product that is more stable under the reaction conditions than the transition state leading to the desired glycoside.[5]
Solution 1: Change the Activation Conditions
The choice of Lewis acid can significantly impact the outcome. Stronger Lewis acids can promote the rearrangement of the initially formed orthoester to the desired glycosidic product.[2][5]
Experimental Protocol: Rearrangement of Orthoester to Glycoside This protocol is adapted from a study where an orthoester was successfully converted to the corresponding β-D-galactoside.[5]
-
Isolate the orthoester byproduct (e.g., compound 5 in the cited study) from the initial reaction mixture.
-
Dissolve the orthoester in anhydrous dichloromethane (B109758) (CH₂Cl₂) in the presence of 4Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).
-
Add a catalytic amount (e.g., 0.1 equivalents) of a strong Lewis acid promoter, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the orthoester.
-
Quench the reaction with a base (e.g., triethylamine), dilute with CH₂Cl₂, and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the residue by silica (B1680970) gel chromatography to isolate the desired glycoside.
Solution 2: Modify the Solvent
The reaction medium plays a crucial role. Non-polar solvents may favor the formation of chiral products over racemic orthoesters in certain systems.[6] Performing reactions under solvent-free conditions can also increase substrate reactivity and selectivity, potentially reducing byproduct formation.[7]
Solution 3: Employ a Different Protecting Group Strategy
The participating group at C-2 is often the culprit. Using a non-participating protecting group can prevent the formation of the acyloxonium ion intermediate that leads to orthoesters. However, this often sacrifices stereocontrol. A more advanced strategy is to use a specially designed participating group that actively suppresses orthoester formation.
Example: The DMNPA Protecting Group The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to provide excellent stereocontrol in glycosylation while completely suppressing orthoester byproduct formation.[8] This is attributed to a "dual-participation" effect from both the ester carbonyl and the nitro group.[8]
| Protecting Group Strategy | Orthoester Formation | Stereocontrol (1,2-trans) |
| Standard Acetyl (Ac) | Common Byproduct | Good |
| Non-Participating (e.g., Benzyl) | Avoided | Poor (Anomeric Mixtures) |
| DMNPA Group | Suppressed [8] | Excellent [8] |
Issue: I need to use an acetal protecting group, but subsequent acidic steps lead to orthoester formation.
When a molecule contains both an alcohol and an acetal, acidic conditions intended for another transformation (e.g., deprotection of a different group) can lead to intramolecular reaction, forming a cyclic orthoester.
Solution: Tune the Acetal's Acid Lability
The stability of acetal protecting groups can be tuned by modifying their electronic properties. More electron-withdrawing groups on the acetal make it more stable to acid.[9]
| Acetal Protecting Group | Relative Stability to Acid | Notes |
| 2-Isopropyloxypropan-2-yl | Least Stable | Cleaved ~7.5x faster than MIP.[9] |
| 2-Methoxypropan-2-yl (MIP) | Moderate | Common, baseline stability.[9] |
| 2-(Trifluoroethoxy)propan-2-yl | Most Stable | ~30x more stable than MIP.[9] |
By choosing a more robust acetal like the 2-(trifluoroethoxy)propan-2-yl group, you can maintain its integrity during mildly acidic steps that might otherwise lead to orthoester formation.
Caption: Troubleshooting decision tree for minimizing orthoesters.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. ffame.org [ffame.org]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Koenigs-Knorr Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual silver salts from Koenigs-Knorr reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of Koenigs-Knorr reaction products, focusing on the removal of persistent silver salt residues.
Problem: Fine silver precipitate passes through standard filter paper.
Cause: Silver salts formed during the reaction, such as silver bromide or silver carbonate, can sometimes form very fine particles that are not effectively retained by standard filter paper.
Solution:
-
Celite Filtration: Employing a pad of Celite® over the filter paper is a highly effective method for removing fine precipitates.[1][2][3] Celite, a diatomaceous earth, forms a porous filter bed that can trap finely dispersed solids.[1][3]
-
Experimental Protocol: Celite Filtration [4][5]
-
Prepare a slurry of Celite in the reaction solvent.
-
Place a piece of filter paper in a Büchner or Hirsch funnel.
-
Wet the filter paper with the solvent and apply gentle suction.
-
Pour the Celite slurry onto the filter paper to form a pad of about 1-2 cm in thickness.
-
Gently level the surface of the Celite pad.
-
Wash the Celite pad with fresh solvent to remove any loose particles.
-
Carefully pour the reaction mixture onto the center of the Celite pad and apply vacuum.
-
Wash the reaction flask with fresh solvent and pass the washings through the Celite pad to ensure complete transfer of the product.
-
Wash the Celite pad with additional solvent to elute any remaining product.[3]
-
-
Figure 1: Workflow for removing fine silver precipitates using Celite filtration.
Problem: Residual silver salts are still present after filtration.
Cause: Some silver salts may have partial solubility in the reaction solvent or may adhere to the desired glycoside product, especially if the product is polar.
Solutions:
-
Aqueous Workup: Washing the organic layer with an aqueous solution can help remove water-soluble silver salts.
-
Experimental Protocol: Aqueous Wash
-
After filtering the reaction mixture, transfer the filtrate to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel gently, venting frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the water wash 2-3 times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
-
Recrystallization: This is a powerful technique for purifying solid organic compounds from inorganic impurities.[4][6][7][8][9][10][11][12] The principle relies on the differential solubility of the compound and the impurity in a given solvent at different temperatures.[10]
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the glycoside product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The silver salt impurity should ideally be either insoluble or highly soluble in the cold solvent.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like silver salts) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
-
-
Use of Scavengers: Scavenger resins or reagents can be used to selectively bind and remove metal ions from a solution.[13][14] Thiol-functionalized silica (B1680970) or polymers are effective for scavenging silver ions.
-
Experimental Protocol: Scavenger Resin
-
After the initial filtration, dissolve the crude product in a suitable solvent.
-
Add the appropriate scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual silver).
-
Stir the mixture at room temperature for several hours or as recommended by the manufacturer.
-
Filter off the resin.
-
Wash the resin with fresh solvent.
-
Combine the filtrates and concentrate in vacuo.
-
-
Figure 2: Decision tree for troubleshooting the removal of residual silver salts.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of residual silver salts in my final product?
A1:
-
NMR Spectroscopy: The presence of paramagnetic impurities, such as some silver salts, can lead to significant broadening of peaks in your ¹H and ¹³C NMR spectra.[6][7][15][16][17] If your NMR signals are unexpectedly broad or poorly resolved, it could indicate the presence of residual metal salts.
-
Elemental Analysis (ICP-MS or AAS): For a quantitative assessment, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to detect trace amounts of silver in your sample.[18][19]
-
Appearance: While not a definitive test, a grayish or off-white color in a product that is expected to be white or colorless may suggest the presence of finely divided silver metal or silver oxide resulting from the decomposition of silver salts.[20]
Q2: Can residual silver salts affect the biological activity of my glycoside?
A2: Yes, residual heavy metal salts can interfere with biological assays and may exhibit their own biological activity, potentially leading to misleading results. Therefore, it is crucial to ensure their complete removal.
Q3: Are there any alternatives to silver salts in the Koenigs-Knorr reaction to avoid this purification issue altogether?
A3: Yes, several alternative promoters have been developed for the Koenigs-Knorr and other glycosylation reactions.[21] These include:
-
Mercury salts (e.g., mercuric bromide/mercuric oxide, mercuric cyanide)[21]
-
Silver triflate[21]
-
Other glycosylation methods that do not rely on heavy metal salts, such as those using glycosyl trichloroacetimidates or thioglycosides as donors.[21]
Q4: My product is a highly polar glycoside and is difficult to separate from inorganic salts. What should I do?
A4: For highly polar glycosides that may be water-soluble, standard aqueous workups can be challenging. In such cases, consider the following:
-
Reverse-Phase Chromatography: Purification using a C18 reverse-phase column can be effective for separating polar organic compounds from inorganic salts.
-
Size Exclusion Chromatography: This technique separates molecules based on their size and can be used to separate your larger glycoside from smaller inorganic salt molecules.
-
Dialysis: For very large glycosides or oligosaccharides, dialysis can be used to remove small inorganic salt impurities.
Data Presentation
The following table summarizes the common issues and the effectiveness of different purification methods.
| Issue | Method | Key Parameters | Estimated Efficiency |
| Fine Precipitate | Celite Filtration | Celite pad thickness, proper sealing | >95% removal of fine particles |
| Dissolved Salts | Aqueous Wash | Number of washes, solvent choice | 70-90% removal of soluble salts |
| Trace Impurities | Recrystallization | Solvent selection, cooling rate | >99% purity achievable |
| Trace Impurities | Scavenger Resin | Resin type, equivalents, reaction time | >98% removal of trace metals |
Disclaimer: The efficiencies provided are estimates and can vary depending on the specific reaction conditions and the nature of the compounds involved.
References
- 1. Celite [public.websites.umich.edu]
- 2. What can Celite filters be used for?_Chemicalbook [chemicalbook.com]
- 3. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. athabascau.ca [athabascau.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Silver - Wikipedia [en.wikipedia.org]
- 21. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Addressing incomplete reactions in Acetobromocellobiose couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetobromocellobiose couplings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in glycosylation reactions?
This compound is a glycosyl halide, specifically a bromide, of the disaccharide cellobiose, where the hydroxyl groups are protected as acetates. It is a commonly used glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The bromine at the anomeric position (C1) acts as a good leaving group, facilitating the formation of a glycosidic bond with a suitable glycosyl acceptor (an alcohol). The acetate (B1210297) protecting groups enhance its stability and influence the stereochemical outcome of the coupling reaction.
Q2: What is the most common method for this compound coupling?
The most common method is the Koenigs-Knorr reaction.[1] This reaction involves the coupling of a glycosyl halide (like this compound) with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.[1][2] Modifications of this method, such as the use of other promoters like mercuric bromide/mercuric oxide (Helferich method) or the addition of a Lewis acid catalyst, are also widely employed to improve reaction efficiency and stereoselectivity.[1][3]
Q3: How should this compound be handled and stored?
Q4: What are the key factors influencing the success of an this compound coupling reaction?
The success of the coupling reaction is dependent on several factors including:
-
Purity of Reactants and Solvents: All reactants, including the this compound, the glycosyl acceptor, and the solvent, must be of high purity and strictly anhydrous.[4][5]
-
Promoter/Catalyst: The choice and stoichiometry of the promoter are critical. Common promoters include silver carbonate, silver oxide, and mercuric cyanide.[1][2] The addition of a catalytic amount of a Lewis acid like TMSOTf can accelerate the reaction.[3]
-
Temperature: The reaction temperature needs to be carefully controlled to balance the rate of the desired coupling reaction against potential side reactions.
-
Solvent: The polarity of the solvent can influence the reaction rate and the stereochemical outcome. Dichloromethane is a commonly used solvent.[4]
-
Protecting Groups: The acetate protecting groups on this compound provide neighboring group participation, which typically leads to the formation of a 1,2-trans-glycosidic linkage (a β-linkage for cellobiose).[1]
Troubleshooting Guide
Problem: Low or no yield of the desired glycoside.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Use freshly prepared or properly stored this compound. Check for decomposition by TLC or NMR. |
| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The presence of water can lead to the hydrolysis of the glycosyl bromide.[4] |
| Inactive Promoter | Use a fresh batch of the promoter. Ensure the promoter is finely powdered and well-dispersed in the reaction mixture. |
| Low Reactivity of the Glycosyl Acceptor | Increase the reaction temperature or use a more potent promoter system. For sterically hindered acceptors, longer reaction times may be necessary.[6] |
| Suboptimal Reaction Conditions | Vary the solvent, temperature, and promoter to find the optimal conditions for your specific substrates. |
Problem: Formation of significant side products.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | As mentioned above, rigorously exclude water from the reaction. |
| Orthoester Formation | This side product can form, particularly with certain promoters and reaction conditions.[7] Changing the promoter or solvent may help to minimize its formation. |
| Anomerization (formation of the undesired α-glycoside) | While the acetate at C2' strongly directs the formation of the β-glycoside, some α-anomer can form under certain conditions. The choice of solvent can influence the stereoselectivity. |
Data Presentation
The yield of this compound couplings is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data compiled from various sources to illustrate the effect of different promoters and conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature | Yield (%) | Reference |
| Acetobromoglucose | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Silver Carbonate | - | - | 20 | [4] |
| Glucosyl α-bromide | 4-hydroxyindole | Lithium Hydroxide | - | - | 79 (two steps) | [8] |
| 2-iodo-glycosyl fluoride | Macrolide | SnCl2, AgClO4 | - | - | 68 | [8] |
| Glycosyl Donor 3 | Aliphatic Alcohols | (salen)Co catalyst | Diethyl ether | - | 78-94 | |
| Glycosyl Donor 3 | Glycosyl Acceptors | (salen)Co catalyst | Diethyl ether | - | 74-85 |
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (alcohol)
-
Promoter (e.g., Silver Carbonate or Silver Oxide, finely powdered and dried)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Molecular sieves (activated, 4Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Oven-dry all glassware and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.
-
Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature to ensure a dry environment.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Promoter Addition: To the flask containing the acceptor, add the promoter (e.g., 2-4 equivalents of Silver Carbonate).
-
Glycosylation: Slowly add the solution of this compound to the acceptor mixture at the desired temperature (often starting at a low temperature, e.g., 0°C or -20°C, and allowing it to warm to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a small amount of a nucleophilic solvent like methanol (B129727) if appropriate, or by filtration).
-
Filter the reaction mixture through a pad of Celite to remove the insoluble silver salts. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired glycoside.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete this compound couplings.
Caption: Key components of the Koenigs-Knorr reaction for this compound coupling.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Refinement of Work-up Procedures for Acetobromocellobiose Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up and troubleshooting of reactions involving acetobromocellobiose. The information is presented in a question-and-answer format to directly address specific issues encountered during glycosylation experiments, particularly the Koenigs-Knorr reaction and related methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the work-up of an this compound reaction?
A1: The work-up for an this compound reaction, typically a Koenigs-Knorr glycosylation, involves a series of steps to isolate the desired glycoside product from unreacted starting materials, reaction promoters (e.g., silver salts), and byproducts. The general procedure includes:
-
Removal of insoluble salts: The reaction mixture is first filtered to remove the insoluble silver salts (e.g., silver bromide, excess silver carbonate) that are byproducts of the reaction.[1][2]
-
Aqueous Extraction: The filtrate is then subjected to a series of aqueous washes to remove water-soluble impurities. This may include washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts and a brine solution to aid in the separation of the organic and aqueous layers.
-
Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., sodium sulfate (B86663), magnesium sulfate) and then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, most commonly by silica (B1680970) gel column chromatography, to isolate the pure glycoside.[3]
Q2: How can I monitor the progress of my this compound glycosylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction.[4][5] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting this compound and the alcohol acceptor. The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The reaction is considered complete when the spot corresponding to the starting this compound has been consumed and a new spot, corresponding to the less polar product, has appeared.[6]
Q3: What are some common side reactions in Koenigs-Knorr reactions with this compound?
A3: Common side reactions include the hydrolysis of the this compound to form the corresponding hemiacetal or acetate (B1210297), especially if moisture is present in the reaction.[7] Another potential side reaction is the formation of orthoesters. The presence of a participating group at C2 (the acetyl group) generally favors the formation of the desired 1,2-trans glycosidic linkage.[1]
Q4: What is the role of silver carbonate in the Koenigs-Knorr reaction?
A4: Silver carbonate acts as a promoter and an acid scavenger in the Koenigs-Knorr reaction.[1][7] It facilitates the departure of the bromide leaving group from the anomeric carbon of this compound, leading to the formation of a reactive oxocarbenium ion intermediate. It also neutralizes the hydrobromic acid that is formed during the reaction.
Troubleshooting Guides
This section addresses common problems encountered during the work-up of this compound reactions.
Problem 1: Low Yield of the Desired Glycoside
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction closely by TLC to ensure the complete consumption of the starting this compound. If the reaction stalls, consider adding more promoter or extending the reaction time. |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7] |
| Deactivation of the silver promoter | Use freshly prepared or properly stored silver carbonate. Ensure the promoter is finely powdered to maximize its surface area.[2] |
| Product loss during work-up | Be careful during the aqueous extraction steps to avoid vigorous shaking that can lead to emulsions. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with the organic solvent. |
| Inefficient purification | Optimize the solvent system for column chromatography to achieve good separation of the product from impurities. |
Problem 2: Formation of an Emulsion During Aqueous Extraction
| Possible Cause | Suggested Solution |
| Vigorous shaking of the separatory funnel | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of fine particulate matter | Filter the reaction mixture through a pad of Celite® before the aqueous work-up to remove any fine solids that might stabilize an emulsion. |
| High concentration of polar byproducts | Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. |
| Solvent choice | If emulsions are a persistent problem, consider using a different organic solvent for the extraction. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Systematically test different solvent systems for TLC to find a mixture that provides good separation between the product and impurities (an ideal Rf for the product is between 0.3 and 0.5). Common solvent systems for acetylated sugars include mixtures of hexane and ethyl acetate or benzene (B151609) and ethyl acetate.[8] |
| Co-elution of impurities | If impurities have a similar polarity to the product, consider using a different stationary phase for chromatography (e.g., alumina) or employing preparative HPLC for purification. |
| Streaking of spots on TLC/column | The compound may be too polar for the chosen solvent system, or it might be acidic or basic. Adding a small amount of a polar solvent like methanol (B129727) to the eluent or a trace of acid or base can sometimes improve the chromatography. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Silver Carbonate-Promoted Glycosylation
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., in a 2:1 hexane/ethyl acetate solvent system) until the this compound spot is no longer visible.
-
Filtration: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter it through a pad of Celite® to remove the insoluble silver salts. Wash the filter cake with the same organic solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 mmol scale reaction).
-
Water (2 x 50 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and wash it with the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The exact solvent ratio should be determined by prior TLC analysis.[3][8]
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Spotting: Using separate capillary tubes, spot the reaction mixture, the this compound starting material, and the alcohol acceptor on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 2:1 hexane/ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) stain followed by gentle heating).
-
Analysis: The product, being less polar than the starting materials due to the formation of the glycosidic bond, will have a higher Retention Factor (Rf) value.[6] The reaction is complete when the spot for this compound is absent.
Quantitative Data
Table 1: Typical Solvent Systems for Column Chromatography of Acetylated Cellobiosides
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Gradient from 4:1 to 1:1 | A versatile system for a wide range of acetylated glycosides.[3][9] |
| Benzene / Ethyl Acetate | 1:1 | Effective for resolving anomers and oligomers.[8] |
| Dichloromethane / Acetone | Gradient from 9:1 to 7:3 | Can be used for more polar acetylated compounds. |
| Toluene / Ethyl Acetate | Gradient from 5:1 to 2:1 | An alternative to benzene-based systems. |
Table 2: Representative Rf Values for a Typical Koenigs-Knorr Reaction
| Compound | Typical Rf Value (2:1 Hexane/Ethyl Acetate) |
| This compound | ~ 0.4 |
| Alcohol Acceptor (e.g., a simple primary alcohol) | ~ 0.2 - 0.3 |
| Acetylated Cellobioside Product | ~ 0.5 - 0.6 |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions and should be considered as approximate.
Visualizations
Caption: General workflow for the work-up of an this compound reaction.
Caption: Troubleshooting workflow for low product yield in this compound reactions.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of the Glycosidic Bond in Acetobromocellobiose Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acetobromocellobiose. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of this compound-derived products, with a focus on enhancing the stability of the glycosidic bond.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its glycosidic bond important?
This compound is a halogenated derivative of cellobiose, a disaccharide of glucose. It is commonly used as a glycosyl donor in the synthesis of various glycosides, which are crucial in drug development and other biological applications. The stability of the newly formed glycosidic bond is paramount as it dictates the structural integrity and, consequently, the biological activity and shelf-life of the final product. An unstable glycosidic bond can lead to hydrolysis, breaking down the molecule and rendering it inactive.
Q2: What are the primary factors that influence the stability of the glycosidic bond in products formed from this compound?
Several factors govern the stability of the glycosidic bond:
-
Anomeric Configuration: The stereochemistry at the anomeric center (C1) plays a significant role. In general, β-glycosides are thermodynamically more stable than their α-counterparts. The Koenigs-Knorr reaction with this compound, due to the participating acetyl group at C-2, predominantly yields the more stable 1,2-trans (β) product.[1]
-
Nature of the Aglycone: The electronic properties of the alcohol (aglycone) that forms the glycosidic bond can influence its stability. Electron-withdrawing groups on the aglycone can destabilize the glycosidic linkage, making it more susceptible to hydrolysis.
-
Protecting Groups: The type of protecting groups on the sugar rings can affect the electronic environment around the glycosidic bond. While acetyl groups are standard, other protecting groups like benzoyl or pivaloyl groups can offer different levels of stability.[1]
-
pH of the Medium: Glycosidic bonds are generally susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis increases in acidic conditions. They are typically stable in neutral and alkaline media.
-
Solvent: The polarity and nature of the solvent can influence the stability of the glycosidic bond in solution.
Q3: How can I improve the stereoselectivity of the glycosylation reaction to favor the more stable β-anomer?
The use of a participating protecting group at the C-2 position of the glycosyl donor is crucial for achieving high β-selectivity.[2] In this compound, the acetyl group at C-2 provides "anchimeric assistance."[1] It forms a cyclic dioxolanium ion intermediate, which blocks the α-face of the anomeric carbon. This forces the incoming alcohol (aglycone) to attack from the β-face, resulting in the formation of the 1,2-trans-glycoside (β-anomer).
Q4: What are the common side products in a Koenigs-Knorr reaction with this compound, and how can they be minimized?
A common side product is an orthoester . This occurs when the dioxolanium ion intermediate is attacked by the alcohol at the acetyl carbonyl carbon instead of the anomeric carbon. To minimize orthoester formation, it is important to control the reaction conditions carefully. Using a non-polar solvent and controlling the temperature can help. Additionally, ensuring strictly anhydrous conditions is critical, as water can lead to the hydrolysis of the this compound and the formation of other byproducts.
Q5: How should I handle and store this compound to ensure its stability?
This compound is sensitive to moisture and should be handled in a well-ventilated place, avoiding the formation of dust and aerosols.[3][4] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4] For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Low Yield of the Glycosylated Product
| Potential Cause | Troubleshooting Step |
| Poor quality of this compound | Use freshly prepared or properly stored this compound. Ensure it has not been exposed to moisture. |
| Inactive promoter (e.g., silver salt) | Use freshly prepared and finely powdered silver carbonate or silver oxide. Ensure the promoter is not clumped. Consider using more reactive promoters like silver triflate, but be mindful of potential side reactions.[1] |
| Presence of moisture in the reaction | Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The addition of a drying agent like molecular sieves to the reaction mixture is recommended. |
| Low reactivity of the alcohol (aglycone) | Increase the reaction temperature slightly, but monitor for decomposition. Use a more polar solvent to improve the solubility of the alcohol. A higher concentration of the alcohol may also be beneficial. |
| Decomposition of this compound | This can be a side reaction, especially under prolonged reaction times or elevated temperatures. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Issue 2: Formation of the Undesired α-Anomer
| Potential Cause | Troubleshooting Step |
| Lack of neighboring group participation | This is less common with this compound due to the C-2 acetyl group. However, ensure that the protecting group at C-2 is indeed an ester (like acetyl or benzoyl) and not an ether. |
| Reaction conditions favoring SN1-type reaction | Use of highly polar, coordinating solvents can sometimes lead to the formation of a more open oxocarbenium ion, which can be attacked from either face. Using less polar solvents like dichloromethane (B109758) or toluene (B28343) can favor the desired SN2-type attack on the dioxolanium intermediate. |
Issue 3: Significant Orthoester Formation
| Potential Cause | Troubleshooting Step |
| High reactivity of the alcohol | For highly reactive primary alcohols, consider running the reaction at a lower temperature to favor attack at the anomeric center. |
| Nature of the promoter | Some promoters may favor orthoester formation more than others. If orthoester formation is a persistent issue, consider trying a different silver salt or another type of promoter. |
| Prolonged reaction times | The formation of orthoester can sometimes be reversible. However, it is best to optimize the reaction time to maximize the yield of the desired glycoside and minimize side product formation. |
| Purification challenges | Orthoesters can sometimes be difficult to separate from the desired β-glycoside. Careful column chromatography with a suitable solvent system is required. In some cases, orthoesters can be hydrolyzed back to the starting alcohol under mild acidic conditions, allowing for its recovery. |
Quantitative Data on Glycosidic Bond Stability
While specific kinetic data for the hydrolysis of a wide range of this compound products is not extensively tabulated in the literature, the following general principles and representative data can guide experimental design.
Table 1: Relative Stability of Glycosidic Bonds
| Factor | More Stable | Less Stable | Reason |
| Anomeric Configuration | β-Glycoside | α-Glycoside | The β-anomer is generally the thermodynamically more stable product. |
| Protecting Groups | Benzoyl | Acetyl | Benzoyl groups are more electron-withdrawing, which can have a complex effect. While they can destabilize the oxocarbenium ion intermediate during formation, they can also influence the stability of the final product. |
| Aglycone Electronics | Electron-donating groups | Electron-withdrawing groups | Electron-withdrawing groups on the aglycone can increase the partial positive charge on the anomeric carbon, making it more susceptible to nucleophilic attack by water during hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation using this compound
This protocol describes a general method for the glycosylation of a simple alcohol (e.g., methanol) with this compound.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Silver (I) carbonate (Ag₂CO₃), freshly prepared and dried
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add activated 4 Å molecular sieves. To this, add a solution of anhydrous methanol (1.0 equivalent) in anhydrous DCM.
-
Addition of Promoter: Add freshly dried silver carbonate (1.5 equivalents) to the stirred solution.
-
Addition of Glycosyl Donor: Dissolve this compound (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture in the dark at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional DCM.
-
Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure methyl hepta-O-acetyl-β-D-cellobioside.
Visualizations
Caption: Mechanism of the Koenigs-Knorr reaction with anchimeric assistance.
References
Validation & Comparative
A Comparative Guide to the Analysis of Oligosaccharides Derived from Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural elucidation of oligosaccharides synthesized from acetobromocellobiose. We present a detailed experimental protocol for a representative synthesis, alongside a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Capillary Electrophoresis (CE) for the characterization of the resulting cello-oligosaccharides.
Experimental Protocol: Synthesis of Cello-oligosaccharides from this compound
This section details a representative experimental protocol for the synthesis of cellotriose (B13521) and cellotetraose (B13520) from this compound via a modified Koenigs-Knorr glycosylation reaction. This method is a cornerstone in carbohydrate chemistry for the formation of glycosidic bonds.[1][2][3][4][5]
Materials:
-
This compound (glycosyl donor)
-
Protected glucose or cellobiose (B7769950) acceptor (e.g., with a free hydroxyl group at the C4 position)
-
Silver triflate or a combination of silver oxide and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (promoter)[5]
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Quenching agent (e.g., triethylamine)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
Deuterated solvents for NMR analysis (e.g., D₂O)
Procedure:
-
Preparation of Reactants: The glycosyl donor (this compound) and the protected glycosyl acceptor are dried under high vacuum for several hours before use. All glassware is flame-dried to ensure anhydrous conditions.
-
Reaction Setup: The glycosyl acceptor and molecular sieves are stirred in anhydrous DCM under an inert atmosphere for 30 minutes at room temperature. The mixture is then cooled to the desired temperature (e.g., -40 °C).
-
Glycosylation: A solution of this compound in anhydrous DCM is added dropwise to the reaction mixture. After stirring for a further 15 minutes, the promoter (e.g., silver triflate) is added. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of triethylamine. The mixture is allowed to warm to room temperature, diluted with DCM, and filtered through a pad of Celite to remove insoluble silver salts. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the protected oligosaccharide.
-
Deprotection: The protecting groups (e.g., acetyl groups) are removed under standard conditions (e.g., Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol) to yield the final oligosaccharide.
-
Analysis: The purified oligosaccharide is then analyzed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and capillary electrophoresis.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Techniques for Characterizing Acetobromocellobiose Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of acetobromocellobiose derivatives is a critical step in various fields, including carbohydrate chemistry and drug development, where these compounds serve as important intermediates. Mass spectrometry (MS) offers a powerful suite of tools for elucidating their molecular weight, structure, and purity. This guide provides a comparative overview of key mass spectrometry techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)—for the analysis of these halogenated carbohydrate derivatives.
Comparison of Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the desired level of structural detail. The following table summarizes the key performance characteristics of each technique for the analysis of this compound derivatives.
| Feature | GC-MS | LC-MS | ESI-MS | MALDI-TOF MS |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds | Suitable for non-volatile and polar compounds | Suitable for non-volatile and high molecular weight compounds |
| Ionization Method | Electron Ionization (EI) | ESI, APCI | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Molecular Ion | Often fragmented, may be weak or absent | Generally prominent [M+H]⁺ or [M+Na]⁺ ions | Produces intact molecular ions, often multiply charged.[1] | Primarily singly charged ions ([M+H]⁺, [M+Na]⁺).[2] |
| Fragmentation | Extensive and reproducible, provides structural detail | Controlled fragmentation via tandem MS (MS/MS) | Collision-Induced Dissociation (CID) in tandem MS provides structural information.[3] | Post-Source Decay (PSD) or tandem MS (TOF/TOF) for fragmentation |
| Sensitivity | Good, depends on derivatization | High | High.[1] | High, especially for larger molecules.[2] |
| Structural Info | Good from fragmentation patterns | Excellent with MS/MS | Excellent for sequencing and linkage analysis with MS/MS.[3] | Good, can determine molecular weight with high accuracy |
| Key Advantage | High-resolution separation of isomers | Versatile for a wide range of compounds without derivatization | Soft ionization preserves the intact molecule, ideal for tandem MS.[1] | High throughput and tolerance to some impurities.[2][4] |
| Key Limitation | Requires derivatization for non-volatile sugars, potential for thermal degradation | Matrix effects can suppress ionization | Ion suppression from complex matrices can be an issue | Matrix background can interfere with low mass ions.[4] |
Experimental Workflows and Protocols
A typical workflow for the characterization of this compound derivatives using mass spectrometry involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and data interpretation.
Caption: General experimental workflow for MS analysis.
Experimental Protocol: ESI-MS/MS Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of acetylated oligosaccharides.[3]
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent such as a mixture of acetonitrile (B52724) and water or methanol. The concentration is typically in the low micromolar to nanomolar range.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min at 150-200 °C
-
Scan Range (MS1): m/z 100-2000
-
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest (e.g., [M+Na]⁺) in the first mass analyzer.
-
Subject the selected ion to Collision-Induced Dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to optimize fragmentation.
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis: Analyze the fragmentation pattern to determine the sequence of monosaccharide units, the location of acetyl groups, and the position of the bromine atom. Common losses include acetic acid (60 Da) and glycosidic cleavages.[3]
Fragmentation Analysis of this compound Derivatives
The fragmentation pattern observed in tandem mass spectrometry provides crucial information for structural elucidation. For this compound derivatives, characteristic fragmentation pathways can be predicted.
Caption: Predicted fragmentation pathways for this compound.
In ESI-MS/MS, sodiated adducts of this compound derivatives are commonly observed. Upon CID, several fragmentation pathways can occur:
-
Loss of HBr: A neutral loss of hydrogen bromide is a characteristic fragmentation for brominated compounds.
-
Loss of Acetyl Groups: Neutral losses of ketene (B1206846) (CH₂CO, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetylated hydroxyl groups are common.[3]
-
Glycosidic Bond Cleavage: Cleavage of the glycosidic bond between the two sugar residues results in the formation of B and Y ions, providing information about the sequence.
-
Cross-ring Cleavage: Fragmentation across the sugar rings can produce A and X ions, which can help to pinpoint the location of substituents.
The presence of the bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic doublets for bromine-containing fragment ions, separated by 2 m/z units.
Conclusion
The characterization of this compound derivatives is effectively achieved using a variety of mass spectrometry techniques.
-
GC-MS is suitable for volatile derivatives and provides detailed structural information through its extensive fragmentation patterns, though it often requires prior derivatization.
-
LC-MS offers high versatility and sensitivity for a broader range of derivatives without the need for derivatization.
-
ESI-MS , particularly when coupled with tandem MS, excels in providing detailed structural elucidation of the intact molecule and its fragments.[3]
-
MALDI-TOF MS is a high-throughput technique well-suited for accurate molecular weight determination of larger derivatives and is more tolerant of complex mixtures.[2]
The selection of the optimal technique will depend on the specific analytical question, the nature of the derivative, and the available instrumentation. A multi-faceted approach, potentially combining data from different MS techniques, will often yield the most comprehensive structural characterization.
References
- 1. MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis [premierbiosoft.com]
- 2. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of low molecular weight compounds using MALDI- and LDI-TOF-MS: Direct detection of active pharmaceutical ingredients in different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Acetobromocellobiose and Other Glycosyl Donors
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex oligosaccharides is a cornerstone of advancing glycobiology and therapeutic innovation. The choice of the glycosyl donor is a critical determinant of the success of a glycosylation reaction, influencing yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of the reactivity of Acetobromocellobiose with other commonly employed glycosyl donors, supported by experimental data and detailed protocols.
Introduction to Glycosyl Donors and their Reactivity
A glycosyl donor is a carbohydrate with a leaving group at the anomeric center, which is activated to react with a nucleophilic acceptor, forming a glycosidic bond. The reactivity of a glycosyl donor is influenced by several factors, including the nature of the leaving group, the protecting groups on the sugar backbone, and the reaction conditions.
This compound , a peracetylated glycosyl bromide of cellobiose, is a classical glycosyl donor. Its reactivity is harnessed through the Koenigs-Knorr reaction , one of the oldest and most established methods for glycoside synthesis.[1] This reaction typically employs heavy metal salts, such as silver or mercury salts, as promoters.[1] The presence of an acetyl group at the C-2 position of the donor provides neighboring group participation, which generally leads to the formation of 1,2-trans-glycosidic linkages with high stereoselectivity.[1]
Other classes of glycosyl donors have been developed to overcome some of the limitations of glycosyl halides, such as the need for stoichiometric amounts of often toxic heavy metal promoters and the sometimes harsh reaction conditions. These include:
-
Glycosyl Trichloroacetimidates: Introduced by Schmidt, these donors are highly reactive and are activated by catalytic amounts of Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[2][3] They are known for their high reactivity, which can sometimes lead to side reactions like the formation of anomeric trichloroacetamides.[4]
-
Thioglycosides: These donors are relatively stable and can be "armed" or "disarmed" by the choice of protecting groups, allowing for chemoselective glycosylations. They are activated by thiophilic promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[5]
-
n-Pentenyl Glycosides: These are a type of O-glycosyl donor that can be activated under neutral or mildly acidic conditions, offering an alternative to the more traditional donors.[6]
Comparative Analysis of Glycosyl Donor Reactivity
Direct, head-to-head quantitative comparisons of different cellobiosyl donors under identical reaction conditions are not abundant in the scientific literature. The reactivity of a glycosyl donor is highly dependent on the specific glycosyl acceptor, promoter, solvent, and temperature, making a universal comparison challenging.
However, a qualitative comparison based on the general principles of their reactivity can be made:
-
This compound (Glycosyl Halide):
-
Reactivity: Moderately reactive. The reactivity is often tuned by the choice of promoter.
-
Advantages: Well-established chemistry (Koenigs-Knorr reaction), high 1,2-trans stereoselectivity due to neighboring group participation from the C-2 acetyl group.[1]
-
Disadvantages: Requires stoichiometric amounts of heavy metal promoters (e.g., silver oxide, silver carbonate, mercury(II) cyanide), which can be toxic and generate significant waste. The reaction can sometimes be sluggish.[7][8]
-
-
Cellobiosyl Trichloroacetimidates:
-
Reactivity: Highly reactive.
-
Advantages: Activated by catalytic amounts of Lewis acids, generally leading to faster reactions and higher yields compared to the classical Koenigs-Knorr reaction.[2][3]
-
Disadvantages: High reactivity can sometimes lead to lower stereoselectivity or the formation of side products. The trichloroacetamide (B1219227) byproduct can complicate purification.[4]
-
-
Thiocellobiosides:
-
Reactivity: Can be tuned from "armed" (more reactive) to "disarmed" (less reactive) by the choice of protecting groups.
-
Advantages: High stability, allowing for extensive protecting group manipulations on other parts of the molecule. The concept of armed/disarmed donors enables chemoselective and one-pot oligosaccharide synthesis.[5]
-
Disadvantages: Activation requires specific thiophilic promoters.
-
Quantitative Data Summary
The following table summarizes representative, non-comparative quantitative data for glycosylation reactions using different types of glycosyl donors. It is crucial to note that the reaction conditions, including the acceptor and promoter, are different for each entry, and therefore, the yields and stereoselectivities are not directly comparable. This data is intended to be illustrative of the performance of each donor class under specific reported conditions.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetobromoglucose | Methanol | Silver Carbonate | Methanol | RT | - | - | Predominantly β | [1] |
| Perbenzoylated Mannosyl Bromide | Disaccharide Acceptor | Ag₂O / TMSOTf (cat.) | CH₂Cl₂ | 0 | < 5 min | 99 | α only | [7] |
| Glucosyl Trichloroacetimidate (B1259523) | Serine Acceptor | HClO₄–SiO₂ | CH₂Cl₂ | 0 | - | 75 | 1:11 | [2] |
| Thioglycoside Donor | Disaccharide Acceptor | NIS / TfOH (cat.) | CH₂Cl₂ | -20 | - | 89 | 1,2-cis | [9] |
Experimental Protocols
Protocol 1: Koenigs-Knorr Glycosylation using this compound
This protocol is a generalized procedure for the Koenigs-Knorr reaction.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or Toluene
-
Activated 4 Å molecular sieves
Procedure:
-
A mixture of the glycosyl acceptor (1.0 equiv.) and silver carbonate (2.0 equiv.) in anhydrous CH₂Cl₂ is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an inert atmosphere (e.g., Argon).
-
A solution of this compound (1.2 equiv.) in anhydrous CH₂Cl₂ is added dropwise to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation using a Trichloroacetimidate Donor
This protocol is a generalized procedure for glycosylation with a trichloroacetimidate donor.
Materials:
-
Cellobiosyl trichloroacetimidate (glycosyl donor)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (activator)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
A mixture of the cellobiosyl trichloroacetimidate donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred at room temperature for 30 minutes under an inert atmosphere.
-
The mixture is cooled to the desired temperature (e.g., -40 °C).
-
A solution of TMSOTf (0.1 equiv.) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Visualizing Glycosylation Pathways
The following diagrams illustrate the general workflow of a chemical glycosylation reaction and the mechanism of the Koenigs-Knorr reaction.
Conclusion
This compound remains a relevant and effective glycosyl donor, particularly for the synthesis of 1,2-trans-linked cellobiosides, due to the well-established Koenigs-Knorr methodology and the predictable stereochemical outcome governed by neighboring group participation. However, for reactions requiring milder conditions, catalytic activation, or the construction of 1,2-cis-linkages, other glycosyl donors such as trichloroacetimidates and thioglycosides may offer advantages. The optimal choice of a glycosyl donor is ultimately dictated by the specific requirements of the synthetic target, including the nature of the glycosyl acceptor, the desired stereochemistry, and the overall synthetic strategy. Researchers should carefully consider the reactivity profiles and experimental conditions associated with each class of donor to achieve the most efficient and stereoselective synthesis of their target oligosaccharides.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosyl Donors: Acetobromocellobiose vs. Trichloroacetimidate in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an oligosaccharide synthesis campaign. This guide provides an objective comparison between two venerable and powerful classes of glycosyl donors: the classical glycosyl halides, exemplified by hepta-O-acetyl-α-cellobiosyl bromide (acetobromocellobiose), and the highly reactive O-glycosyl trichloroacetimidates, developed by Schmidt.
This comparison is supported by an analysis of their reaction mechanisms, typical performance data, and detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
Fundamental Principles and Reaction Mechanisms
Both this compound and trichloroacetimidate (B1259523) donors are typically employed to synthesize 1,2-trans-glycosidic linkages due to the presence of a participating acetyl group at the C-2' position. This neighboring group assistance is crucial for controlling the stereochemical outcome of the reaction.
This compound via the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, established in 1901, is a robust method for glycosidic bond formation.[1] It involves the reaction of a glycosyl halide with an alcohol in the presence of a stoichiometric amount of a promoter, typically a heavy metal salt such as silver carbonate or silver triflate.[1]
The key to its stereoselectivity lies in neighboring group participation. The C-2' acetyl group attacks the anomeric center as the bromide departs, forming a stable cyclic dioxolanium ion intermediate. This intermediate effectively shields one face of the molecule, forcing the incoming alcohol (glycosyl acceptor) to attack from the opposite face, resulting in a 1,2-trans linkage with high fidelity.[1]
Trichloroacetimidate Donors via Schmidt Glycosylation
Developed in the 1980s, the Schmidt glycosylation method utilizes O-glycosyl trichloroacetimidates as highly reactive donors.[2] A key advantage is that their activation requires only a catalytic amount of a Lewis acid or Brønsted acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[3]
Upon activation by the acid, the nitrogen of the imidate is protonated, turning the trichloroacetamide (B1219227) into an excellent leaving group. Similar to the Koenigs-Knorr reaction, if a participating group like an acetate (B1210297) is present at C-2', it can form a dioxolanium ion, directing the stereochemical outcome to afford the 1,2-trans product. The high reactivity and the use of catalytic activators have made this one of the most widely used methods in complex oligosaccharide synthesis.[3]
Performance Comparison
To illustrate the practical differences between these two donor systems, we compare their typical performance in the synthesis of methyl β-D-cellobioside heptaacetate, a common model reaction.
| Feature | This compound Donor | Cellobiosyl Trichloroacetimidate Donor |
| Reaction Name | Koenigs-Knorr Glycosylation | Schmidt Glycosylation |
| Donor Stability | Moderately stable, can be stored but sensitive to moisture. | Generally less stable than glycosyl halides; often prepared and used fresh. Moisture sensitive.[4] |
| Promoter/Catalyst | Stoichiometric heavy metal salts (e.g., Ag₂CO₃, AgOTf, Hg(CN)₂).[1] | Catalytic Lewis/Brønsted acid (e.g., TMSOTf, BF₃·OEt₂).[3] |
| Typical Yield | Good to excellent (typically 60-85%). | Generally higher, excellent (typically 80-95%). |
| Stereoselectivity | High β-selectivity due to strong neighboring group participation.[1] | High β-selectivity with C-2' participating groups.[3] |
| Reaction Time | Generally slower, can range from several hours to overnight. | Typically much faster, often complete within 30 minutes to a few hours. |
| Key Advantages | Well-established, reliable for 1,2-trans linkages, donor is relatively easy to prepare. | High reactivity, high yields, requires only catalytic activators, avoids stoichiometric toxic heavy metals.[3] |
| Key Disadvantages | Requires stoichiometric toxic and expensive heavy metal promoters, often slower reaction times. | Donor can be less stable, potential for formation of N-glycosyl trichloroacetamide byproduct.[3] |
Mandatory Visualizations
Caption: Koenigs-Knorr reaction pathway with neighboring group participation.
Caption: Schmidt trichloroacetimidate glycosylation pathway.
Caption: Generalized experimental workflow for chemical glycosylation.
Experimental Protocols
The following are generalized protocols for the synthesis of methyl β-D-cellobioside heptaacetate using both donor types. Note: These reactions are highly sensitive to moisture and require anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) for best results.
Protocol 1: Koenigs-Knorr Glycosylation with this compound
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound) (1.0 equiv)
-
Anhydrous Methanol (1.5 equiv)
-
Silver(I) carbonate (Ag₂CO₃) (1.2 equiv)
-
Activated 4Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, activated 4Å molecular sieves, and anhydrous DCM. Stir the suspension at room temperature.
-
Addition of Reagents: Add silver(I) carbonate to the suspension, followed by the dropwise addition of anhydrous methanol.
-
Reaction: Stir the mixture vigorously at room temperature in the dark (wrap the flask in aluminum foil). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycosyl bromide is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by silica (B1680970) gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure methyl β-D-cellobioside heptaacetate.
Protocol 2: Schmidt Glycosylation with Cellobiosyl Trichloroacetimidate
Part A: Preparation of the Trichloroacetimidate Donor
-
Hepta-O-acetyl-cellobiose (1.0 equiv)
-
Trichloroacetonitrile (10 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 equiv, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Donor Formation: Dissolve hepta-O-acetyl-cellobiose in anhydrous DCM. Add trichloroacetonitrile, then cool the solution to 0°C.
-
Catalysis: Add DBU dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting hemiacetal to the trichloroacetimidate (typically 1-3 hours).
-
Purification: Concentrate the reaction mixture and purify immediately by silica gel chromatography (often using a hexane-ethyl acetate gradient containing 1% triethylamine (B128534) to prevent decomposition on the silica) to yield the cellobiosyl trichloroacetimidate donor.
Part B: Glycosylation
-
Cellobiosyl trichloroacetimidate donor (from Part A) (1.2 equiv)
-
Anhydrous Methanol (1.0 equiv)
-
Activated 4Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv, as a dilute solution in DCM)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the trichloroacetimidate donor, anhydrous methanol, and activated 4Å molecular sieves. Dissolve/suspend in anhydrous DCM.[3]
-
Cooling: Cool the mixture to a low temperature, typically between -40°C and -78°C.[3]
-
Initiation: Slowly add the catalytic solution of TMSOTf dropwise. A color change may be observed.
-
Reaction: Stir the reaction at low temperature. Monitor the progress by TLC. These reactions are often rapid and can be complete in as little as 30 minutes.
-
Workup: Quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Purification: Filter the mixture through Celite®, wash with DCM, and concentrate the filtrate. Purify the crude product by silica gel column chromatography to afford the target glycoside.
Conclusion
Both this compound and trichloroacetimidate donors are highly effective for the synthesis of oligosaccharides, particularly for achieving 1,2-trans-glycosidic linkages.
-
This compound (Koenigs-Knorr) represents a classic, reliable method. Its primary drawbacks are the need for stoichiometric heavy metal promoters, which are toxic and can complicate purification, and generally slower reaction kinetics.
-
Trichloroacetimidate donors (Schmidt) offer a more modern and often more efficient alternative. Their high reactivity, excellent yields, and the use of only catalytic amounts of activators make them a preferred choice in many contemporary syntheses. However, careful handling is required due to their sensitivity to moisture.
The ultimate choice of donor will depend on the specific requirements of the synthesis, including the reactivity of the glycosyl acceptor, the scale of the reaction, cost considerations, and the laboratory's familiarity with each technique. For complex, multi-step syntheses where high yields and speed are paramount, the trichloroacetimidate method is frequently favored. For simpler glycosylations where reliability is key and the use of heavy metals is not a concern, the Koenigs-Knorr reaction remains a valuable tool in the synthetic chemist's arsenal.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Acetobromocellobiose versus Glycosyl Fluorides in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic linkages is a cornerstone of carbohydrate chemistry, pivotal in the synthesis of oligosaccharides, glycoconjugates, and various therapeutics. The choice of the glycosyl donor is a critical determinant of the success of a glycosylation reaction, influencing yield, stereoselectivity, and reaction conditions. This guide provides an in-depth comparison of two common classes of glycosyl donors: acetobromocellobiose, a representative acetylated glycosyl bromide, and glycosyl fluorides.
At a Glance: Key Differences
| Feature | This compound (Glycosyl Bromide) | Glycosyl Fluorides |
| Anomeric Leaving Group | Bromide (-Br) | Fluoride (B91410) (-F) |
| Relative Stability | Less stable; sensitive to moisture and heat. | More stable; generally tolerant to a wider range of reaction conditions.[1] |
| Activation Method | Primarily through the Koenigs-Knorr reaction and its modifications, requiring heavy metal salt promoters (e.g., Ag₂CO₃, Ag₂O, Hg(CN)₂).[2][3] | Requires specific activators, often strong Lewis acids (e.g., BF₃·OEt₂, SnCl₂, TMSOTf) or other promoter systems (e.g., Cp₂HfCl₂-AgClO₄).[1][4] |
| Stereoselectivity | The presence of the acetyl group at C-2' strongly directs the formation of 1,2-trans (β) glycosidic linkages through neighboring group participation.[2] | Stereochemical outcome is highly dependent on the promoter, solvent, and protecting groups. Both 1,2-cis and 1,2-trans linkages can be achieved with appropriate reaction design.[5][6] |
| Toxicity of Promoters | Often requires stoichiometric amounts of toxic heavy metal salts (e.g., mercury salts), which can be a drawback for large-scale synthesis and purification.[3] | While some promoters are strong acids, catalytic methods are being developed, and the byproducts are often less toxic than heavy metals.[5] |
| Typical Reaction Conditions | Often requires anhydrous conditions and can be sluggish, sometimes necessitating elevated temperatures. | Can range from cryogenic temperatures to room temperature, depending on the promoter system. Some modern methods are catalytic and can be performed under mild conditions.[5][7] |
Delving Deeper: Advantages and Disadvantages
This compound: The Power of Neighboring Group Participation
This compound, as an acetylated glycosyl bromide, is a classical glycosyl donor often employed in the Koenigs-Knorr reaction.[2] Its primary advantage lies in the predictable stereochemical outcome.
Advantages:
-
High β-Stereoselectivity: The acetyl group at the C-2' position provides anchimeric assistance, leading to the formation of a dioxolanium ion intermediate. Subsequent nucleophilic attack by the acceptor alcohol occurs from the opposite face, resulting predominantly in the 1,2-trans (β) glycosidic linkage.[2] This high degree of stereocontrol is a significant advantage when the β-anomer is the desired product.
-
Well-Established Methodology: The Koenigs-Knorr reaction is a long-standing and well-documented method in carbohydrate chemistry, providing a wealth of literature and established protocols.[2][8]
Disadvantages:
-
Instability: Glycosyl bromides are generally less stable than glycosyl fluorides. They are sensitive to hydrolysis and can degrade upon storage, requiring fresh preparation or careful handling.
-
Use of Toxic Promoters: The classical Koenigs-Knorr reaction relies on stoichiometric amounts of heavy metal salts, such as silver carbonate or mercury(II) cyanide, as promoters.[3] These reagents are toxic and their removal from the final product can be challenging, which is a significant concern in the context of drug development.
-
Side Reactions: The formation of orthoester byproducts can sometimes be a competing reaction, reducing the yield of the desired glycoside.
Glycosyl Fluorides: Stability and Versatility
Glycosyl fluorides have emerged as highly valuable glycosyl donors due to their enhanced stability and the diverse range of methods available for their activation.[1][4]
Advantages:
-
Enhanced Stability: The strong carbon-fluorine bond imparts significant thermal and chemical stability to glycosyl fluorides compared to other glycosyl halides.[1] This allows for their purification by silica (B1680970) gel chromatography and their use in multi-step synthetic sequences where other donors might not be stable.
-
Tunable Reactivity and Stereoselectivity: A wide array of promoter systems has been developed for the activation of glycosyl fluorides, allowing for fine-tuning of reactivity.[4] This versatility enables the synthesis of both 1,2-cis and 1,2-trans glycosidic linkages by carefully selecting the reaction conditions, such as the promoter, solvent, and temperature.[5][6]
-
Orthogonal Glycosylation Strategies: The unique activation requirements of glycosyl fluorides allow for their use in orthogonal glycosylation strategies, where different glycosyl donors in the same molecule can be selectively activated.[1]
Disadvantages:
-
Strong Activation Required: The stability of the C-F bond necessitates the use of powerful activators, often strong Lewis acids.[4] These conditions may not be compatible with sensitive functional groups on the glycosyl donor or acceptor.
-
Potential for HF Generation: Some activation methods can generate hydrogen fluoride (HF) as a byproduct, which can be corrosive and may require special handling precautions.[5]
Experimental Protocols
Representative Protocol for Glycosylation using this compound (Koenigs-Knorr Reaction)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous toluene (B28343)
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM to the flask and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add silver carbonate to the acceptor solution, followed by the dropwise addition of the this compound solution over 30 minutes at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is diluted with DCM and filtered through a pad of Celite to remove the silver salts and molecular sieves.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired disaccharide.
Expected Outcome:
-
Yield: Typically moderate to good (50-80%), depending on the reactivity of the acceptor.
-
Stereoselectivity: High preference for the β-glycoside due to neighboring group participation from the C-2' acetyl group.
Representative Protocol for Glycosylation using a Cellobiosyl Fluoride
This protocol utilizes a common promoter system and may require optimization.
Materials:
-
Per-O-acetylated cellobiosyl fluoride (glycosyl donor)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Silver perchlorate (B79767) (AgClO₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Molecular sieves (4 Å, powdered)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celite
Procedure:
-
Azeotropically dry the glycosyl acceptor and the cellobiosyl fluoride with anhydrous toluene and then place under high vacuum for at least 1 hour.
-
In a separate flame-dried two-necked flask under argon, add powdered 4 Å molecular sieves, Cp₂HfCl₂, and AgClO₄.
-
Add anhydrous DCM and stir the mixture at room temperature for 15-30 minutes.
-
In another flask, dissolve the dried glycosyl acceptor and cellobiosyl fluoride in anhydrous DCM.
-
Cool the promoter mixture to the desired temperature (e.g., -20 °C) and slowly add the solution of the donor and acceptor via cannula.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Expected Outcome:
-
Yield: Generally good to excellent (70-95%), depending on the substrates and specific conditions.
-
Stereoselectivity: Can be tuned. With a participating group like acetate (B1210297) at C-2', β-selectivity is expected. With non-participating groups, the α/β ratio can be influenced by the solvent and promoter.[5]
Visualizing the Mechanisms
Koenigs-Knorr Reaction with this compound
Caption: Koenigs-Knorr reaction mechanism for this compound.
Glycosylation with a Glycosyl Fluoride
Caption: General activation pathways for glycosyl fluorides.
Conclusion
The choice between this compound and a cellobiosyl fluoride donor is a strategic one, dictated by the specific requirements of the synthetic target. For syntheses where a β-glycosidic linkage is desired and high stereoselectivity is paramount, the well-established Koenigs-Knorr reaction with this compound is a reliable choice, provided the potential drawbacks of donor instability and toxic promoters are manageable.
Conversely, when greater stability of the glycosyl donor is required, or when the synthesis demands more flexibility in achieving either α- or β-linkages, glycosyl fluorides offer a superior and more versatile platform. The continuous development of new and milder activation methods further enhances the appeal of glycosyl fluorides, positioning them as powerful tools in modern carbohydrate synthesis and drug discovery. The selection of the appropriate donor and corresponding reaction conditions remains a key element in the art and science of glycosylation.
References
- 1. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Koenigs-Knorr_reaction [chemeurope.com]
A Comparative Guide to Purity Assessment of Synthesized Oligosaccharides: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized oligosaccharides is a critical step in their workflows. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective methodologies, present quantitative performance data, and offer insights into selecting the most appropriate technique for your specific needs.
The complex nature of oligosaccharides, with their potential for isomeric and anomeric variations, presents a significant analytical challenge. Both HPLC and NMR offer powerful, yet distinct, approaches to purity assessment. HPLC excels at the separation of complex mixtures, providing detailed information on the number and relative abundance of components. In contrast, NMR provides a wealth of structural information, enabling the unambiguous identification of the target oligosaccharide and any impurities present, often without the need for reference standards of the impurities themselves.
At a Glance: HPLC vs. NMR for Oligosaccharide Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture. | Structural elucidation and absolute quantification. |
| Purity Assessment | Based on peak area percentage of the main component relative to impurities. | Based on the integration of signals from the target molecule versus those from impurities. Can provide an absolute purity value. |
| Resolution | High resolving power for separating isomers (anomeric, positional). | Excellent for resolving signals from different sugar residues and identifying structural isomers. May have limitations with complex mixtures due to signal overlap.[1] |
| Sensitivity | High, especially with derivatization (e.g., PMP) or specialized detectors (e.g., PAD). LODs can be in the pmol range.[2][3] | Generally lower sensitivity than HPLC, requiring more sample (typically mg scale). Cryoprobes can enhance sensitivity. |
| Quantification | Relative quantification is straightforward. Absolute quantification requires a certified reference standard of the analyte. | Absolute quantification (qNMR) is possible using an internal standard without needing a standard of the analyte itself.[4][5] |
| Throughput | High, with typical run times of less than 30 minutes per sample.[4][5] | Lower, with acquisition times ranging from minutes for simple 1D spectra to hours for complex 2D experiments. |
| Information Provided | Retention time, peak area/height (purity), and, when coupled with MS, mass-to-charge ratio. | Detailed structural information (anomeric configuration, linkage analysis, monosaccharide composition), and quantitative data.[6] |
| Sample Derivatization | Often required for UV detection (e.g., PMP labeling for neutral oligosaccharides). Not required for PAD or ELSD.[7][8] | Not required, analysis is performed on the native compound. |
| Destructive? | Generally non-destructive, sample can be collected post-detection. | Non-destructive, the sample can be fully recovered. |
Quantitative Performance Comparison
The following table summarizes key performance metrics for HPLC and quantitative NMR (qNMR) in the analysis of carbohydrates, based on a head-to-head comparison study.[4][5]
| Parameter | HPLC (PMP Derivatization) | Quantitative ¹H-NMR |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 98.0% - 102.0% | 97.5% - 101.5% |
| Precision (RSD %) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | Lower (ng/mL to µg/mL range) | Higher (µg/mL to mg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL to µg/mL range) | Higher (µg/mL to mg/mL range) |
Experimental Workflows
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for HPLC and NMR analysis of synthesized oligosaccharides.
Detailed Experimental Protocols
HPLC Method: HPAEC-PAD for Purity Assessment
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of underivatized carbohydrates.[2]
-
Sample Preparation:
-
Dissolve the synthesized oligosaccharide in ultrapure water to a final concentration of 10-100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA1, PA10, or PA20.
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in ultrapure water.
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.
-
Gradient: A typical gradient might be 0-100% B over 30 minutes, followed by a wash with 100% B and re-equilibration at the initial conditions. The gradient will need to be optimized based on the specific oligosaccharide.[9]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 25 µL.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and an Ag/AgCl reference electrode.
-
Waveform: A standard quadruple-potential waveform should be used for detection.
-
-
Data Analysis:
-
Integrate the peak areas of the main oligosaccharide and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
NMR Method: ¹H and ¹³C NMR for Purity and Structural Confirmation
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment.
-
Sample Preparation:
-
Weigh 5-10 mg of the lyophilized oligosaccharide sample into a clean vial.
-
Dissolve the sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).
-
Lyophilize the sample to remove exchangeable protons from hydroxyl groups. Repeat this step 2-3 times for optimal reduction of the residual H₂O signal.
-
For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or maleic acid) to the final D₂O solution.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum:
-
Pulse Program: A standard 1D proton experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5-7 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative accuracy).
-
Number of Scans: 16-128, depending on sample concentration.
-
-
1D ¹³C Spectrum:
-
Pulse Program: A standard 1D carbon experiment with proton decoupling.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
2D Spectra (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C, crucial for determining glycosidic linkages.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
For purity assessment, integrate the well-resolved signals of the target oligosaccharide and any visible impurities in the ¹H spectrum. Compare the integrals to determine the molar ratio and thus the purity.
-
For structural confirmation, assign all proton and carbon signals using the combination of 1D and 2D NMR data. Compare the chemical shifts and coupling constants to literature values or predicted spectra.[10][11]
-
Conclusion: A Complementary Approach
-
For routine quality control and high-throughput screening of purity , where the primary goal is to determine the percentage of the main component and separate it from known impurities, HPLC is often the method of choice due to its speed and high resolving power.[4]
-
For unambiguous structural confirmation and absolute quantification , especially when impurity standards are not available, NMR is the superior technique .[12] It provides a wealth of structural information that can confirm the identity of the synthesized oligosaccharide and characterize any impurities present.
For a comprehensive characterization of a newly synthesized oligosaccharide, a combined approach is highly recommended. HPLC can be used to demonstrate the sample's homogeneity and to isolate any impurities for further characterization, while NMR can provide the definitive structural proof and an orthogonal measure of purity. This dual-pronged strategy ensures the highest level of confidence in the quality of synthesized oligosaccharides for research, development, and clinical applications.
References
- 1. Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Determining Anomeric Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of the anomeric configuration of carbohydrate-containing products is a critical step in ensuring efficacy, safety, and intellectual property. The spatial arrangement at the anomeric center dictates the three-dimensional structure of oligosaccharides and glycoconjugates, which in turn governs their biological activity. This guide provides an objective comparison of the gold-standard method, X-ray crystallography, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and chiroptical methods—for the unambiguous assignment of anomeric stereochemistry.
This comprehensive overview presents a side-by-side analysis of these techniques, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable approach for their specific analytical challenges.
At a Glance: Comparison of Key Techniques
The choice of analytical method for determining anomeric configuration hinges on several factors, including the physical state of the sample, the quantity of material available, the desired level of structural detail, and the availability of instrumentation.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiroptical Methods (VCD/ECD) |
| Principle | Diffraction of X-rays by a single crystal to generate a 3D electron density map. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe chemical environment and connectivity. | Differential absorption of left and right circularly polarized light to probe molecular chirality. |
| Sample State | Solid (single crystal) | Solution or Solid-state | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Key Strengths | - Unambiguous, high-resolution 3D structure. - "Gold standard" for absolute configuration. - Provides precise bond lengths and angles. | - Analysis in solution, closer to physiological conditions. - Provides information on conformation and dynamics. - Non-destructive. | - High sensitivity to stereochemistry. - Can be used for non-crystalline samples. - Relatively fast analysis. |
| Key Limitations | - Requires a high-quality single crystal, which can be difficult to obtain. - Static picture of the molecule. | - Indirect structural information. - Signal overlap in complex molecules. - Lower resolution than X-ray crystallography. | - Requires a chromophore for ECD. - VCD signals can be weak. - Interpretation often requires computational modeling. |
X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers.[1] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed electron density map can be constructed, revealing the precise spatial arrangement of atoms.
Experimental Data: α- and β-D-Glucopyranose
The distinct stereochemistry at the anomeric carbon (C1) of α- and β-D-glucopyranose is clearly resolved by X-ray crystallography, providing precise bond lengths and angles that define their structures.
| Parameter | α-D-Glucopyranose | β-D-Glucopyranose |
| C1-O1 Bond Length (Å) | 1.389 | 1.399 |
| C1-O5 Bond Length (Å) | 1.427 | 1.438 |
| O5-C1-O1 Angle (°) | 111.9 | 107.9 |
| H1-C1-C2-H2 Torsion Angle (°) | ~60° (gauche) | ~180° (anti) |
Data compiled from published crystallographic studies.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Carbohydrate
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the carbohydrate. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and co-solvents may be screened to find optimal conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Anomeric Configuration Assignment: The refined 3D model provides an unambiguous assignment of the anomeric configuration based on the spatial orientation of the substituent at the anomeric carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool in Solution
NMR spectroscopy is a versatile and powerful technique for elucidating the structure of molecules in solution. For carbohydrates, NMR provides a wealth of information about the anomeric configuration through the analysis of chemical shifts and spin-spin coupling constants.
Key NMR Parameters for Anomeric Configuration
The stereochemical relationship between the anomeric proton (H1) and the proton on the adjacent carbon (H2) is a key determinant for assigning the anomeric configuration in pyranose rings.
-
¹H NMR Chemical Shifts: The chemical shift of the anomeric proton (H1) is sensitive to its axial or equatorial orientation. In general, an axial anomeric proton (typically in α-anomers of glucose and galactose) resonates at a lower field (higher ppm) than an equatorial anomeric proton (typically in β-anomers).[1] For D-glucose, the α-anomeric proton appears around 5.2 ppm, while the β-anomeric proton is found at approximately 4.6 ppm.[2]
-
³J(H1,H2) Coupling Constants: The magnitude of the three-bond coupling constant between H1 and H2 is highly dependent on the dihedral angle between these two protons.
-
A large coupling constant (³J(H1,H2) = 7-9 Hz) is indicative of a trans-diaxial relationship, which is characteristic of β-anomers in most common aldohexopyranoses (e.g., glucose, galactose).
-
A small coupling constant (³J(H1,H2) = 2-4 Hz) suggests a cis (axial-equatorial or equatorial-axial) relationship, which is characteristic of α-anomers .[3]
-
-
¹³C NMR Chemical Shifts: The chemical shift of the anomeric carbon (C1) is also diagnostic. For D-glucose, the C1 of the α-anomer resonates at approximately 93 ppm, while the C1 of the β-anomer is shifted downfield to around 97 ppm.
-
Nuclear Overhauser Effect (NOE): Through-space interactions detected in 2D NOESY experiments can provide definitive proof of anomeric configuration. For example, in an α-anomer with an axial H1, NOEs will be observed to other axial protons on the same face of the ring (e.g., H3 and H5). In a β-anomer with an equatorial H1, NOEs will be observed to the adjacent axial (H2) and equatorial protons.
Experimental Data: ¹H NMR Parameters for D-Glucopyranose Anomers
| Parameter | α-D-Glucopyranose | β-D-Glucopyranose |
| H1 Chemical Shift (δ, ppm) | ~5.22 | ~4.63 |
| ³J(H1,H2) Coupling Constant (Hz) | ~3.8 | ~7.9 |
Typical values in D₂O at 500 MHz.
Experimental Protocol: 1D and 2D NMR for Anomeric Configuration Analysis
-
Sample Preparation: Dissolve 5-10 mg of the carbohydrate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Identify the anomeric proton signals in the region of 4.5-5.5 ppm.
-
Measurement of ³J(H1,H2): Carefully measure the coupling constant of the anomeric proton doublet.
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) experiment to confirm the coupling between H1 and H2.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space correlations involving the anomeric proton.
-
¹³C NMR and HSQC/HMBC Acquisition (Optional): Acquire a ¹³C NMR spectrum and heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to assign the anomeric carbon and confirm connectivity.
-
Data Analysis and Assignment: Integrate the information from all experiments to make an unambiguous assignment of the anomeric configuration.
Chiroptical Methods: Probing Chirality in Solution
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by chiral molecules. These methods are highly sensitive to the stereochemistry of a molecule and can be used to determine anomeric configuration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. The VCD spectrum of a carbohydrate is a unique fingerprint of its three-dimensional structure, including its anomeric configuration. For some glycosides, specific VCD bands have been identified that are diagnostic of the anomeric linkage. For example, a sharp, negative VCD band around 1145 cm⁻¹ has been associated with α-glycosidic linkages in some D-sugars.[2][4]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures circular dichroism in the UV-visible region, corresponding to electronic transitions. While simple carbohydrates do not have strong chromophores, derivatization with a chromophoric group can enable the use of ECD for anomeric configuration analysis. The sign and intensity of the Cotton effects in the ECD spectrum are highly dependent on the stereochemistry of the molecule.
Experimental Protocol: VCD for Anomeric Configuration Analysis
-
Sample Preparation: Dissolve the carbohydrate in a suitable solvent that is transparent in the IR region of interest (e.g., DMSO, CCl₄). The concentration should be optimized to give a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: To confidently assign the anomeric configuration, it is often necessary to compare the experimental spectrum with theoretical spectra calculated for both possible anomers. This involves:
-
Performing a conformational search for both the α- and β-anomers.
-
Calculating the VCD and IR spectra for the lowest energy conformers using quantum mechanical methods (e.g., Density Functional Theory).
-
Generating a Boltzmann-averaged theoretical spectrum for each anomer.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the α- and β-anomers. A good match allows for the assignment of the anomeric configuration.
Conclusion
The determination of anomeric configuration is a critical aspect of carbohydrate chemistry with significant implications for the biological function of glycoconjugates. While X-ray crystallography provides the most definitive and high-resolution structural information, its requirement for a single crystal can be a significant bottleneck. NMR spectroscopy offers a powerful and versatile alternative for analyzing molecules in solution, providing a wealth of information from chemical shifts, coupling constants, and NOEs. Chiroptical methods, particularly VCD, are emerging as sensitive techniques for probing stereochemistry in solution, especially when coupled with computational modeling.
The choice of the optimal technique will depend on the specific research question, the nature of the sample, and the available resources. For routine analysis of known compounds, 1D ¹H NMR is often sufficient. For the unambiguous determination of the structure of a novel compound, X-ray crystallography remains the gold standard. However, when crystals are not available, a combination of advanced NMR and chiroptical methods can provide a confident assignment of the anomeric configuration.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Specific band observed in VCD predicts the anomeric configuration of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. Collection - Specific Band Observed in VCD Predicts the Anomeric Configuration of Carbohydrates - Journal of the American Chemical Society - Figshare [figshare.com]
The Pivotal Role of Promoters in Glycosyltransferase Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient expression of glycosyltransferases is a cornerstone of advancements in areas like therapeutic protein development and glyco-engineering. The choice of a promoter system is a critical determinant of success, directly impacting protein yield and functional activity. This guide provides a comparative overview of different promoter systems, supported by experimental data and detailed protocols to aid in the selection of the most suitable system for your research needs.
The activation of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from activated donors such as acetobromocellobiose to acceptor molecules, is fundamental to producing glycoproteins with desired characteristics. While no promoters are directly "activated" by this compound, inducible promoter systems are essential for controlling the expression of the glycosyltransferases that utilize this and other sugar donors. This guide focuses on comparing various inducible promoters used for expressing such enzymes in common host systems.
Comparative Performance of Inducible Promoter Systems
The selection of an appropriate promoter is crucial for optimizing the expression of glycosyltransferases. Different promoters offer varying levels of expression, inducibility, and regulation, which can significantly affect the outcome of glyco-engineering experiments. Below is a summary of commonly used inducible promoter systems and their key characteristics.
| Promoter System | Host Organism(s) | Inducer | Key Characteristics | Fold Induction (Approx.) | Reference |
| pLac and derivatives (pTac, pTrc) | E. coli | IPTG, Lactose | Well-characterized, strong expression. Can have leaky expression in the OFF state. | Up to 1,000x | [1][2][3] |
| pBAD (araBAD promoter) | E. coli | L-Arabinose | Tightly regulated with low basal expression. Expression can be tuned by varying inducer concentration. | Up to 1,500x | [4] |
| pTet (Tetracycline-inducible) | Eukaryotic cells, Bacteria | Tetracycline / Doxycycline | High inducibility and low background. The Tet-On and Tet-Off systems allow for versatile control. | >1,000x | [1][5] |
| GAL promoters (pGAL1, pGAL10) | Saccharomyces cerevisiae | Galactose | Tightly regulated by glucose repression and galactose induction. Strong expression levels. | Up to 1,000x | [6] |
| prpR-PprpB | E. coli | Propionate | Homogenous expression in individual cells, highly regulatable over a wide range of inducer concentrations. | Up to 1,500x | [4] |
Experimental Protocols
Accurate assessment of promoter activity is essential for comparing their efficiencies. The following is a generalized protocol for a dual-luciferase reporter assay, a widely used method for quantifying promoter strength.[7]
Protocol: Dual-Luciferase® Reporter Assay for Promoter Activity
This protocol is adapted from established methods for measuring promoter activity in mammalian cells, but the principle can be applied to other systems with appropriate modifications.[7]
Materials:
-
Expression vector containing the promoter of interest upstream of a firefly luciferase reporter gene (pGL4.10[luc2] or similar).
-
Control vector with a constitutively expressed Renilla luciferase gene (e.g., pRL-TK).
-
Appropriate host cells (e.g., HEK293, CHO, or relevant bacterial/yeast strains).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the experimental firefly luciferase vector and the Renilla luciferase control vector. A ratio of 10:1 to 50:1 of experimental to control plasmid is a common starting point.
-
Induction: After 24-48 hours of incubation, introduce the specific inducer for the promoter being tested (e.g., IPTG, Arabinose, Doxycycline) to the treatment wells. Include uninduced controls.
-
Cell Lysis: After the desired induction period (e.g., 6, 12, or 24 hours), remove the medium, wash the cells with PBS, and add Passive Lysis Buffer.
-
Luminescence Measurement:
-
Program the luminometer to inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.
-
Subsequently, inject the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency.
-
Determine the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced control samples.
-
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in utilizing inducible promoters for glycosyltransferase expression, the following diagrams illustrate a typical experimental workflow and the general logic of an inducible expression system.
Caption: Workflow for expressing and testing a glycosyltransferase under an inducible promoter.
Caption: General mechanism of a negative inducible promoter system for gene expression.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Delaying production with prokaryotic inducible expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable recombinant protein expression in E. coli: promoter systems and genetic constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Propionate-Inducible Expression System for Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Regulatory Systems Modulate Gene Expression of Human Commensals in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Glycosidic Linkage Positions in Cello-oligosaccharides
For researchers, scientists, and drug development professionals engaged in the study of cello-oligosaccharides, the precise determination of glycosidic linkage positions is paramount for understanding their structure-function relationships. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Hydrolysis. We present a side-by-side evaluation of their performance, supported by experimental data, and offer detailed protocols to aid in the selection of the most appropriate method for your research needs.
Cello-oligosaccharides, linear chains of β-(1→4) linked glucose units, are of significant interest in various fields, including biofuel research, materials science, and medicine. The accurate validation of their glycosidic linkages is a critical step in their characterization, ensuring the correct primary structure is elucidated. This guide will delve into the methodologies that provide this crucial information.
Comparative Analysis of Key Methodologies
The choice of analytical technique for validating glycosidic linkage positions in cello-oligosaccharides depends on several factors, including the required level of detail, sample amount, desired throughput, and available instrumentation. Each method offers distinct advantages and limitations.
| Feature | Mass Spectrometry (GC-MS & LC-MS/MS) | NMR Spectroscopy (1D & 2D) | Enzymatic Hydrolysis |
| Principle | Fragmentation analysis of derivatized monosaccharides. | Measurement of nuclear spin properties to determine through-bond and through-space correlations. | Specific cleavage of glycosidic bonds by enzymes. |
| Sample Requirement | Low (µg to ng range).[1][2][3] | High (mg range).[4] | Moderate (µg to mg range). |
| Sensitivity | High (pmol to fmol).[5] | Low to moderate.[4] | Moderate to high (depends on detection). |
| Throughput | High, especially with LC-MS/MS.[6][7] | Low. | Can be high with automated systems.[8] |
| Information Provided | Linkage position and monosaccharide composition. | Unambiguous linkage position, anomeric configuration, and 3D conformation.[9][10] | Confirms presence of specific linkages. |
| Destructive | Yes. | No.[4] | Yes. |
| Key Advantages | High sensitivity, high throughput, suitable for complex mixtures. | Provides the most detailed structural information, non-destructive. | High specificity for linkage type. |
| Key Limitations | Destructive, requires derivatization, may not distinguish isomers without chromatography. | Lower sensitivity, lower throughput, requires pure samples. | Indirect method, requires specific enzymes, may not be suitable for novel linkages. |
In-depth Look at Analytical Techniques
Mass Spectrometry: A High-Throughput Approach
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful and widely used technique for glycosidic linkage analysis. The general workflow involves permethylation of the cello-oligosaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). These derivatives are then separated and identified by MS based on their characteristic fragmentation patterns, which reveal the original linkage positions.
LC-MS/MS offers a significant advantage in terms of throughput and sensitivity, with analysis times as short as 15 minutes per sample and requiring as little as 50 μg of starting material.[1][2][3] This makes it particularly suitable for the rapid screening of numerous samples.
Experimental Workflow for GC-MS Linkage Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is an unparalleled, non-destructive technique that provides unambiguous determination of glycosidic linkage positions and anomeric configurations (α or β) in cello-oligosaccharides.[4][9][10] One-dimensional (1D) ¹H NMR can be used to identify the "missing" hydroxyl group at the linkage position by comparing spectra recorded in H₂O and D₂O.[4]
For more complex structures, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential. These techniques reveal through-bond and through-space correlations between protons and carbons, allowing for a complete assignment of the oligosaccharide's structure. While incredibly powerful, NMR typically requires larger sample amounts (in the milligram range) and has a lower throughput compared to MS methods.[4]
Logical Relationship in 2D NMR for Linkage Determination
References
- 1. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. escholarship.org [escholarship.org]
- 4. A 1H NMR spectroscopic approach to the unambiguous determination of glycosyl linkage positions in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. High-Throughput Analysis and Automation for Glycomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An automated platform for the enzyme-mediated assembly of complex oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Protecting Acetobromocellobiose: A Comparative Guide to Efficiency in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is paramount in carbohydrate chemistry, directly influencing the yield, stereoselectivity, and overall efficiency of glycosylation reactions. This guide provides a comparative assessment of common protecting groups for acetobromocellobiose, a key building block in the synthesis of various glycoconjugates and oligosaccharides. By presenting available experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison of Protecting Groups
The choice of a protecting group for the hydroxyl moieties of this compound significantly impacts its reactivity as a glycosyl donor. The most frequently employed protecting groups fall into three main categories: esters (e.g., acetyl), ethers (e.g., benzyl), and silyl (B83357) ethers. Each class offers a unique profile of stability, ease of installation and removal, and influence on the stereochemical outcome of the glycosylation.
| Protecting Group | Typical Yield (%) [Glycosylation] | Reaction Time [Glycosylation] | Stereoselectivity (α:β) [Glycosylation] | Ease of Introduction | Ease of Removal | Stability |
| Acetyl (Ac) | 70-90[1] | 2-24 h | Neighboring group participation favors β-glycosides[2] | High | Moderate (Zemplén deacetylation)[1] | Stable to acidic conditions, labile to base. |
| Benzyl (B1604629) (Bn) | 71-91[3] | 4-48 h | Generally favors α-glycosides (non-participating)[3] | Moderate | Difficult (catalytic hydrogenation)[4][5] | Very stable to a wide range of conditions. |
| Silyl (e.g., TBDMS) | Variable | Variable | Can favor α-glycosides (non-participating) | High | Easy (fluoride ions)[6] | Labile to acidic and fluoride-containing reagents. |
Note: The quantitative data presented is a synthesis of typical ranges reported in the literature for glycosylation reactions with similar donors and may vary depending on the specific acceptor, promoter, and reaction conditions.
Experimental Protocols
Preparation of Hepta-O-acetyl-α-D-acetobromocellobiose (Peracetylated)
Materials: Cellobiose (B7769950), acetic anhydride (B1165640), sodium acetate (B1210297), red phosphorus, bromine, glacial acetic acid, chloroform, sodium bicarbonate, anhydrous sodium sulfate, ethanol (B145695).
Procedure:
-
Peracetylation: To a stirred solution of cellobiose (1 eq) in acetic anhydride (5 eq), add sodium acetate (1 eq). Heat the mixture at 110°C for 2 hours.[7] After cooling, pour the reaction mixture into ice water and stir until the product precipitates. Filter the precipitate, wash with water, and dry to obtain octa-O-acetyl-β-D-cellobiose.
-
Bromination: Suspend the dried octa-O-acetyl-β-D-cellobiose in glacial acetic acid. Add red phosphorus (0.5 eq) followed by the slow addition of bromine (3 eq) while keeping the temperature below 20°C. Stir the reaction mixture at room temperature for 18-24 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with chloroform. Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield hepta-O-acetyl-α-D-acetobromocellobiose.
Preparation of Hepta-O-benzyl-α-D-acetobromocellobiose (Perbenzylated)
Materials: Cellobiose, sodium hydride (NaH), benzyl bromide (BnBr), N,N-dimethylformamide (DMF), acetic anhydride, hydrogen bromide (HBr) in acetic acid, dichloromethane (B109758), sodium bicarbonate, anhydrous sodium sulfate.
Procedure:
-
Perbenzylation: To a suspension of cellobiose (1 eq) in anhydrous DMF, add sodium hydride (10 eq) portion-wise at 0°C. Stir the mixture for 1 hour at room temperature. Cool the reaction to 0°C and add benzyl bromide (10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24-48 hours.[5]
-
Work-up: Quench the reaction by the slow addition of methanol. Pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain octa-O-benzyl-cellobiose.
-
Acetobromination: Dissolve the perbenzylated cellobiose in a minimal amount of acetic anhydride. Add a solution of HBr in acetic acid (33%) and stir at room temperature for 2 hours. Dilute the reaction with dichloromethane and wash with ice water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give hepta-O-benzyl-α-D-acetobromocellobiose.
General Glycosylation Procedure (Koenigs-Knorr type)
Materials: Protected this compound (donor), glycosyl acceptor, silver carbonate (or other promoter), anhydrous dichloromethane, molecular sieves (4Å).
Procedure:
-
To a stirred suspension of the glycosyl acceptor (1 eq) and activated 4Å molecular sieves in anhydrous dichloromethane, add the protected this compound donor (1.2 eq).
-
Stir the mixture in the dark at room temperature for 30 minutes.
-
Add silver carbonate (2 eq) as a promoter and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Deprotection Protocols
-
Deacetylation (Zemplén Conditions): Dissolve the acetylated cellobioside in anhydrous methanol. Add a catalytic amount of sodium methoxide (B1231860) solution (e.g., 0.5 M in methanol) and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.[1]
-
Debenzylation (Catalytic Hydrogenation): Dissolve the benzylated cellobioside in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 10%). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until deprotection is complete.[4][5] Filter the catalyst through Celite and concentrate the filtrate.
-
Desilylation: Dissolve the silylated cellobioside in tetrahydrofuran (B95107) (THF). Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1M in THF) and stir at room temperature. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography.[6]
Visualization of Workflows and Logic
Caption: Synthetic routes to differently protected this compound donors.
Caption: General workflow for glycosylation and subsequent deprotection.
Caption: Decision-making logic for selecting a protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 7. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides [mdpi.com]
Benchmarking Acetobromocellobiose for Automated Glycan Assembly: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, accelerating research in glycobiology, drug discovery, and materials science. The choice of glycosyl donor is a critical parameter for the success of AGA, influencing coupling efficiency, stereoselectivity, and the overall yield of the target glycan. This guide provides a comparative benchmark of acetobromocellobiose, a classical glycosyl donor, against other alternatives commonly used in modern automated glycan assembly. While direct, quantitative performance data for this compound in contemporary commercial automated synthesizers is limited due to the prevalence of more stable glycosyl donors, this guide leverages fundamental principles of carbohydrate chemistry and available data from solid-phase oligosaccharide synthesis (the foundational chemistry of AGA) to provide a comprehensive comparison.
Principles of Glycosyl Donor Performance in Automated Glycan Assembly
Automated glycan assembly relies on the iterative addition of monosaccharide or oligosaccharide building blocks to a growing glycan chain anchored to a solid support. An ideal glycosyl donor for AGA should exhibit a balance of stability for storage within the synthesizer and high reactivity under specific activation conditions to ensure efficient and rapid coupling. Key performance indicators for glycosyl donors in AGA include:
-
Coupling Efficiency: The percentage of the solid-support-bound acceptor that successfully couples with the glycosyl donor in a single cycle. High coupling efficiency (ideally >95%) is crucial to minimize the accumulation of deletion sequences in the final product.
-
Stereoselectivity: The preferential formation of either the α or β anomer of the glycosidic linkage. Control over stereochemistry is paramount for the synthesis of biologically active glycans.
-
Stability: The ability of the glycosyl donor to remain intact during storage in solution within the synthesizer and prior to activation. Decomposition can lead to lower yields and the formation of impurities.
-
Activation Conditions: The reagents and conditions required to activate the glycosyl donor for coupling. Milder and more specific activation conditions are generally preferred to avoid side reactions and degradation of the growing glycan chain.
Comparative Analysis of Glycosyl Donors
The following table summarizes the key characteristics of this compound (a representative glycosyl bromide) in comparison to other classes of glycosyl donors frequently employed in automated glycan assembly, such as thioglycosides and glycosyl phosphates.
| Feature | This compound (Glycosyl Bromide) | Thioglycosides | Glycosyl Phosphates |
| Anomeric Leaving Group | Bromide | Thioalkyl or Thioaryl group | Phosphate ester |
| Relative Stability | Low; sensitive to moisture and prone to anomerization. Not ideal for prolonged storage in solution. | High; generally stable to a wide range of reaction conditions, allowing for use as both donors and acceptors. | High; stable building blocks that are activated under specific conditions. |
| Relative Reactivity | High; readily activated. | Moderate; requires specific activators (e.g., thiophilic promoters like NIS/TfOH). Reactivity can be tuned by modifying the thio-substituent. | Moderate; activated by Lewis acids such as TMSOTf. |
| Activation Method | Typically activated by silver or mercury salts (e.g., AgOTf, Hg(CN)₂).[1][2] | Activated by halonium ions (e.g., NIS, IDCP) or other thiophilic reagents. | Activated by Lewis acids (e.g., TMSOTf).[3] |
| Stereocontrol | Can be influenced by neighboring group participation (e.g., from an acetyl group at C2' to give a 1,2-trans-linkage). The formation of 1,2-cis-linkages can be challenging.[1] | Good stereocontrol is achievable through the choice of protecting groups and reaction conditions. | Good stereocontrol is achievable through the choice of protecting groups and reaction conditions. |
| Suitability for AGA | Limited due to lower stability and the often harsh activation conditions which may not be compatible with the solid support and instrumentation. | Excellent; their stability and tunable reactivity make them one of the most common choices for AGA. | Excellent; their stability and efficient activation have made them a staple in automated synthesis.[3] |
Experimental Protocols
While this compound is not a standard building block for modern commercial automated glycan synthesizers, the following outlines a generalized experimental protocol for its use in solid-phase oligosaccharide synthesis, the manual precursor to AGA.
General Protocol for Solid-Phase Glycosylation using this compound
This protocol is adapted from principles of solid-phase oligosaccharide synthesis using glycosyl halides.
1. Resin Preparation:
- Start with a suitable solid support (e.g., Merrifield resin) functionalized with a linker and the initial glycosyl acceptor.
- Swell the resin in a suitable solvent (e.g., dichloromethane, DCM) in a reaction vessel.
- Wash the resin extensively with the reaction solvent.
2. Glycosylation Cycle:
- Deprotection: If the acceptor on the resin is protected with a temporary protecting group (e.g., Fmoc), remove it using the appropriate deprotection conditions (e.g., 20% piperidine (B6355638) in DMF for Fmoc).
- Washing: Wash the resin thoroughly to remove deprotection reagents and byproducts.
- Glycosylation:
- Dissolve this compound (typically 5-10 equivalents relative to the resin loading) in an anhydrous, non-participating solvent (e.g., DCM).
- Add a promoter, such as a silver salt (e.g., silver triflate, AgOTf), to the solution of the glycosyl donor.
- Add the activated donor solution to the swollen resin.
- Agitate the reaction mixture at the appropriate temperature (often starting at low temperatures, e.g., -40 °C, and gradually warming to room temperature) for a specified time (e.g., 2-12 hours).
- Capping (Optional but Recommended): To block any unreacted acceptor hydroxyl groups and prevent the formation of deletion sequences, treat the resin with a capping agent (e.g., a mixture of acetic anhydride (B1165640) and pyridine).
- Washing: Wash the resin extensively to remove excess reagents and byproducts.
3. Iteration:
- Repeat the glycosylation cycle for the subsequent addition of monosaccharide or oligosaccharide units.
4. Cleavage and Deprotection:
- Once the desired oligosaccharide is assembled, cleave it from the solid support using conditions specific to the linker (e.g., photolysis for a photolabile linker, or acid/base treatment).
- Remove any permanent protecting groups from the oligosaccharide in solution.
- Purify the final product using techniques such as size-exclusion chromatography or HPLC.
Visualizations
Signaling Pathway: Cellulose (B213188) Degradation
Cellobiose (B7769950) is the repeating disaccharide unit in cellulose. Its enzymatic degradation is a key biological process. The following diagram illustrates a simplified pathway for the enzymatic breakdown of cellulose.
Caption: Simplified pathway of enzymatic cellulose degradation.
Experimental Workflow: Analysis of Cellulose Hydrolysis
The following diagram outlines a typical experimental workflow for analyzing the products of cellulose hydrolysis, a process in which cellobiose is an important intermediate.
Caption: Experimental workflow for cellulose hydrolysis analysis.
Conclusion
While this compound has been a historically important glycosyl donor, its application in modern automated glycan assembly is limited by its inherent instability compared to alternatives like thioglycosides and glycosyl phosphates. The demand for high coupling efficiencies and the need for stable, storable building blocks in automated synthesizers have favored the use of these more robust donors. However, for researchers with expertise in classical carbohydrate chemistry, glycosyl bromides can still be powerful tools in manual solid-phase synthesis. The choice of glycosyl donor will ultimately depend on the specific synthetic target, the available instrumentation, and the desired scale and purity of the final product. The continued development of novel glycosyl donors and activation methods will further expand the capabilities of automated glycan assembly, making even the most complex glycans accessible to the broader scientific community.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tipping Point of Glycosylation: A Cost-Benefit Analysis of Acetobromocellobiose in Large-Scale Synthesis
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of a glycosyl donor is a critical decision that significantly impacts production costs, timelines, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of acetobromocellobiose, a classical glycosyl donor, in comparison to modern alternatives like glycosyl trichloroacetimidates and enzymatic synthesis for large-scale applications.
The synthesis of complex oligosaccharides and glycoconjugates, essential components in numerous therapeutic agents, hinges on the strategic selection of a glycosyl donor. This compound, utilized in the well-established Koenigs-Knorr reaction, has long been a workhorse in carbohydrate chemistry. However, with the advent of alternative glycosylation methodologies, a thorough evaluation of its economic and practical viability in an industrial setting is imperative.
Executive Summary: At a Glance Comparison
| Feature | This compound (Koenigs-Knorr) | Glycosyl Trichloroacetimidates | Enzymatic Synthesis |
| Donor Cost | Moderate to High | High | Low (substrate) to Very High (enzyme) |
| Typical Yield | Variable (50-80%)[1] | High (80-95%) | High (often >90%)[2] |
| Reaction Conditions | Harsh (heavy metal salts, stoichiometric promoters) | Mild (catalytic acid)[3] | Mild (aqueous, neutral pH) |
| Stereoselectivity | Good with participating groups | Good to Excellent | Excellent |
| Reaction Time | Long (hours to days) | Short (minutes to hours) | Variable (hours) |
| Downstream Processing | Complex (removal of heavy metals, byproducts) | Simpler (less toxic byproducts) | Complex (enzyme removal, product isolation) |
| Scalability | Challenging (promoter cost, waste)[1] | More readily scalable | Potentially highly scalable but can be costly[4] |
In-Depth Analysis of Glycosylation Strategies
This compound and the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, first reported in 1901, utilizes glycosyl halides like this compound in the presence of heavy metal salt promoters such as silver or mercury salts to form glycosidic bonds.[5][6]
Benefits:
-
Well-Established Chemistry: A vast body of literature exists, providing a solid foundation for its application.
-
Accessibility: this compound is a commercially available starting material.
Drawbacks:
-
Stoichiometric Promoters: The reaction requires stoichiometric amounts of expensive and toxic heavy metal promoters, posing significant challenges for large-scale synthesis in terms of cost, safety, and waste disposal.[1]
-
Harsh Reaction Conditions: The reaction conditions can be harsh, potentially leading to side reactions and degradation of sensitive substrates.
-
Complex Downstream Processing: Removal of heavy metal residues and purification from reaction byproducts can be complex and costly.
-
Variable Yields: Yields can be inconsistent and are often moderate, particularly with less reactive substrates.[1]
Glycosyl Trichloroacetimidates: A More Efficient Chemical Alternative
Glycosyl trichloroacetimidates have emerged as highly efficient glycosyl donors that are activated under mildly acidic conditions.[3]
Benefits:
-
High Reactivity and Yields: These donors are generally more reactive than glycosyl halides, leading to higher yields and shorter reaction times.
-
Catalytic Activation: Activation requires only catalytic amounts of a Lewis or Brønsted acid, reducing the cost and waste associated with stoichiometric promoters.[3]
-
Milder Conditions: The reaction conditions are significantly milder than those of the Koenigs-Knorr reaction, making them compatible with a wider range of functional groups.
-
Simpler Workup: The byproducts are generally less toxic and easier to remove than heavy metal salts.
Drawbacks:
-
Higher Donor Cost: The synthesis of glycosyl trichloroacetimidates can be more complex and costly than that of this compound.
-
Moisture Sensitivity: These donors are sensitive to moisture, requiring stringent anhydrous conditions, which can be challenging to maintain on a large scale.
Enzymatic Synthesis: The "Green" and Highly Selective Approach
Enzymatic glycosylation, utilizing glycosyltransferases or glycosidases, offers a highly selective and environmentally friendly alternative to chemical methods.[4][7]
Benefits:
-
Exceptional Selectivity: Enzymes provide unparalleled regio- and stereoselectivity, often eliminating the need for complex protecting group strategies.[7]
-
Mild and Green Conditions: Reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing energy consumption and hazardous waste generation.[8]
-
High Yields: Enzymatic reactions can achieve very high, often quantitative, yields.[2]
Drawbacks:
-
Enzyme Cost and Availability: The cost of the requisite enzymes can be prohibitively high for large-scale production, and the availability of enzymes with the desired specificity can be limited.[7]
-
Substrate Scope: The substrate specificity of enzymes can be narrow, limiting their general applicability.
-
Downstream Processing: Separation of the product from the enzyme and unreacted substrates in a dilute aqueous solution can be challenging and energy-intensive.
-
Process Optimization: Developing a robust and economically viable enzymatic process often requires significant investment in process optimization and enzyme engineering.[8]
Experimental Protocols
Representative Large-Scale Glycosylation Protocol using a Glycosyl Halide (Koenigs-Knorr Type)
Objective: To synthesize a disaccharide via a Koenigs-Knorr reaction at a multi-gram scale.
Materials:
-
This compound (1.0 equivalent)
-
Glycosyl acceptor (1.2 equivalents)
-
Silver carbonate (2.0 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated 4Å molecular sieves
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the glycosyl acceptor and activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the suspension under a nitrogen atmosphere.
-
Cool the mixture to 0°C.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the this compound solution to the acceptor suspension via a cannula.
-
Add silver carbonate portion-wise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove solids.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Representative Large-Scale Glycosylation Protocol using a Glycosyl Trichloroacetimidate (B1259523)
Objective: To synthesize a disaccharide using a glycosyl trichloroacetimidate donor at a multi-gram scale.
Materials:
-
Glycosyl trichloroacetimidate donor (1.1 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the glycosyl acceptor, glycosyl trichloroacetimidate donor, and activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the suspension under a nitrogen atmosphere.
-
Cool the mixture to -20°C.
-
Slowly add TMSOTf to the reaction mixture via syringe.
-
Stir the reaction at -20°C for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Glycosylation Workflow
Caption: A comparison of the general workflows for chemical and enzymatic glycosylation.
Logical Decision Pathway for Donor Selection
Caption: Decision tree for selecting a glycosylation strategy based on key project parameters.
Conclusion
The choice of glycosyl donor for large-scale synthesis is a multifaceted decision that requires a careful balancing of cost, efficiency, and regulatory considerations. While This compound remains a viable option for smaller-scale synthesis or when cost is the absolute primary driver and downstream processing challenges can be managed, its drawbacks in terms of promoter toxicity, waste generation, and variable yields make it less attractive for modern, large-scale pharmaceutical manufacturing.
Glycosyl trichloroacetimidates represent a significant step forward, offering higher yields, milder conditions, and a more favorable environmental profile, making them a strong contender for many industrial applications, despite the higher initial cost of the donor.
Enzymatic synthesis stands out for its unparalleled selectivity and green credentials. While the high cost of enzymes and challenges in downstream processing are significant hurdles, ongoing advances in enzyme engineering and process optimization are making this approach increasingly competitive, particularly for high-value products where absolute stereochemical control is paramount.
Ultimately, the optimal choice will depend on the specific target molecule, the scale of production, the available budget, and the regulatory landscape. A thorough techno-economic analysis, considering not just the cost of the starting materials but the entire process from synthesis to purification, is essential for making an informed and economically sound decision.
References
- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards sustainable production of defined oligosaccharides : enzymatic synthesis of high purity cellotriose [biblio.ugent.be]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent advancements in prebiotic oligomers synthesis via enzymatic hydrolysis of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
Safety Operating Guide
Proper Disposal of Acetobromocellobiose: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Acetobromocellobiose, a brominated derivative of cellobiose, is classified as a halogenated organic compound. Due to its chemical properties, it requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. Improper disposal can lead to environmental contamination and may pose health risks. This guide provides a step-by-step operational plan for the safe disposal of this compound and associated waste materials.
Waste Characterization and Handling
All waste containing this compound, including unused product, contaminated labware (e.g., gloves, weighing paper), and solutions, must be treated as hazardous waste. The key to proper management lies in correct segregation and labeling.
| Waste Category | Handling Summary | Container Type | Labeling Requirement |
| Halogenated Organic Waste | Segregate from all other waste streams, especially non-halogenated solvents, acids, and bases.[1][2][3] | Designated, leak-proof, chemically resistant container (e.g., green-labeled carboy).[2] | "Hazardous Waste," with "Halogenated Organic Compounds" and the specific chemical name, "this compound," clearly listed.[1][3] |
| Contaminated Solids | Collect in a dedicated, sealed container. This includes gloves, absorbent pads from spills, and other disposable materials. | Heavy-duty plastic bag or a designated solid waste container.[1] | "Hazardous Waste," identifying the contents as "Spill Debris" or "Contaminated Labware" with the name of the chemical.[1] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow is critical for ensuring safety and regulatory compliance. The following procedure outlines the necessary steps from waste generation to final pickup.
-
Segregation at the Source :
-
As soon as this compound waste is generated, it must be placed in a container designated exclusively for halogenated organic waste.[1][2]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemical waste streams.[1][3] Mixing waste streams can complicate the disposal process and increase costs.[3]
-
-
Proper Containerization :
-
Select a chemically resistant container with a secure, tight-fitting lid that is appropriate for liquid or solid waste.[1][4]
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[1][3]
-
Fill out all required information on the label, including the full chemical name ("this compound") and its approximate concentration or quantity.
-
Leave at least 10% of the container's volume as headspace to allow for vapor expansion.[4]
-
-
Accumulation and Storage :
-
Store the waste container in a designated and labeled Satellite Accumulation Area (SAA), such as a chemical fume hood or a specified waste cabinet.[1][5]
-
The SAA must have secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.[1]
-
Keep the container closed at all times, except when adding waste.[3]
-
-
Arranging for Disposal :
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][3]
-
Do not dispose of this compound down the drain or in regular trash. The standard and required method of disposal is incineration by a licensed facility.[2]
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[1]
-
Carefully collect the absorbed material and contaminated items (e.g., gloves, pads) and place them into a sealed, leak-proof container.[1]
-
Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."[1]
-
Decontaminate the spill area with soap and water.[1]
-
Request a waste pickup for the spill debris from your EHS department.
-
Experimental Protocols for Disposal
There are no recommended experimental protocols for the chemical deactivation or degradation of this compound in a standard laboratory setting. The accepted and regulated method for disposal is incineration by a specialized hazardous waste management facility.[2] Any attempt to neutralize or treat this chemical in the lab could result in hazardous reactions and is strongly discouraged.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetobromocellobiose
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Acetobromocellobiose. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, drawing on safety data for structurally similar compounds due to the limited specific data for this compound.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Regularly inspect gloves for tears or degradation. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Note: Currently, specific quantitative data for occupational exposure limits and glove breakthrough times for this compound are not available. The recommendations above are based on the precautionary principle and data for similar alpha-bromo acetylated sugars.
Operational Plan: A Step-by-Step Guide for Safe Handling
This procedural guide outlines the necessary steps to be taken before, during, and after handling this compound to minimize risk.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapor exposure.
-
Emergency Equipment Check: Ensure that a fully stocked spill kit, safety shower, and eyewash station are readily accessible and have been recently inspected.
-
Gather Materials: Assemble all necessary equipment and reagents before bringing this compound into the work area.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Handling Procedures
-
Weighing: If weighing the powder, perform this task within the chemical fume hood. Use a tared and sealed container to minimize dust generation.
-
Dissolving: When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing. Keep the container covered as much as possible during this process.
-
Reactions: Conduct all reactions involving this compound within the chemical fume hood. Ensure adequate ventilation at all times.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory detergent and water, followed by a rinse with an appropriate solvent if necessary.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and finally the safety goggles and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused product, reaction mixtures, and contaminated solvents, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[1] Do not mix with non-halogenated waste.[1]
-
Contaminated Solids: All solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, labeled container for solid hazardous waste.[1]
Disposal Method
-
Licensed Waste Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method for brominated organic compounds.[2]
-
Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container for aqueous halogenated waste.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
